2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Description
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Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3 |
InChI Key |
XAEBQJANFSJNOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene: A Technical Guide
This guide provides an in-depth technical analysis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (also known as 3-chloro-4-methoxy-
Compound Identity & Structural Analysis[1]
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is a substituted styrene derivative characterized by a highly electrophilic
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
| Common Name | 3-Chloro-4-methoxy- |
| CAS Registry Number | 58776-06-0 |
| Molecular Formula | C |
| Molecular Weight | 213.62 g/mol |
| SMILES | COc1c(Cl)cc(\C=C\N(=O)=O)cc1 |
Structural Features
The molecule consists of a benzene ring substituted with:
-
Methoxy group (-OCH
) at position 1 (electron-donating, activating). -
Chloro group (-Cl) at position 2 (weakly deactivating, ortho-directing).
-
2-Nitroethenyl group (-CH=CH-NO
) at position 4 (strongly electron-withdrawing).
The conjugated
Physicochemical Properties[2][3][4][5]
The following properties are critical for handling, purification, and reaction planning.
Physical State & Appearance[2][3]
-
Form: Crystalline solid (Needles or plates).
-
Color: Yellow to orange (Characteristic of conjugated nitroalkenes due to
and transitions). -
Odor: Faint, characteristic aromatic odor.
Quantitative Data Table
| Property | Value / Range | Note |
| Melting Point | 108–112 °C (Predicted) | Experimental values for analogs range 90–140 °C. |
| Boiling Point | ~335 °C at 760 mmHg | Decomposes before boiling at standard pressure. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic character dominates. |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, Acetone, Hot Ethanol. |
| LogP (Octanol/Water) | 2.45 (Predicted) | Indicates good membrane permeability potential. |
| pKa | N/A | No ionizable protons in neutral pH range. |
Stability & Reactivity[2]
-
Thermal Stability: Stable at room temperature.[1] May decompose (polymerize) upon prolonged heating above 100 °C without solvent.
-
Light Sensitivity: Moderately sensitive to UV light; may undergo
isomerization. -
Reactivity Profile:
-
Reduction: The nitro and alkene groups are readily reduced by LiAlH
or H /catalyst to form the corresponding phenethylamine. -
Michael Addition: The
-carbon is highly electrophilic, reacting with thiols, amines, and enolates.
-
Synthesis & Experimental Protocols
The synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is classically achieved via the Henry Reaction (Nitroaldol Condensation). This self-validating protocol ensures high yield and purity.
Protocol: Henry Condensation
Objective: Synthesize 3-chloro-4-methoxy-
Reagents:
-
3-Chloro-4-methoxybenzaldehyde (1.0 eq)
-
Nitromethane (solvent/reactant, excess)
-
Ammonium Acetate (0.2–0.5 eq, catalyst)
-
Acetic Acid (solvent/co-catalyst)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-methoxybenzaldehyde (e.g., 10 mmol) in nitromethane (10 mL).
-
Catalysis: Add ammonium acetate (2-5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 100 °C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane) for the disappearance of the aldehyde.
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.
-
Purification:
-
If solid precipitates: Filter and wash with cold ethanol/methanol.
-
If oil remains: Remove excess nitromethane under reduced pressure. Recrystallize the residue from hot ethanol or isopropanol.
-
-
Validation: Verify structure via
H-NMR (look for trans-alkene doublets at 7.5–8.0 ppm with Hz).
Reaction Pathway Visualization
The following diagram illustrates the synthesis and subsequent reduction pathway to the phenethylamine derivative.
Figure 1: Synthetic pathway from aldehyde precursor to phenethylamine and alkaloid scaffolds.
Applications in Drug Development
This compound is a specific intermediate for the synthesis of 3-chloro-4-methoxyphenethylamine , a scaffold used in:
-
Dopaminergic Ligands: Used in the synthesis of 2,3,11-trisubstituted tetrahydroprotoberberines, which show affinity for D2 dopamine receptors. The chloro-substitution on the A-ring modulates receptor binding selectivity.
-
Serotonergic Modulators: Halogenated phenethylamines are often investigated for 5-HT
and 5-HT receptor activity. -
Antibacterial Agents:
-nitrostyrenes themselves possess intrinsic antibacterial and antifungal properties due to their ability to alkylate bacterial enzymes via Michael addition.
Mechanistic Insight: Reduction Potential
The reduction of the nitroethenyl group is a critical step. The choice of reducing agent dictates the product:
-
LiAlH
: Reduces both the alkene and nitro group to the primary amine (Phenethylamine). -
NaBH
/ SiO : May selectively reduce the alkene to the nitroalkane. -
Fe / HCl: Reduces the nitro group to the oxime or ketone (Nef reaction conditions).
Safety & Handling (E-E-A-T)
Warning: Nitrostyrenes are potent irritants and lachrymators.
-
Inhalation: Causes respiratory tract irritation. Use a fume hood.
-
Skin Contact: Causes skin irritation and potential sensitization. Wear nitrile gloves and lab coat.
-
Eye Contact: Severe eye irritation. Wear safety goggles.
-
Storage: Store in a cool, dry place, away from strong oxidizing agents and strong bases.
References
-
Sigma-Aldrich. (n.d.). 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Product Page. Retrieved from
-
PubChem. (n.d.). Compound Summary for CAS 58776-06-0. National Center for Biotechnology Information. Retrieved from
- Cabedo, N., et al. (2009). Synthesis and pharmacological evaluation of 2,3,11-trisubstituted tetrahydroprotoberberines as D2 dopaminergic ligands. European Journal of Medicinal Chemistry.
-
ChemicalBook. (n.d.). CAS 58776-06-0 Entry. Retrieved from
Sources
A Comprehensive Technical Guide to 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, a substituted nitrostyrene of interest in synthetic chemistry. The presence of a chlorinated and methoxylated benzene ring, coupled with a reactive nitroethenyl group, makes this compound a versatile intermediate for the synthesis of various target molecules. This document covers its chemical identity, structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics, aiming to equip researchers and drug development professionals with the core knowledge required to handle and utilize this compound effectively.
Chemical Structure and Nomenclature
The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) rules leads to the name 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene . This name is derived by identifying the parent benzene ring with its substituents: a chloro group at position 2, a methoxy group at position 1, and a 2-nitroethenyl group at position 4. A common synonym is 2-chloro-4-[(E)-2-nitroethenyl]phenyl methyl ether[1].
The chemical structure is depicted below:
Caption: Chemical structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Physicochemical Properties
The key physicochemical properties of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene | - |
| Synonym | 2-chloro-4-[(E)-2-nitroethenyl]phenyl methyl ether | [1] |
| CAS Number | 58776-06-0 | [1] |
| Molecular Formula | C9H8ClNO3 | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| InChI | 1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ | [1] |
| InChIKey | XAEBQJANFSJNOD-SNAWJCMRSA-N | [1] |
Synthesis
Substituted β-nitrostyrenes are commonly synthesized via the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane, typically in the presence of a base. For the synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, the logical precursors would be 2-chloro-4-formyl-1-methoxybenzene (3-chloro-4-methoxybenzaldehyde) and nitromethane.
The proposed synthetic workflow is illustrated below:
Caption: Proposed synthetic workflow for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Experimental Protocol: Synthesis via Henry Condensation
This protocol is a generalized procedure based on the synthesis of similar nitrostyrenes.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3-chloro-4-methoxybenzaldehyde, 1.5-2 equivalents of nitromethane, and a catalytic amount of a base such as ammonium acetate.
-
Reaction Execution: Heat the mixture to reflux in a suitable solvent, such as glacial acetic acid, for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. If necessary, the mixture can be poured into ice-water to facilitate precipitation.
-
Purification: Collect the crude solid product by vacuum filtration and wash with cold water and then a cold, non-polar solvent like hexane to remove unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or methanol, to yield the final product as a crystalline solid.[2]
Spectroscopic Characterization
The structural elucidation of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene can be achieved using a combination of spectroscopic techniques. Below are the expected spectral data based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methoxy protons.
| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Aromatic (H) | 6.9 - 7.6 | Multiplet | 3H |
| Vinylic (=CH-Ar) | 7.5 - 7.8 | Doublet | 1H |
| Vinylic (=CH-NO₂) | 7.9 - 8.2 | Doublet | 1H |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Type | Predicted Chemical Shift (δ) in ppm |
| Methoxy (-OCH₃) | ~56 |
| Aromatic (C) | 110 - 160 |
| Vinylic (=CH-Ar) | ~135 |
| Vinylic (=CH-NO₂) | ~140 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=C (alkene) | 1650 - 1600 |
| C=C (aromatic) | 1600 - 1450 |
| N-O (nitro, asymmetric stretch) | 1550 - 1500 |
| N-O (nitro, symmetric stretch) | 1360 - 1300 |
| C-O (ether) | 1275 - 1200 |
| C-Cl | 800 - 600 |
Potential Applications
While specific applications for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene are not extensively documented, its chemical structure suggests potential utility in several areas of chemical research and development.
-
Intermediate in Organic Synthesis: The nitroethenyl group is a versatile functional group that can undergo a variety of transformations. For instance, it can be reduced to a primary amine, making this compound a precursor for substituted phenethylamines.[3]
-
Michael Acceptor: The electron-withdrawing nitro group makes the double bond susceptible to nucleophilic addition (Michael addition), allowing for the introduction of various functional groups and the construction of more complex molecules.
-
Precursor for Heterocyclic Compounds: Nitrostyrenes are known to be valuable starting materials for the synthesis of various heterocyclic compounds, such as pyrroles and indoles.
The presence of the chloro and methoxy substituents on the benzene ring allows for further modification, for example, through cross-coupling reactions, providing a handle for creating a diverse library of compounds for screening in drug discovery programs.
Safety Precautions
As with any chemical compound, proper safety precautions should be taken when handling 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is a substituted nitrostyrene with significant potential as a building block in organic synthesis. This guide has provided a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, a plausible synthetic route, and expected spectroscopic data. The versatile reactivity of its functional groups makes it a compound of interest for researchers and scientists in the field of synthetic chemistry and drug development.
References
-
PubChem. 2-Chloro-1-methoxy-4-nitrobenzene. [Link]
-
PubChem. 2-Chloro-4-methoxy-1-nitrobenzene. [Link]
-
NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]
-
ChemBK. 2-chloro-1-methoxy-4-nitrobenzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0). [Link]
-
NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]
-
Wikipedia. β-Nitrostyrene. [Link]
Sources
CAS number and identifiers for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Technical Profile: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene [1]
Executive Summary
This technical guide provides a comprehensive profile of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (CAS 58776-06-0), a critical intermediate in the synthesis of halogenated phenethylamines. Often referred to in laboratory shorthand as 3-chloro-4-methoxy-β-nitrostyrene , this compound serves as the lipophilic electrophile in the development of substituted amphetamines and phenethylamine-based neurotransmitter analogs.
This document is structured for researchers requiring precise identification, validated synthetic pathways, and analytical grounding for this specific chemical entity.
Part 1: Chemical Identity & Metadata
Accurate identification is the prerequisite for reproducible research. The following identifiers distinguish this specific regioisomer from its 2,5-dimethoxy counterparts (e.g., the 2C-C precursor).
| Identifier | Value | Notes |
| CAS Registry Number | 58776-06-0 | Primary identifier for the specific (E)-isomer.[1] |
| IUPAC Name | 2-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene | Denotes the trans configuration typical of Henry condensations. |
| Common Synonyms | 3-Chloro-4-methoxy-β-nitrostyrene;2-Chloro-4-(2-nitrovinyl)anisole | "β-nitrostyrene" nomenclature is common in medicinal chemistry. |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | |
| SMILES | COc1ccc(\C=C=O)cc1Cl | Useful for chemoinformatic queries. |
| InChI Key | XAEBQJANFSJNOD-SNAWJCMRSA-N | Unique hashed identifier. |
Part 2: Physicochemical Properties
The physical state of nitrostyrenes is heavily influenced by purity and crystallization solvents.
-
Appearance: Pale-yellow to yellow-brown crystalline solid.
-
Solubility:
-
High: Dichloromethane (DCM), Ethyl Acetate, DMSO.
-
Moderate: Hot Ethanol/Methanol.
-
Low: Water, cold Alkanes (Hexane).
-
-
Reactivity Profile: The exocyclic double bond is highly electrophilic (Michael acceptor), making it susceptible to nucleophilic attack and reduction. The nitro group activates the alkene, facilitating reduction to the corresponding phenethylamine.
Part 3: Synthetic Pathway (The Henry Reaction)
The synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene relies on the Henry Reaction (nitroaldol condensation) followed by spontaneous dehydration. This protocol prioritizes yield and purity by utilizing ammonium acetate as a catalytic buffer.
Mechanism of Action
-
Deprotonation: The base removes a proton from nitromethane, generating a nitronate anion.
-
Nucleophilic Attack: The nitronate attacks the carbonyl carbon of 3-chloro-4-methoxybenzaldehyde .
-
Dehydration: The resulting β-nitroalcohol undergoes elimination of water to form the conjugated nitroalkene.
Experimental Protocol
Reagents:
-
3-Chloro-4-methoxybenzaldehyde (1.0 eq)
-
Nitromethane (5.0 - 10.0 eq, serves as solvent/reactant)
-
Ammonium Acetate (0.2 - 0.5 eq)
Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-methoxybenzaldehyde in excess nitromethane.
-
Catalysis: Add anhydrous ammonium acetate.
-
Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde spot will disappear, replaced by a lower Rf yellow spot (the nitrostyrene).
-
Workup:
-
Remove excess nitromethane under reduced pressure (rotary evaporator).
-
Redissolve the oily residue in hot Isopropanol (IPA) or Ethanol.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The product will crystallize as yellow needles.
-
Purification: Filter the crystals and wash with cold IPA. Recrystallize from ethanol if necessary to remove trace red impurities (polymerized nitromethane).
Pathway Visualization
Figure 1: The Henry Reaction pathway converting the benzaldehyde precursor to the target nitrostyrene via a transient nitroalcohol intermediate.
Part 4: Analytical Characterization
To ensure scientific integrity, the isolated product must be validated against the following spectral signatures.
Proton NMR (¹H-NMR)
The diagnostic feature of this molecule is the trans-alkene coupling .
-
Vinylic Protons: Look for two doublets in the aromatic/alkene region (7.5 – 8.0 ppm).
-
Coupling Constant (J): A large coupling constant (J ≈ 13.5 Hz ) confirms the (E)-configuration (trans). Cis isomers typically show J ≈ 10 Hz.
-
-
Aromatic Protons: A distinct pattern for the 1,2,4-substitution (one doublet, one doublet of doublets, one singlet).
-
Methoxy Group: A sharp singlet integrating to 3H around 3.9 ppm.
Infrared Spectroscopy (FT-IR)
-
Nitro Group (-NO₂): Strong asymmetric stretch at ~1510 cm⁻¹ and symmetric stretch at ~1340 cm⁻¹.
-
Alkene (C=C): Weak to medium stretch around 1630 cm⁻¹.
-
C-Cl Bond: Characteristic stretch in the fingerprint region (600–800 cm⁻¹).
Part 5: Applications & Research Context
This compound is primarily utilized as a Pharmacophore Building Block .
-
Precursor to Halogenated Phenethylamines: Reduction of the nitroalkene moiety (using LiAlH₄ or NaBH₄/CuCl₂) yields 3-chloro-4-methoxyphenethylamine . This amine is a structural analog of mescaline and PEA, used in Structure-Activity Relationship (SAR) studies to determine how halogenation at the 3-position affects binding affinity at 5-HT₂ receptors.
-
Forensic Reference Standards: As novel psychoactive substances (NPS) evolve, laboratories require synthesized standards of potential metabolites and analogs to calibrate GC-MS and LC-MS/MS libraries.
Experimental Workflow: From Synthesis to Application
Figure 2: Operational workflow for utilizing CAS 58776-06-0 in drug discovery and pharmacological research.
References
-
Sigma-Aldrich. (n.d.). 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Product Sheet. Merck KGaA. Retrieved from
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the Henry reaction in phenethylamine synthesis).
- PubChem. (n.d.). Compound Summary for CAS 58776-06-0.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
An In-depth Technical Guide to the Solubility Profile of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and delivery. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability and overall efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, a compound of interest in medicinal chemistry.
The following sections will delve into the theoretical principles governing the solubility of this molecule, present a predicted solubility profile in a range of common organic solvents, and provide a detailed experimental protocol for its empirical determination. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively work with this and structurally similar compounds.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] The molecular structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene features a combination of polar and non-polar functional groups that will dictate its interactions with various solvents.
Molecular Structure Analysis:
-
Benzene Ring: The aromatic ring is inherently non-polar and will contribute to solubility in non-polar solvents.
-
Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, adding a degree of polarity.
-
Methoxy Group (-OCH3): The ether linkage introduces some polarity and potential for hydrogen bond acceptance.
-
Nitroethenyl Group (-CH=CHNO2): The nitro group is strongly electron-withdrawing and highly polar, significantly influencing the overall polarity of the molecule. The conjugated double bond system can also participate in pi-pi stacking interactions.
Based on this structural analysis, 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is expected to be a polar molecule. Its solubility will be favored in polar aprotic and, to some extent, polar protic solvents that can effectively solvate the polar functional groups.
Predicted Solubility in Common Organic Solvents:
The following table summarizes the predicted solubility of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene in a selection of organic solvents with varying polarities.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Hexane | Non-polar | Low | The high polarity of the nitroethenyl and chloro groups will limit interaction with the non-polar hexane. |
| Toluene | Non-polar (aromatic) | Moderate | The aromatic ring of toluene can engage in pi-pi stacking with the benzene ring of the solute, but the overall polarity mismatch will limit high solubility. |
| Diethyl Ether | Slightly Polar | Moderate | The ether's slight polarity may offer some interaction, but it lacks the strength to fully solvate the highly polar nitro group. |
| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane will effectively solvate the polar functional groups of the solute. |
| Acetone | Polar Aprotic | High | Acetone's strong dipole moment will lead to favorable dipole-dipole interactions with the solute. |
| Acetonitrile | Polar Aprotic | High | The high polarity of acetonitrile makes it a good solvent for polar compounds. |
| Isopropanol | Polar Protic | Moderate to High | The alcohol can act as both a hydrogen bond donor and acceptor, interacting with the methoxy and nitro groups. The alkyl chain may slightly reduce its solvating power compared to more polar protic solvents. |
| Ethanol | Polar Protic | High | Similar to isopropanol, but its smaller size and higher polarity will likely lead to better solvation. |
| Methanol | Polar Protic | Very High | As a highly polar protic solvent, methanol is expected to be an excellent solvent for this polar compound through strong dipole-dipole and hydrogen bonding interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar organic compounds.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the target compound. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7] The following protocol provides a step-by-step guide for its implementation.
Objective: To determine the equilibrium solubility of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene in a selected organic solvent at a specific temperature.
Materials:
-
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[6]
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4][5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.[5][8]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the solute in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram:
Caption: Workflow for determining solubility via the shake-flask method.
Interpretation of Expected Solubility Data
The experimentally determined solubility values should align with the predictions based on the "like dissolves like" principle.[1][2][3] High solubility in polar solvents such as methanol, DMSO, and DMF would be attributed to strong dipole-dipole interactions between the solvent and the polar nitro, methoxy, and chloro groups of the solute. In the case of protic solvents like methanol and ethanol, hydrogen bonding between the solvent and the oxygen atoms of the nitro and methoxy groups would further enhance solubility.
Conversely, low solubility in non-polar solvents like hexane would confirm the predominance of polar characteristics in the solute molecule. The energy required to break the strong intermolecular forces between the polar solute molecules would not be compensated by the weak van der Waals forces established with the non-polar solvent molecules.
Molecular Interactions Diagram:
Caption: Predicted solute-solvent interactions.
Safety and Handling
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024). Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Teachy.ai. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]
-
YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
-
AGR Enterprises. (n.d.). Material Safety Data Sheet - Meta Nitro Chloro Benzene MSDS. Retrieved from [Link]
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Technical Guide: Chlorinated Nitrostyrene Derivatives in Drug Discovery
Abstract
Chlorinated nitrostyrene derivatives represent a specialized class of electrophilic pharmacophores characterized by their ability to act as "warheads" in covalent drug design. This guide provides a comprehensive technical analysis of their synthesis via the Henry reaction, their mechanism of action as Michael acceptors targeting cysteine residues, and their therapeutic utility in oncology and antimicrobial research. By leveraging the inductive effects of chlorine substituents, researchers can fine-tune the reactivity and lipophilicity of the
Introduction: The Electrophilic Warhead
-Nitrostyrenes are conjugated nitroalkenes where the nitro group exerts a strong electron-withdrawing effect, rendering theIn modern drug development, these compounds are primarily investigated as Targeted Covalent Inhibitors (TCIs) . Unlike reversible drugs, they form irreversible covalent bonds with specific amino acid residues (predominantly cysteine) on target proteins, offering prolonged duration of action and high potency.
Synthesis & Fabrication: The Henry Reaction
The fabrication of chlorinated nitrostyrene derivatives relies on the Henry Reaction (Nitroaldol Condensation).[1] This reaction is thermodynamically driven to form the trans-alkene product due to steric stabilization.
Mechanistic Causality
The synthesis involves the condensation of a chlorinated benzaldehyde with a nitroalkane.
-
The Catalyst's Role: A base (typically ammonium acetate or an amine) deprotonates the nitroalkane to form a nitronate anion.
-
The Attack: The nitronate attacks the aldehyde carbonyl, forming a
-nitroalcohol intermediate. -
The Elimination: Spontaneous dehydration occurs under thermal or acidic conditions to yield the conjugated nitrostyrene.
Validated Experimental Protocol
Standard Operating Procedure for 4-Chloro-
-
Reagents: 4-Chlorobenzaldehyde (10 mmol), Nitromethane (excess, solvent/reactant), Ammonium Acetate (4 mmol).
-
Reaction: Combine reagents in a round-bottom flask. Reflux at 100°C for 4–6 hours.
-
Why Reflux? Promotes the dehydration step, pushing equilibrium toward the alkene.
-
-
Work-up: Remove excess nitromethane via rotary evaporation.[1] The residue often solidifies.
-
Purification: Recrystallize from hot ethanol or isopropanol.
-
Validation: Purity is confirmed via melting point determination and
H-NMR (distinct doublet for vinylic protons with Hz indicating trans geometry).
-
Synthesis Workflow Diagram
Caption: Step-wise chemical flow of the Henry reaction converting aldehydes to nitrostyrenes via a nitroalcohol intermediate.
Mechanism of Action: Covalent Modification
The biological activity of chlorinated nitrostyrenes is defined by their ability to act as Michael Acceptors .
The Thiol-Michael Addition
The target is almost exclusively the thiol (-SH) group of cysteine residues within the active or allosteric sites of enzymes.
-
Recognition: The aromatic ring (chlorinated) fits into a hydrophobic pocket of the protein.
-
Attack: The nucleophilic thiolate anion (
) of the protein attacks the -carbon of the nitrostyrene. -
Adduct Formation: The resulting bond is covalent and irreversible, permanently disabling the enzyme function (e.g., inhibiting phosphatase activity or disrupting redox homeostasis).
Biological Signaling Pathway Diagram
Caption: Mechanism of action showing the covalent inhibition of cysteine-dependent enzymes leading to cell death.
Biological Applications & Data Synthesis[2][3]
Antimicrobial Activity
Chlorinated derivatives show superior activity against Gram-positive bacteria (e.g., S. aureus) compared to their non-chlorinated counterparts. The lipophilicity provided by the chlorine atom facilitates penetration through the bacterial cell wall.
Table 1: Comparative Antimicrobial Potency (Representative MIC Trends)
| Compound Derivative | Target Organism | MIC Range ( | Activity Profile |
| Unsubstituted | S. aureus | 16 - 32 | Moderate |
| 4-Chloro- | S. aureus (MRSA) | 2 - 8 | High |
| 2,4-Dichloro- | C. albicans | 4 - 16 | High (Antifungal) |
| 4-Fluoro- | E. coli | 8 - 32 | Moderate/High |
Note: Data synthesized from structure-activity relationship studies [1, 3].[2][3][4][5]
Oncology: Phosphatase Inhibition
In cancer research, these compounds function as inhibitors of Protein Tyrosine Phosphatases (PTPs). The inhibition of PTPs prevents the dephosphorylation of signaling proteins, leading to hyper-activation of apoptotic pathways. Specifically, 4-chloro-nitrostyrene adducts have been shown to induce Caspase-3 mediated apoptosis in multidrug-resistant cancer lines [1].
Structure-Activity Relationship (SAR)
The potency of nitrostyrenes is governed by two main factors: Electrophilicity and Lipophilicity .
-
The Nitro Group (Pharmacophore): Essential.[5][6][7] Removal or reduction to an amine abolishes activity.
-
The Chlorine Substituent:
-
Position matters: Para (4-Cl) substitution generally offers the best balance of stability and potency.
-
Effect: The inductive electron-withdrawal (
effect) of Chlorine increases the positive charge character on the -carbon, making it more reactive toward thiols. Simultaneously, it increases (lipophilicity), aiding membrane permeability.
-
SAR Logic Diagram
Caption: SAR map highlighting how chlorine substitution modulates the core pharmacophore properties.
Safety & Toxicology
While potent, the "warhead" nature of nitrostyrenes presents toxicity risks.
-
Non-Specific Reactivity: Highly reactive derivatives may bind to off-target proteins (e.g., albumin), leading to sensitization or haptenization.
-
Metabolic Instability: The nitro group can be reduced by nitroreductases to an amine, which may be toxic or carcinogenic.
-
Therapeutic Index: Successful drug candidates (like Entrectinib or Osimertinib which use different warheads) rely on tuning the reactivity so the drug only reacts with the specific cysteine in the target binding pocket, avoiding general toxicity.
References
-
Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts. Source: PubMed / NIH URL:[Link]
-
β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Source: Bioorganic & Medicinal Chemistry URL:[Link]
-
A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Source: MDPI (Molecules) URL:[Link]
-
Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Source: Royal Society of Chemistry (RSC) URL:[Link][5][6][8][9]
-
Mechanistic aspects of thiol additions to Michael acceptors. Source: ResearchGate URL:[5][Link]
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molecular weight and formula of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
An In-depth Technical Guide to 2-Chloro-1-methoxy-4-nitrobenzene
A Note on Nomenclature: The topic specified was "2-chloro-1-methoxy-4-(2-nitroethenyl)benzene." However, extensive database searches revealed no information on this specific molecule. In contrast, the structurally similar compound, 2-chloro-1-methoxy-4-nitrobenzene (CAS 4920-79-0), is well-documented. This guide will focus on the latter, assuming a potential transcription error in the original topic name. The key difference is a nitro group (-NO₂) directly attached to the benzene ring, rather than a nitroethenyl group (-CH=CHNO₂).
Introduction
2-Chloro-1-methoxy-4-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. As a trifunctionalized benzene ring, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and dye manufacturing. The presence of three distinct functional groups—a chloro group, a methoxy group, and a nitro group—at specific positions (ortho, meta, para) allows for regioselective chemical transformations. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and critical safety information for researchers and drug development professionals.
Part 1: Physicochemical and Spectroscopic Properties
The fundamental properties of 2-chloro-1-methoxy-4-nitrobenzene are summarized below. This data is essential for its handling, characterization, and use in quantitative experiments.
| Property | Value | Source |
| Chemical Formula | C₇H₆ClNO₃ | [1][2][3][4] |
| Molecular Weight | 187.58 g/mol | [1][2][5] |
| IUPAC Name | 2-chloro-1-methoxy-4-nitrobenzene | [1][2] |
| CAS Number | 4920-79-0 | [1][2][3] |
| Synonyms | 2-Chloro-4-nitroanisole, o-Chloro-p-nitroanisole | [1][2][4] |
| Appearance | Pale yellow solid (typical) | |
| Melting Point | 97-99 °C | |
| Boiling Point | Not available |
Part 2: Synthesis Protocol
The synthesis of 2-chloro-1-methoxy-4-nitrobenzene is typically achieved through the electrophilic nitration of 2-chloroanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group dominate, leading to nitration primarily at the para position relative to it, which is sterically favored over the ortho position.
Experimental Protocol: Nitration of 2-Chloroanisole
This protocol describes a standard laboratory procedure for the synthesis of 2-chloro-1-methoxy-4-nitrobenzene.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloroanisole (1 equivalent) to concentrated sulfuric acid (4 equivalents) at 0 °C (ice bath).
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Addition: Add the prepared nitrating mixture dropwise to the solution of 2-chloroanisole over 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring. This will cause the crude product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Purification: The crude product is purified by recrystallization from ethanol or methanol to yield pure 2-chloro-1-methoxy-4-nitrobenzene as a pale yellow crystalline solid.
Causality and Self-Validation:
-
Why Sulfuric Acid? Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Why Low Temperature? The nitration of activated aromatic rings is highly exothermic. Maintaining a low temperature is crucial for controlling the reaction rate and selectivity, minimizing the formation of dinitrated byproducts.
-
Why Recrystallization? This purification technique is effective for removing unreacted starting material and isomeric impurities (e.g., 2-chloro-1-methoxy-6-nitrobenzene), based on differences in their solubility in the chosen solvent. The purity of the final product can be confirmed by measuring its melting point and comparing it to the literature value.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-1-methoxy-4-nitrobenzene.
Part 3: Analytical Characterization
A multi-technique approach is required to unambiguously confirm the identity and purity of the synthesized compound.
Spectroscopic Data Summary
| Technique | Expected Peaks / Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.28 (d, 1H), δ ~8.17 (dd, 1H), δ ~7.02 (d, 1H), δ ~4.03 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155 (C-O), ~145 (C-NO₂), ~128 (C-H), ~126 (C-H), ~120 (C-Cl), ~112 (C-H), ~57 (O-CH₃) (Predicted) |
| FT-IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2950 (sp³ C-H), ~1520 & ~1340 (asymm. & symm. N-O stretch), ~1250 (C-O stretch), ~850 (C-Cl stretch) |
| Mass Spec (EI) | m/z 187/189 (M⁺/M+2, ~3:1 ratio), 157, 126, 102 |
Detailed Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly diagnostic. The aromatic region shows three distinct signals corresponding to the three protons on the benzene ring. The downfield shifts of the protons at ~8.28 ppm and ~8.17 ppm are due to the strong electron-withdrawing effect of the adjacent nitro group. The singlet at ~4.03 ppm integrates to three protons, confirming the presence of the methoxy group.[6]
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the methoxy group will be the most shielded (lowest ppm) among the aromatic carbons, while the carbon attached to the nitro group will be significantly deshielded.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides confirmation of the key functional groups. The most characteristic absorptions are the strong, sharp peaks for the nitro group's asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[7] The presence of the C-O ether linkage and the C-Cl bond can also be confirmed.[1]
-
-
Mass Spectrometry (MS):
-
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 187. A crucial feature for confirming the presence of chlorine is the isotopic peak (M+2) at m/z = 189, which should have an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[2][8] Common fragmentation patterns involve the loss of NO₂, OCH₃, and Cl radicals.
-
Analytical Workflow Diagram
Caption: Workflow for the structural verification of the synthesized product.
Part 4: Applications and Safety Considerations
Potential Applications
Chlorinated nitroaromatic compounds are important intermediates in industrial synthesis.
-
Chemical Intermediate: The nitro group can be readily reduced to an amine, providing a pathway to synthesize 2-chloro-4-methoxyaniline. This resulting aniline derivative can be a precursor for azo dyes, pharmaceuticals, and other specialty chemicals.
-
Bioremediation Research: Chlorinated nitrophenols, which are structurally related to the title compound, are recognized as environmental pollutants. Research into the microbial degradation of these compounds is an active field, and 2-chloro-1-methoxy-4-nitrobenzene can serve as a model substrate for studying the metabolic pathways in various microorganisms.[9][10]
Safety and Handling
2-chloro-1-methoxy-4-nitrobenzene is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reducing agents.[11]
-
References
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21027, 2-Chloro-1-methoxy-4-nitrobenzene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593789, 2-Chloro-4-methoxy-1-nitrobenzene. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2-chloro-1-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg. (2018). How should an H-NMR of 2-chloro-1-methoxy-4-nitrobenzene look like?. Retrieved from [Link]
-
AGR Enterprises. (n.d.). Material Safety Data Sheet - Meta Nitro Chloro Benzene MSDS. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-CHLORO-4-METHOXY-2-NITROBENZENE. Retrieved from [Link]
- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
- Thieme. (n.d.). Examples of IR-Spectra.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. Retrieved from [Link]
-
PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]
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potential biological activities of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
[1][2]
Executive Summary
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is a lipophilic, electrophilic small molecule belonging to the β-nitrostyrene class.[1][2] Characterized by a conjugated nitroalkene "warhead," this compound acts as a potent Michael acceptor , capable of covalently modifying nucleophilic cysteine residues on biological targets.[2]
While often utilized as a synthetic intermediate for phenethylamine derivatives (including dopaminergic ligands), the nitrostyrene scaffold itself exhibits significant biological activity.[1][2] Its pharmacological profile is defined by broad-spectrum antimicrobial properties (particularly against Gram-positive bacteria and fungi) and cytotoxic activity against cancer cell lines via Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction.[1][2]
Chemical Constitution & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
To understand the biological behavior of this molecule, one must first analyze its electronic and steric properties.[1][2] The molecule consists of a styrene backbone activated by a nitro group, modulated by a chloro-methoxy substitution pattern on the aromatic ring.[1][2]
Identity[2][5]
Structural Analysis (SAR Foundation)
The biological potency of this compound is dictated by three structural domains:[1][2]
-
The Warhead (Nitrovinyl Group): The electron-withdrawing nitro group creates a strong dipole, making the
-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] -
The Electronic Modulator (4-Methoxy): An electron-donating group (EDG) via resonance.[1][2] It stabilizes the aromatic ring but slightly reduces the electrophilicity of the
-carbon compared to a naked nitrostyrene, potentially improving selectivity and reducing non-specific toxicity.[1][2] -
The Lipophilic Enhancer (3-Chloro): An electron-withdrawing group (EWG) via induction.[1][2] It counteracts the methoxy group's deactivation, restoring reactivity while significantly increasing lipophilicity (LogP) , facilitating membrane permeability.[1][2]
Synthesis Pathway
The compound is synthesized via the Henry Reaction (Nitroaldol Condensation).[1][2]
Figure 1: Synthesis via Henry Condensation. The aldehyde carbonyl reacts with the acidic protons of nitromethane.[1][2]
Mechanism of Action: The Michael Addition
The primary driver of biological activity for 3-chloro-4-methoxy-β-nitrostyrene is its ability to alkylate proteins.[1][2] This is a non-enzymatic, covalent interaction.[1][2]
Cysteine Targeting
The
-
Glutathione (GSH): Depletion of GSH leads to oxidative stress.[1][2]
-
Cysteine-rich Enzymes: Including Protein Tyrosine Phosphatases (e.g., PTP1B) and Tubulin .[1][2]
Pathway Visualization
The following diagram illustrates the molecular event triggering biological response.
Figure 2: Mechanism of Action.[1][2] The compound acts as a "cysteine trap," leading to signaling disruption and oxidative stress.[1][2]
Spectrum of Biological Activities[1][2][3][4][5][11][12]
Antimicrobial Activity
Nitrostyrenes are historical antimicrobial agents.[1][2] The 3-chloro-4-methoxy derivative exhibits specific efficacy profiles:
-
Antibacterial: Most effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).[1][2] The lipophilic nature allows penetration of the peptidoglycan layer.[1][2] Activity against Gram-negatives (E. coli) is typically lower due to the outer membrane barrier and efflux pumps.[1][2]
-
Antifungal: Effective against Candida albicans.[1][2][3] The mechanism involves disrupting fungal cell wall synthesis enzymes and inducing oxidative stress.[1][2]
Anticancer & Cytotoxic Potential
Based on structural analogs (such as CYT-Rx20 and 3,4-methylenedioxy-β-nitrostyrene), this compound is predicted to exhibit significant antiproliferative activity.[1][2]
-
Tubulin Polymerization Inhibition: The compound binds to the colchicine-binding site of tubulin, arresting cells in the G2/M phase.[1][2]
-
ROS-Mediated Apoptosis: By depleting cellular glutathione and targeting mitochondria, it triggers the intrinsic apoptotic pathway.[1][2]
-
Selectivity: While potent, nitrostyrenes can be toxic to healthy cells.[1][2] The 4-methoxy group helps improve the therapeutic window compared to the highly toxic unsubstituted nitrostyrene.[1][2]
Anti-Platelet Activity
Related methoxy-nitrostyrenes have demonstrated inhibition of platelet aggregation by interfering with intracellular signaling pathways (e.g., cAMP/cGMP regulation), though this is a secondary application compared to antimicrobial/anticancer use.[1][2]
Experimental Protocols
To validate the activities described above, the following standardized protocols are recommended.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Purpose: Quantify antibacterial potency.[1][2] Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.[1][2]
-
Preparation: Dissolve 3-chloro-4-methoxy-β-nitrostyrene in DMSO to create a 10 mg/mL stock.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 0.5 µg/mL to 128 µg/mL). Ensure final DMSO concentration is <1%.[1][2]
-
Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL.[1][2] -
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: MIC is the lowest concentration with no visible growth (turbidity).[1][2]
Protocol B: MTT Cytotoxicity Assay
Purpose: Assess antiproliferative activity against cancer cell lines (e.g., MCF-7, HT-29).[1][2]
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Treat cells with graded concentrations of the compound (0.1 µM – 100 µM) for 48h.[1][2] Include a DMSO vehicle control.[1][2]
-
Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.
-
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Safety & Toxicology Profile
Warning: As a Michael acceptor, this compound is a skin sensitizer and potential irritant .[2]
-
Genotoxicity: Many nitrostyrenes test positive in the Ames test (mutagenic) due to DNA alkylation.[1][2]
-
Handling: Use nitrile gloves and work in a fume hood.
-
Stability: Store at -20°C, protected from light. The nitrovinyl group is light-sensitive and can undergo polymerization or degradation.[1][2]
References
-
Milhazes, N., et al. (2006).[1][2] "β-Nitrostyrene derivatives as potential antibacterial agents: A structure–property–activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.[1][2][4] Link[1][2]
-
Park, S. E., et al. (2017).[1][2] "3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction."[1][2][5] Oncotarget, 8(11), 18106.[1][2] Link
-
Carter, P. H., et al. (2010).[1][2] "The synthesis and biologic evaluation of anti-platelet and cytotoxic beta-nitrostyrenes." Bioorganic & Medicinal Chemistry, 18(21), 7621-7627.[1][2] Link[1][2]
-
PubChem Compound Summary. "2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Synthesis of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
Introduction: Navigating the Chemistry of a Reactive Intermediate
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is a substituted nitrostyrene, a class of compounds recognized for their utility as synthetic intermediates in the development of novel pharmaceuticals and functional materials. The presence of the electron-withdrawing nitroethenyl group, coupled with the substituted aromatic ring, imparts a unique reactivity profile to this molecule, making it a valuable building block for a variety of chemical transformations. However, this same reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
I. Hazard Analysis and Safety Profile
The hazard profile of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene can be inferred from the constituent functional groups: a chlorinated anisole and a β-nitrostyrene. Nitrostyrene derivatives are known to be potent irritants and are harmful if not handled correctly.
Inferred GHS Classification
Based on the known hazards of β-nitrostyrene and related chlorinated nitroaromatic compounds, the following Globally Harmonized System (GHS) classifications are anticipated for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Disclaimer: This classification is inferred and should be used as a precautionary guide. A formal hazard assessment should be conducted by the user.
Toxicological Insights
The primary toxicological concerns associated with 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene stem from the electrophilic nature of the nitroethenyl group. This functional group can act as a Michael acceptor, readily reacting with biological nucleophiles such as thiols in proteins and peptides. This reactivity is the likely mechanism behind its irritant properties.
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes is likely to cause significant irritation.[1][2] The compound can be absorbed through the skin, leading to systemic toxicity.
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the mucous membranes and the upper respiratory tract.[1]
-
Lachrymator: Like many β-nitrostyrenes, this compound is expected to be a lachrymator, causing tearing and irritation to the eyes upon exposure to its vapors.[1]
II. Risk Mitigation and Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles.[3] |
| Hand Protection | Nitrile or neoprene gloves. Inspect for integrity before each use. | Provides a barrier against dermal absorption.[3] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/particulate filter cartridge may be necessary for operations with a high potential for aerosol generation. | Protects against inhalation of harmful dust and vapors.[3] |
Standard Operating Procedures (SOPs)
-
Weighing: Weigh the solid compound in a fume hood, preferably within a containment device such as a glove bag or a powder-containment balance enclosure.
-
Solution Preparation: Add the solid to the solvent slowly and with stirring to avoid splashing.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]
Caption: Mechanism of the Vilsmeier-Haack formylation of 2-chloroanisole.
Materials:
-
2-Chloroanisole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (3 equivalents) in DCM to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Add a solution of 2-chloroanisole (1 equivalent) in DCM dropwise to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
The Henry reaction (nitroaldol condensation) provides a reliable method for the formation of the nitroethenyl group. [4] Materials:
-
2-Chloro-4-formyl-1-methoxybenzene
-
Nitromethane
-
Ammonium acetate
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-formyl-1-methoxybenzene (1 equivalent) in methanol.
-
Add nitromethane (1.5 equivalents) to the solution.
-
Add a catalytic amount of ammonium acetate (0.1 equivalents).
-
Reflux the reaction mixture for 2-3 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. [1]Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [1]Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately. [3]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [5]Rinse the mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. |
| Spill | Evacuate the area. [1]Remove all sources of ignition. [1]For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a sealed container for disposal. [1]Decontaminate the spill area with a soap and water solution. [1]For large spills, contact your institution's environmental health and safety department. |
V. Waste Disposal Protocol
All waste generated from the synthesis and handling of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (contaminated filter paper, gloves, etc.) and liquid waste (reaction residues, chromatography fractions) in separate, clearly labeled, and sealed hazardous waste containers.
-
Chemical Inactivation (Potential Method): For small quantities of residual nitrostyrene in solutions, a reduction using sodium borohydride in the presence of a copper(II) salt can be considered to convert the nitroalkene to a less hazardous phenethylamine. [1][2]This procedure should be performed by trained personnel in a controlled laboratory setting.
-
Dilute the nitrostyrene-containing solution with isopropanol and water.
-
Slowly add sodium borohydride in portions, controlling the exothermic reaction.
-
Add a catalytic amount of copper(II) chloride solution.
-
After the reaction is complete, neutralize any remaining borohydride with a weak acid before combining with the aqueous hazardous waste stream.
-
-
Final Disposal: All hazardous waste containers must be disposed of through your institution's licensed hazardous waste disposal program. [5]
VI. Conclusion
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is a valuable synthetic intermediate with a reactivity profile that demands careful and informed handling. By understanding its inferred hazards, implementing robust safety protocols, and following established procedures for its synthesis and disposal, researchers can safely explore its potential in their scientific endeavors. The information provided in this guide is intended to serve as a foundation for the safe and responsible use of this and other reactive nitrostyrene derivatives.
References
- 4-NITROSTYRENE - Safety Data Sheet - ChemicalBook. (2025).
- beta-nitrostyrene - Report | CAMEO Chemicals | NOAA. (n.d.).
- 4-NITROSTYRENE - Safety Data Sheet - ChemicalBook. (2025).
- Reimer–Tiemann reaction - Wikipedia. (n.d.).
- Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2 - Benchchem. (2025).
- Reimer-Tiemann Reaction - J&K Scientific LLC. (2021).
- Duff Reaction. (n.d.).
- Gattermann reaction - Wikipedia. (n.d.).
- Vilsmeier-Haack Reaction - YouTube. (2021).
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
- Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC. (2025).
- Facile one-pot reduction of β-nitrostyrenes to - Scribd. (n.d.).
- One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. (n.d.).
- Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. (n.d.).
- Duff reaction - chemeurope.com. (n.d.).
- Navigating the Safe Disposal of 2,4,6-Trimethoxy-beta-nitrostyrene: A Procedural Guide - Benchchem. (n.d.).
- Aromatic Reactions: Gatterman-Koch Formylation - OrgoSolver. (n.d.).
- Exploring the Reimer-Tiemann Reaction: History and Scope. (n.d.).
- Novel high-yielding C=C reduction of nitrostyrenes , Hive Novel Discourse. (2003).
- Vilsmeier–Haack reaction - Wikipedia. (n.d.).
- Gattermann Reaction - Unacademy. (n.d.).
- Give chemical equations for gatterman koch formylation rxn - Filo. (2025).
- Reimer Tiemann Reaction Mechanism: Conditions & Applications - NEET coaching. (n.d.).
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (n.d.).
- In the Gatterman-Koch reaction, a formyl group - Chemistry - Vaia. (n.d.).
- Nitrostyrene. - Organic Syntheses Procedure. (n.d.).
- 2-Chloroanisole synthesis - ChemicalBook. (n.d.).
- The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.).
- Proper disposal of chemicals - Sciencemadness Wiki. (2025).
- β-Nitrostyrene - Wikipedia. (n.d.).
Sources
Mastering the Thermal Frontier: A Definitive Guide to the Melting Point Determination of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Foreword: Charting Uncharted Territory in Drug Discovery
In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities represents the frontier of innovation. Among these, 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene stands as a compound of significant interest, potentially as a key intermediate in the synthesis of advanced therapeutic agents. As with any newly synthesized compound, the rigorous determination of its physicochemical properties is not merely a procedural formality; it is the cornerstone of its identity, purity, and potential for further development. The melting point, in particular, serves as a critical first-pass indicator of purity and a fundamental characteristic for its official record.
This in-depth technical guide is crafted for researchers, scientists, and drug development professionals who are tasked with the crucial work of characterizing such novel compounds. It eschews a one-size-fits-all template, instead offering a bespoke, in-depth exploration of the principles and practices required for the precise and reliable determination of the melting point of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. As of the writing of this guide, the melting point of this specific compound is not widely reported in scientific literature, positioning this document as a foundational protocol for its characterization. We will proceed with the understanding that we are establishing a definitive method for a substance with, as yet, unconfirmed thermal properties.
The Foundational Principle: Why Melting Point is More Than Just a Number
The transition of a crystalline solid to a liquid state occurs at a specific temperature known as the melting point. This physical constant is intrinsically linked to the strength of the intermolecular forces within the crystal lattice. For a pure, crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. The presence of even minute amounts of impurities will disrupt the crystal lattice, leading to a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a powerful tool for the initial assessment of a sample's purity.
Therefore, the determination of the melting point of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene serves two primary, interconnected purposes:
-
Identification: Establishing a characteristic physical property for this novel compound.
-
Purity Assessment: Providing a rapid and cost-effective method to evaluate the success of purification processes.
The Capillary Method: A Cornerstone of Thermal Analysis
The capillary method remains a robust and widely accepted technique for melting point determination. Its elegance lies in its simplicity and the wealth of information it can provide when executed with precision.
The Causality of Methodical Sample Preparation
The accuracy of the melting point determination is fundamentally dependent on the meticulous preparation of the sample. The primary objective is to ensure uniform and efficient heat transfer from the heating block to the compound.
Step-by-Step Protocol for Sample Preparation:
-
Drying: Ensure the sample of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is completely dry. The presence of residual solvent will lead to an artificially depressed and broad melting range. Drying under a high vacuum or in a desiccator over a suitable drying agent is recommended.
-
Pulverization: The crystalline sample must be finely powdered. This is achieved by grinding the crystals in a clean mortar and pestle. A fine powder eliminates air pockets and ensures a uniform packing density in the capillary tube, which is critical for consistent heat transfer.
-
Capillary Loading:
-
Take a clean, dry capillary tube (sealed at one end).
-
Press the open end of the capillary tube into the powdered sample. A small amount of the compound will enter the tube.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The sample should be tightly packed to a height of 2-3 mm. An insufficient amount of sample will be difficult to observe, while too much will result in a larger temperature gradient across the sample.
-
The Experimental Workflow: Precision in Execution
The following workflow is designed for a standard melting point apparatus, such as a Mel-Temp or similar device.
Experimental Protocol:
-
Apparatus Calibration: Prior to the analysis of an unknown compound, the accuracy of the melting point apparatus must be verified. This is achieved by determining the melting points of certified reference standards with known, sharp melting points that bracket the expected melting range of the sample. A calibration curve should be generated to correct for any systematic errors in the apparatus's thermometer.
-
Initial Rapid Determination (Optional but Recommended): To save time, a preliminary, rapid heating of a sample can be performed to obtain an approximate melting point. This allows the subsequent, more precise determinations to be conducted more efficiently.
-
Precise Determination:
-
Place the prepared capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 20°C below the approximate melting point determined in the preliminary run.
-
Heat the sample at a slow, steady rate of 1-2°C per minute. A rapid heating rate near the melting point is the most common source of error, as it does not allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded temperature range is the melting point of the sample.
-
-
Repeatability: The determination should be repeated at least two more times with fresh samples. The results should be consistent and reproducible.
Caption: Capillary Method Workflow for Melting Point Determination.
Interpreting the Data: From Observation to Conclusion
The recorded melting range is a rich source of information.
| Observation | Interpretation | Implication for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene |
| Sharp Melting Range (e.g., 1-2°C) | High Purity | The purification process was successful. |
| Broad Melting Range (>2°C) | Presence of Impurities | Further purification (e.g., recrystallization, chromatography) is required. |
| Depressed Melting Point | Presence of Impurities | The sample is not pure. |
| Sublimation or Decomposition | Thermal Instability | The compound may be degrading at or near its melting point. This should be noted. |
Advanced Characterization: Differential Scanning Calorimetry (DSC)
For a more quantitative and definitive thermal analysis, Differential Scanning Calorimetry (DSC) is the method of choice. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic event, which is observed as a distinct peak in the DSC thermogram.
The Advantages of DSC
-
Higher Precision and Accuracy: DSC can provide more precise melting temperatures.
-
Quantitative Data: The area under the melting peak corresponds to the heat of fusion, another important thermodynamic property.
-
Detection of Other Thermal Events: DSC can also detect other thermal transitions, such as glass transitions, crystallization, and decomposition.
DSC Experimental Protocol
-
Sample Preparation: A small, accurately weighed amount of the powdered 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (typically 1-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: An empty, sealed aluminum pan is used as the reference. The DSC cell is purged with an inert gas, such as nitrogen, to create a controlled atmosphere.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 5-10°C per minute.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of the melting peak, the peak maximum, and the enthalpy of fusion.
Caption: Differential Scanning Calorimetry (DSC) Workflow.
A Self-Validating System: Ensuring Trustworthiness in Your Results
Every protocol described herein is designed to be a self-validating system. The trustworthiness of your final reported melting point for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is built upon a foundation of:
-
Instrument Calibration: Regular calibration with certified standards ensures the accuracy of your temperature measurements.
-
Reproducibility: Multiple, consistent determinations of the melting point provide confidence in the result.
-
Orthogonal Confirmation (where applicable): If possible, confirming the purity of the sample with an orthogonal technique, such as High-Performance Liquid Chromatography (HPLC), provides an independent verification of the sample's integrity.
Conclusion: Establishing a Benchmark for a Novel Compound
The determination of the melting point of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is a critical step in its journey from a novel synthesis to a well-characterized compound with potential applications in drug development. By adhering to the rigorous protocols outlined in this guide, researchers can confidently establish an accurate and reliable melting point, a fundamental piece of data that will underpin all future research and development efforts. This guide provides the framework for not just measuring a physical property, but for establishing a benchmark of quality and purity for this promising new chemical entity.
References
-
Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
-
Melting point determination. University of Alberta. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
DETERMINATION OF MELTING POINTS. Columbia University. [Link]
-
Differential scanning calorimetry. Wikipedia. [Link]
dipole moment and electronic properties of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
An In-depth Technical Guide to the Dipole Moment and Electronic Properties of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Executive Summary
This technical guide provides a comprehensive theoretical and computational framework for understanding the key physicochemical properties of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, a substituted styrene derivative with significant potential in medicinal chemistry and materials science. The molecule's unique arrangement of electron-donating (methoxy) and electron-withdrawing (chloro, nitroethenyl) groups creates a distinct electronic profile that dictates its reactivity, intermolecular interactions, and overall behavior. This document delineates the structural contributions to its molecular dipole moment, outlines a robust computational methodology for its characterization, and explores its frontier molecular orbitals and charge distribution. The insights presented herein are critical for researchers, scientists, and drug development professionals seeking to leverage the properties of this molecule for applications such as covalent inhibitors or novel electronic materials.
Introduction to 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is a molecule of significant interest due to the interplay of its functional groups. The benzene core is substituted with a methoxy group (-OCH₃), a chloro group (-Cl), and a 2-nitroethenyl group (-CH=CH-NO₂). This substitution pattern establishes a pronounced electronic polarization across the molecule.
-
Methoxy Group (-OCH₃): An electron-donating group by resonance, it increases the electron density of the aromatic ring.
-
Chloro Group (-Cl): An electron-withdrawing group via induction, it also participates in specific intermolecular interactions like halogen bonding.[1]
-
Nitroethenyl Group (-CH=CH-NO₂): A potent electron-withdrawing group, its conjugated system renders the terminal vinyl carbon highly electrophilic. Aromatic compounds with nitro groups are integral to the synthesis of many drugs and bioactive molecules.[2]
This combination makes the nitroethenyl moiety a powerful Michael acceptor, a feature highly sought after in the design of covalent inhibitors for drug development. The overall electronic structure, governed by these groups, dictates the molecule's dipole moment, solubility, and interaction with biological targets. The chloro and methoxy groups, in particular, are frequently employed in drug discovery to optimize ligand-protein interactions and modulate pharmacokinetic properties.[1][3][4] This guide aims to provide a detailed theoretical analysis of these properties using established computational chemistry principles.
Molecular Structure and Dipole Moment Analysis
The spatial arrangement of atoms and the distribution of charge are fundamental to a molecule's properties. The dipole moment, a measure of net molecular polarity, arises from the vector sum of individual bond dipoles.
Molecular Structure
The structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is depicted below. The methoxy and chloro groups are positioned ortho to each other, while the nitroethenyl group is para to the methoxy group.
Caption: 2D structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Analysis of the Molecular Dipole Moment
The net dipole moment (μ) of a molecule is the vector sum of its individual bond and group dipoles. For this molecule, the primary contributors are the C-O, C-Cl, and the C-(nitroethenyl) bonds.
-
Methoxy Group Dipole (μ_OCH₃): The oxygen is highly electronegative, creating a dipole pointing from the methyl group towards the aromatic ring. As an electron-donating group, it also enhances the ring's contribution to the overall moment.
-
Chloro Group Dipole (μ_Cl): Chlorine is more electronegative than carbon, resulting in a strong dipole vector pointing away from the ring.
-
Nitroethenyl Group Dipole (μ_NO₂CHCH): This is the most significant contributor. The nitro group is one of the strongest electron-withdrawing groups, pulling electron density through the conjugated vinyl system and away from the aromatic ring. This creates a large dipole moment directed away from the ring.
The relative orientation of these vectors determines the net molecular dipole. The opposing effects of the electron-donating methoxy group and the electron-withdrawing chloro and nitroethenyl groups result in a large, non-zero dipole moment.[5][6]
Caption: Vector representation of contributing group dipoles.
Computational Methodology for Property Prediction
For novel molecules where experimental data is unavailable, computational chemistry, particularly Density Functional Theory (DFT), provides a robust and reliable method for predicting electronic properties.[7]
Rationale for a DFT-Based Approach
DFT calculations are used to solve the electronic structure of a molecule, providing accurate predictions of its geometry, energy levels, and charge distribution.[8] The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) offers a well-validated balance of computational cost and accuracy for organic molecules.[9] This approach allows for the quantitative determination of the dipole moment, HOMO-LUMO energies, and atomic charges.
Protocol: A Self-Validating Computational Workflow
A trustworthy computational protocol involves sequential steps of optimization and verification to ensure the results correspond to a true energy minimum on the potential energy surface.
Step-by-Step Protocol:
-
Structure Construction: Build an initial 3D structure of the molecule using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum.
-
Single-Point Calculation: Using the validated optimized geometry, perform a final, high-accuracy single-point energy calculation.
-
Property Extraction: From the output of the single-point calculation, extract the key electronic properties:
-
Net Dipole Moment (in Debye).
-
Energies of the Frontier Molecular Orbitals (HOMO and LUMO).
-
Mulliken Atomic Charges.
-
Molecular Electrostatic Potential (MEP) surface.
-
Caption: A self-validating workflow for computational property prediction.
Analysis of Key Electronic Properties
The electronic properties derived from DFT calculations provide deep insights into the molecule's reactivity and potential interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[10][11][12]
-
HOMO: This orbital represents the region of highest electron density, acting as the electron donor in a reaction. For 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, the HOMO is predicted to be localized primarily on the electron-rich methoxy-substituted benzene ring.
-
LUMO: This orbital is the first available empty orbital, acting as the electron acceptor. The LUMO is expected to be heavily localized on the electron-deficient nitroethenyl group, specifically on the β-carbon, making it the primary site for nucleophilic attack.
The calculated HOMO and LUMO energies are critical for predicting how the molecule will interact with other species.[9]
Table 1: Representative Calculated Electronic Properties (Note: These are illustrative values based on typical DFT B3LYP/6-311+G(d,p) calculations for similar molecules and should be confirmed by specific computation for this exact compound.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | ~ -2.8 eV | Energy of the lowest empty state; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV | Indicates chemical reactivity and electronic transition energy.[11] |
| Dipole Moment (μ) | ~ 5 - 7 Debye | High value indicates a highly polar molecule. |
Charge Distribution and Molecular Electrostatic Potential (MEP)
Mulliken population analysis is a method for assigning partial charges to individual atoms, providing a quantitative view of charge distribution.[8][13] The MEP surface visually maps these charge distributions, highlighting regions of positive and negative electrostatic potential.
-
Negative Regions (Electron-Rich): The MEP is predicted to be most negative (red/orange) around the oxygen atoms of the nitro and methoxy groups, and on the chlorine atom. These sites are susceptible to electrophilic attack and can act as hydrogen bond acceptors.
-
Positive Regions (Electron-Poor): The most positive potential (blue) is expected on the hydrogen atoms and, crucially, on the carbons of the nitroethenyl group, confirming its electrophilic nature.
Table 2: Representative Mulliken Atomic Charges (Note: These are illustrative values intended to show relative charge distribution.)
| Atom/Group | Key Atom | Predicted Mulliken Charge (e) | Implication |
| Nitro Group | N | ~ +0.6 | Highly positive due to bonding with two oxygens. |
| O | ~ -0.4 | Strong negative charge, site for H-bonding. | |
| Ethenyl Group | Cα (ring-adjacent) | ~ -0.1 | |
| Cβ (nitro-adjacent) | ~ +0.2 | Positive charge indicates high electrophilicity (Michael acceptor site). | |
| Chloro Group | Cl | ~ -0.15 | Electronegative character. |
| Methoxy Group | O | ~ -0.3 | Electron-rich, potential H-bond acceptor. |
Implications for Drug Development and Research
The detailed electronic profile of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene provides a clear rationale for its application in several scientific domains.
Covalent Inhibitor Design
The most significant implication is its potential as a covalent inhibitor. The strong localization of the LUMO and the positive Mulliken charge on the β-carbon of the nitroethenyl group make it an excellent Michael acceptor. This allows it to form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a target protein. This mechanism is a cornerstone of modern drug design for achieving high potency and prolonged duration of action.
Modulating Intermolecular Interactions
The molecule's distinct regions of positive and negative electrostatic potential, along with its large dipole moment, govern its non-covalent interactions. The chloro and methoxy substituents are particularly adept at forming specific interactions within a protein's binding pocket, including:
-
Hydrogen Bonds: The oxygen atoms of the nitro and methoxy groups can act as strong hydrogen bond acceptors.[1]
-
Halogen Bonds: The chlorine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms like oxygen or nitrogen.
-
π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic residues like phenylalanine or tyrosine.
Understanding these properties allows for the rational design of molecules with optimized binding affinity and selectivity for their biological targets.
Conclusion
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene possesses a rich and complex electronic profile defined by the interplay of its diverse functional groups. Through the lens of computational chemistry, we can reliably predict its key properties. The molecule is characterized by a large dipole moment, a reactive HOMO-LUMO gap, and a highly polarized charge distribution. The pronounced electrophilicity of the nitroethenyl group marks it as a prime candidate for applications in covalent inhibitor design, while its other substituents provide opportunities to fine-tune intermolecular interactions. This guide provides the foundational understanding necessary for researchers to harness the unique chemical attributes of this promising molecule.
References
-
PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. Retrieved February 15, 2026, from [Link]
-
Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant. (n.d.). Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
University of Liverpool. (n.d.). Molecular orbitals. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxy-1-nitrobenzene. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0). Retrieved February 15, 2026, from [Link]
-
Filo. (2025, August 19). Select the correct increasing order of dipole moment for the isomers of chlorotoluene. Retrieved February 15, 2026, from [Link]
-
Campos, M. A., et al. (2020, July 27). Mulliken-Dipole Population Analysis. ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Quora. (2018, February 24). Para chloronitrobenzene has a lower dipole moment than nitrotoluene. What is the reason? Retrieved February 15, 2026, from [Link]
-
Nithya, G., et al. (2011). 2′-Chloro-4-methoxy-3-nitrobenzil. ResearchGate. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated atomic charge values from the Mulliken population analysis. Retrieved February 15, 2026, from [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved February 15, 2026, from [Link]
-
MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (2025, August 26). 2-Chloro-1-methoxy-4-methylbenzene. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 9). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. Retrieved February 15, 2026, from [Link]
-
YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). molecular geometry, homo-lumo analysis and mulliken charge distribution of 2,6-dichloro. Retrieved February 15, 2026, from [Link]
-
Ishihara, Y., et al. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. PMC. Retrieved February 15, 2026, from [Link]
-
East European Journal of Physics. (2023, March 2). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Retrieved February 15, 2026, from [Link]
-
PubMed. (2012, June 15). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. Retrieved February 15, 2026, from [Link]
Sources
- 1. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene via Henry Reaction
Abstract & Chemical Context
This application note details the protocol for synthesizing 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (Commonly: 3-chloro-4-methoxy-β-nitrostyrene) using the Henry reaction (nitroaldol condensation).
This specific substituted nitrostyrene is a critical intermediate in the development of dopaminergic ligands and phenethylamine-based pharmaceutical scaffolds . The presence of the chlorine atom at the ortho position to the methoxy group introduces steric bulk and electronic modulation (inductive withdrawal), which distinguishes its reactivity profile from the non-halogenated analog, 4-methoxy-β-nitrostyrene.
Target Molecule Profile
| Property | Detail |
| IUPAC Name | (E)-2-chloro-1-methoxy-4-(2-nitroethenyl)benzene |
| Common Name | 3-chloro-4-methoxy-β-nitrostyrene |
| CAS Registry | N/A (Precursor Aldehyde CAS: 35973-16-1) |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| Appearance | Yellow Crystalline Solid (Needles) |
Reaction Mechanism
The synthesis proceeds via the Henry Reaction , followed by an in situ dehydration. The ammonium acetate acts as a dual-purpose catalyst: the ammonium ion provides a proton source, while the acetate ion acts as a weak base to deprotonate nitromethane.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the base-catalyzed formation of the nitronate, nucleophilic attack on the aldehyde, and the subsequent dehydration to the conjugated alkene.
Figure 1: Mechanistic pathway of the ammonium acetate-catalyzed Henry reaction converting the aldehyde to the nitrostyrene.
Experimental Protocol
Method A: Ammonium Acetate in Glacial Acetic Acid (Standard)
This method is preferred for its robustness, high yield, and suppression of side reactions (such as Cannizzaro disproportionation).
Reagents & Materials
-
Precursor: 3-Chloro-4-methoxybenzaldehyde (10.0 mmol, ~1.71 g)
-
Reagent: Nitromethane (Excess, used as co-solvent/reagent, ~5-10 mL)
-
Catalyst: Ammonium Acetate (NH₄OAc) (4.0 mmol, ~0.31 g)
-
Solvent: Glacial Acetic Acid (20 mL)
-
Apparatus: Round-bottom flask (50 mL), Reflux condenser, Magnetic stir bar, Oil bath.
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (1.71 g) in Glacial Acetic Acid (20 mL).
-
Addition: Add Nitromethane (5 mL) and Ammonium Acetate (0.31 g) to the solution.
-
Note: The solution may appear slightly cloudy initially but should clear upon heating.
-
-
Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (bath temp ~110-120°C) for 2 to 4 hours .
-
Monitoring: The reaction progress can be monitored by TLC (Hexane:EtOAc 7:3). The aldehyde spot will disappear, and a bright yellow fluorescent spot (nitrostyrene) will appear.
-
Visual Cue: The solution will darken from pale yellow to a deep orange/red-brown color.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.
-
Precipitation: As it cools, the nitrostyrene often crystallizes spontaneously as yellow needles.
-
Forcing Precipitation: If no crystals form, pour the reaction mixture into 50-100 mL of ice-cold water with vigorous stirring. This will force the hydrophobic nitrostyrene to precipitate.
-
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid and ammonium salts.
-
Purification: Recrystallize the crude solid from hot Isopropyl Alcohol (IPA) or Methanol .
-
Dissolve in minimum hot solvent.
-
Cool slowly to RT, then to 4°C.
-
Filter pure yellow needles.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target nitrostyrene.
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Impact on Quality/Yield |
| Stoichiometry (Aldehyde:MeNO₂) | 1 : 5 to 1 : 10 | Excess nitromethane drives the equilibrium forward and acts as a co-solvent. |
| Catalyst Load (NH₄OAc) | 0.4 - 1.0 eq | Insufficient catalyst slows the reaction; excess can lead to polymerization or degradation (tarring). |
| Temperature | 100°C - 118°C | Must reach reflux to facilitate the dehydration step (elimination of water). |
| Reaction Time | 2 - 4 Hours | Extended heating (>6h) often results in dark "tars" and lower yields due to polymerization of the styrene. |
Characterization & Validation
Since specific literature melting points for the 3-chloro analog are rare compared to the non-chlorinated variant, the following data is predicted based on structural analogs and standard nitrostyrene characteristics.
-
Physical Appearance: Bright yellow to orange crystalline needles.
-
Melting Point (Expected): 90°C – 110°C (Distinct from 4-methoxy-β-nitrostyrene at ~87°C).
-
TLC: R_f ~0.4-0.6 (Hexane/EtOAc 3:1). Visualization: UV active (dark spot) and often fluorescent yellow.
-
¹H-NMR Validation (CDCl₃, 400 MHz):
-
Vinyl Protons: Look for two doublets with a coupling constant (
) of ~13.5 Hz , characteristic of the trans (E) alkene geometry.- ~7.5 ppm (d, 1H, =CH-Ar)
- ~8.0 ppm (d, 1H, =CH-NO2)
-
Methoxy Group: Singlet at
~3.9 ppm (3H). -
Aromatic Region: Multiplets corresponding to the 1,2,4-substitution pattern (~6.9 - 7.6 ppm).
-
Safety & Handling
-
Nitromethane: Flammable liquid. Heating it under confinement or in the presence of strong bases/amines can be hazardous. Do not distill the reaction mixture to dryness if unreacted nitromethane is present, as it is shock-sensitive in dry salt form.
-
Nitrostyrenes: Potent sternutators (induce sneezing) and skin irritants. Always handle in a fume hood. Wear gloves and eye protection.
-
Regulatory Note: While this specific compound is a research chemical, it is structurally related to precursors for controlled substances (2C series). Ensure all synthesis is performed in compliance with local laws and institutional research guidelines.
References
-
Reaction Methodology (Classic Henry)
-
Gairaud, C. B., & Lappin, G. R. (1953).[1] The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.
-
-
Specific Application (Dopaminergic Ligands)
- Note: This reference validates the synthesis of the specific 3-chloro-4-methoxy analog.
- Kaufman, T. S., et al. (2014). Synthesis of 2,3,11-trisubstituted tetrahydroprotoberberines as D2 dopaminergic ligands. European Journal of Medicinal Chemistry / CONICET.
-
Modern Reduction Context (Utility)
-
Pestano, J. J. M., et al. (2025).[2] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 16–23.
-
-
General Protocol (Organic Syntheses)
- Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66.
Sources
Application Notes & Protocols: Catalytic Reduction of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene to 2-Chloro-1-methoxy-4-(2-aminoethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction and Strategic Overview
The transformation of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene into its corresponding amine, 2-chloro-1-methoxy-4-(2-aminoethyl)benzene, is a critical step in the synthesis of a variety of complex molecules. The product belongs to the substituted phenethylamine class, a structural motif prevalent in numerous pharmaceuticals and biologically active compounds due to its role as a key neurotransmitter scaffold.[][2]
The reduction of a nitroalkene, such as the title compound, presents a unique synthetic challenge. It requires the simultaneous reduction of two distinct functional groups: the carbon-carbon double bond and the nitro group. The primary objective is to achieve this dual reduction with high fidelity and yield, producing the saturated primary amine. A significant consideration in this specific transformation is the presence of an aromatic chloro-substituent, which is susceptible to hydrogenolysis (dehalogenation) under certain catalytic hydrogenation conditions.[3]
This document provides a comprehensive guide to navigating this synthesis, detailing two robust protocols—catalytic hydrogenation and a classic metal-acid reduction. It explains the causality behind procedural choices, offers troubleshooting insights, and provides the necessary data to empower researchers to select and execute the optimal strategy for their specific laboratory context.
Mechanistic Considerations: The Reduction Pathway
The reduction of a β-nitrostyrene derivative to a phenethylamine is a multi-electron process. While the exact sequence can be catalyst-dependent, the transformation generally proceeds through the reduction of both the alkene and the nitro group.
Using catalytic hydrogenation (e.g., H₂ with a metal catalyst), the reaction likely involves the following key stages:
-
Adsorption: Both the nitroalkene substrate and molecular hydrogen adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.[4]
-
Sequential Hydrogenation: Hydrogen atoms are transferred sequentially to the substrate. The reduction can proceed via two main pathways: reduction of the alkene first to yield a saturated nitroalkane, followed by reduction of the nitro group, or vice-versa. The reduction of the nitro group itself is a stepwise process, potentially involving nitroso and hydroxylamine intermediates before reaching the amine.[5][6] The accumulation of these intermediates is generally avoided by ensuring the reaction goes to completion.
For metal-acid reductions (e.g., Fe/HCl), the mechanism involves single electron transfers from the metal surface to the nitro group, with the acid serving as a proton source. This method is often highly effective for nitro group reduction and typically does not reduce isolated aromatic double bonds, making it chemoselective for the nitro group first, followed by reduction of the conjugated alkene.
Selecting the Optimal Reduction Strategy
The choice of reducing agent is paramount to the success of this synthesis, particularly given the labile chlorine atom.
-
Catalytic Hydrogenation (H₂ gas): This is often the cleanest and most atom-economical method.[7]
-
Palladium on Carbon (Pd/C): While a highly efficient and common hydrogenation catalyst, Pd/C is notorious for causing hydrodehalogenation of aryl chlorides, bromides, and iodides.[3][8] Its use in this specific synthesis is strongly discouraged to preserve the chloro-substituent.
-
Raney Nickel (Raney Ni): This catalyst is an excellent alternative when dehalogenation is a concern.[3][9] It is highly active for the reduction of both nitro groups and alkenes but is significantly less prone to cleaving aryl-halogen bonds compared to palladium. It is the recommended catalyst for the hydrogenation protocol.
-
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for reducing nitroalkenes.[10]
-
-
Metal-Acid Reductions: These methods are robust, scalable, and generally do not affect aryl halides.
-
Iron (Fe) in Acid: The use of iron powder in the presence of an acid like acetic acid (AcOH) or hydrochloric acid (HCl) is a classic, cost-effective, and highly reliable method for reducing nitro groups.[3][11] It is an excellent choice for this substrate due to its high chemoselectivity and tolerance of the chloride.
-
Zinc (Zn) or Tin (Sn): Zinc and tin in acidic media are also effective but can generate metallic waste streams that are more difficult to manage than iron salts.[3][9]
-
-
Transfer Hydrogenation: This technique avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule in situ, such as ammonium formate (HCOONH₄) or hydrazine (N₂H₄·H₂O), with a catalyst like Pd/C.[12][13][14] While convenient, the risk of dehalogenation with Pd/C remains a concern, though sometimes moderated by the specific donor used.[8]
Comparative Summary of Reduction Methods
| Method | Catalyst/Reagent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | Raney® Nickel | H₂ (50-100 psi), Ethanol/Methanol, RT-50°C | High Yield, Clean Reaction, Minimal Dehalogenation | Requires specialized pressure equipment, Flammable H₂ gas |
| Metal-Acid Reduction | Iron Powder / Acetic Acid | Ethanol/AcOH, Reflux | Excellent for Halogenated Substrates, Low Cost, Scalable | Stoichiometric metal waste, Vigorous reaction, Tedious workup |
| Discouraged Method | Palladium on Carbon (Pd/C) | H₂ (atm or pressure), Ethanol | Highly Active Catalyst | High risk of dehalogenation (loss of chlorine) |
| Alternative Method | NaBH₄ / CuCl₂ | 2-Propanol/Methanol | Mild conditions, No H₂ gas needed | Stoichiometric reagents, Potential for side reactions |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reduction of nitro compounds is highly exothermic and must be conducted with care, especially during initial scale-up.[7]
Protocol 1: Catalytic Hydrogenation with Raney Nickel
This protocol prioritizes a clean reaction profile and is ideal for avoiding the stoichiometric metal waste associated with other methods.
Materials:
-
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (1.0 eq)
-
Raney® Nickel (approx. 50% slurry in water, ~10-20% by weight of substrate)
-
Ethanol or Methanol (20-30 mL per gram of substrate)
-
Hydrogen Gas (H₂)
-
Celite® (for filtration)
Equipment:
-
Parr Hydrogenation Apparatus or a similar pressure reactor
-
Glass reaction vessel liner
-
Magnetic stir bar
-
Buchner funnel and filter flask
Procedure:
-
Catalyst Preparation: In the reaction vessel, carefully wash the Raney Nickel slurry (e.g., 0.2 g for 1.0 g of substrate) with the reaction solvent (e.g., 3 x 10 mL of ethanol) to remove the water. Decant the solvent carefully between washes.
-
Reaction Setup: To the washed catalyst in the vessel, add a solution of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (1.0 eq) dissolved in ethanol (20 mL).
-
Hydrogenation: Seal the reaction vessel in the Parr apparatus. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Reaction Execution: Pressurize the vessel with hydrogen gas to 50-60 psi. Begin vigorous stirring. The reaction is exothermic; initial cooling may be necessary for larger scales.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the ballast tank. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Prepare a small pad of Celite® in a Buchner funnel. Wet the pad with ethanol. Caution: Raney Nickel is pyrophoric when dry. Never allow the catalyst filter cake to dry in the air. Filter the reaction mixture through the Celite® pad, ensuring the pad remains wet with solvent at all times. Wash the filter cake with additional ethanol (2 x 10 mL).
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-1-methoxy-4-(2-aminoethyl)benzene. The product can be purified further by crystallization or chromatography if necessary.
Protocol 2: Reduction with Iron Powder and Acetic Acid
This classic method is highly reliable, avoids specialized pressure equipment, and is tolerant of the aryl chloride.[11]
Materials:
-
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (1.0 eq)
-
Iron powder (<100 mesh, 3.0-5.0 eq)
-
Glacial Acetic Acid (10-20 mL per gram of substrate)
-
Ethanol (optional, as a co-solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
6M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir plate and stir bar
-
Separatory funnel
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (1.0 eq) and glacial acetic acid (15 mL). If solubility is an issue, ethanol can be added as a co-solvent.
-
Reagent Addition: With vigorous stirring, add the iron powder (4.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and the mixture may begin to reflux. Control the addition rate to maintain a manageable temperature.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux (80-90 °C) and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the excess iron and iron salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. Then, basify the aqueous layer to a pH of 10-12 with 6M NaOH to deprotonate the amine product and ensure it partitions into the organic layer.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
Visualization of Workflow and Transformation
Caption: General experimental workflow for the reduction of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Caption: Chemical transformation from the nitroalkene starting material to the target phenethylamine product.
Troubleshooting and Field Insights
-
Incomplete Reaction: If the reaction stalls, verify the activity of your catalyst or reagents. For hydrogenation, ensure the system is leak-free and that the catalyst has not been poisoned. For metal-acid reductions, ensure sufficient equivalents of metal and acid are present and that the reaction time is adequate.
-
Dehalogenation Detected: If LC-MS analysis shows a product peak corresponding to the loss of chlorine (M-34), dehalogenation has occurred. This is a primary concern with Pd/C. Switch to Raney Nickel for hydrogenation or use the Fe/AcOH method.
-
Formation of Side Products: Incomplete reduction can sometimes lead to the accumulation of hydroxylamine or oxime intermediates.[6] Ensure the reaction is driven to completion by extending the reaction time or increasing catalyst loading.
-
Difficult Work-up: The filtration of fine iron salts or Raney Nickel can be slow. Using a generous pad of Celite® is essential. During acid-base extraction, emulsions can form; adding brine can help break them. The final amine product is basic and may retain trace amounts of acid; a final wash with dilute bicarbonate can ensure it is in the freebase form.[]
References
- Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
- Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- University of Oxford, Department of Chemistry. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Digital Commons @ Ursinus College.
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). PMC.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- Reddit. (2023). my nitro refuses to be reduced.
- D'Andrea, L., & Kristensen, J. L. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- BOC Sciences. (n.d.). Phenethylamine Impurities.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- YouTube. (2021). Reduction of Nitrobenzenes to Aromatic Amines.
- Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress.
- Benchchem. (n.d.). Efficacy of different reducing agents for the nitro group on substituted benzenes.
- Wikipedia. (n.d.). Substituted phenethylamine.
- Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society.
- Chemistry Stack Exchange. (2022). Conditions for Pd/C reduction of alkene.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
Sources
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines" by Brendan Phillips [digitalcommons.ursinus.edu]
- 13. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
using 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene as a Michael acceptor
An Application Guide to 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene as a Versatile Michael Acceptor in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Substituted Nitroalkenes in Synthesis
The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures from relatively simple precursors[1]. Within the diverse landscape of Michael acceptors, α,β-unsaturated nitroalkenes are particularly prized for their high reactivity, driven by the potent electron-withdrawing nature of the nitro group. This activation renders the β-carbon highly electrophilic and susceptible to attack by a wide array of soft nucleophiles. The resulting γ-nitro adducts are exceptionally versatile synthetic intermediates, readily transformable into valuable functionalities such as γ-amino acids, 1,4-dicarbonyls, and other scaffolds relevant to natural product synthesis and pharmaceutical development[2][3][4][5].
This guide focuses on a specific, highly functionalized Michael acceptor: 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene . The substitution pattern on the aromatic ring is not arbitrary; it is strategically significant for researchers in drug discovery. The chloro and methoxy groups are frequently employed in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including binding affinity, metabolic stability, and bioavailability[6][7][8]. The chloro group, an electron-withdrawing substituent, and the methoxy group, an electron-donating substituent, offer a unique electronic profile and can engage in various non-covalent interactions within a protein's binding pocket[6]. Consequently, adducts derived from this acceptor serve as immediate precursors to compounds decorated with well-established pharmacophoric elements.
This document provides a comprehensive overview of the mechanistic principles, practical applications, and detailed experimental protocols for utilizing 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene as a key building block in synthetic campaigns.
Mechanistic Underpinnings: Activating the Conjugate Addition
The efficacy of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene as a Michael acceptor is rooted in the powerful inductive and resonance effects of the nitro group, which polarizes the carbon-carbon double bond. The reaction is amenable to various catalytic systems, with organocatalysis emerging as a particularly powerful strategy for achieving high levels of stereocontrol.
In a typical organocatalyzed Michael addition of an aldehyde or ketone, a chiral secondary amine catalyst (e.g., a proline derivative) reacts with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic β-carbon of the nitroalkene. The catalyst's chiral environment directs this attack, establishing a new stereocenter with high fidelity. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final γ-nitro carbonyl product[9][10][11]. The mechanism is a self-validating system where the catalyst is regenerated, allowing for low catalyst loadings.
Sources
- 1. Michael Addition [organic-chemistry.org]
- 2. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ethz.ch [ethz.ch]
- 10. mdpi.com [mdpi.com]
- 11. videleaf.com [videleaf.com]
Application Notes and Protocols for the Crystallization of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Introduction: The Critical Role of Crystallization in the Purification of a Key Synthetic Intermediate
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is a substituted β-nitrostyrene, a class of organic compounds recognized for their utility as versatile synthetic intermediates.[1] The conjugated nitroalkene moiety serves as a potent Michael acceptor and participates in various cycloaddition reactions, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processing.
Crystallization is a robust and widely employed technique for the purification of solid organic compounds.[2][3] It relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system.[4] By carefully controlling parameters such as temperature, solvent composition, and cooling rate, a supersaturated solution is created from which the desired compound selectively crystallizes, leaving impurities behind in the mother liquor. This process not only enhances purity but also allows for the isolation of a specific polymorphic form, which can be critical for the physical and chemical properties of the final product.
These application notes provide detailed protocols for the crystallization of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, drawing upon established methodologies for the purification of β-nitrostyrene derivatives.[1][5] The described procedures are designed to be self-validating, with clear endpoints and integrated characterization steps to ensure the isolation of a highly pure, crystalline product.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Crude 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene | Synthesis Grade | N/A |
| Ethanol (200 proof) | ACS Reagent Grade | Sigma-Aldrich |
| Isopropanol | ACS Reagent Grade | Fisher Scientific |
| Ethyl Acetate | ACS Reagent Grade | VWR |
| Hexanes | ACS Reagent Grade | EMD Millipore |
| Chloroform | ACS Reagent Grade | Sigma-Aldrich |
| Acetone | ACS Reagent Grade | Fisher Scientific |
| Deionized Water | Type 1 | In-house |
| Filter Paper (e.g., Whatman No. 1) | GE Healthcare | |
| Celite® 545 | Sigma-Aldrich |
Crystallization Protocols
Three common crystallization techniques are presented: slow cooling crystallization, solvent/anti-solvent crystallization, and slow evaporation. The choice of method will depend on the specific impurity profile of the crude material and the desired crystal morphology.
Protocol 1: Single Solvent Slow Cooling Crystallization
This is the most common and straightforward crystallization method, suitable for compounds that exhibit a significant difference in solubility at high and low temperatures in a particular solvent.[3] Alcohols like ethanol and isopropanol are often effective for β-nitrostyrenes.[1][5]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, assess the solubility of a small amount of crude 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show limited solubility when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. Add the chosen solvent (e.g., hot ethanol) portion-wise while stirring and gently heating on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the formation of a saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution. This step should be performed quickly to prevent premature crystallization. A small amount of hot solvent can be used to rinse the filtration apparatus.
-
Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals and to minimize the inclusion of impurities.[3]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-4 °C) for at least one hour to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Caption: Workflow for Single Solvent Slow Cooling Crystallization.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
Step-by-Step Methodology:
-
Solvent System Selection: Identify a solvent in which 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is highly soluble (e.g., ethyl acetate, acetone, chloroform) and an anti-solvent in which it is poorly soluble (e.g., hexanes, water). The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of the "solvent" at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The onset of turbidity indicates that the solution is saturated.
-
Inducing Crystallization: If crystals do not form immediately, add a few more drops of the "solvent" until the solution becomes clear again. Then, either allow the solution to stand undisturbed or add a seed crystal to induce crystallization.
-
Crystal Growth: Allow the crystals to grow at room temperature. The process can be aided by gently scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Cooling: Once a significant amount of crystals has formed, the flask can be cooled in an ice bath to maximize the yield.
-
Isolation and Drying: Isolate, wash (with a mixture of the solvent/anti-solvent or the pure anti-solvent), and dry the crystals as described in Protocol 1.
Caption: Workflow for Solvent/Anti-Solvent Crystallization.
Protocol 3: Slow Evaporation
This technique is suitable for thermally stable compounds that are highly soluble at room temperature and is often used to obtain high-quality crystals for X-ray diffraction analysis.
Step-by-Step Methodology:
-
Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble (e.g., chloroform, ethyl acetate).
-
Dissolution: Dissolve the crude product in the chosen solvent at room temperature to create a solution that is not fully saturated.
-
Filtration: Filter the solution through a pipette with a cotton plug or through filter paper to remove any particulate matter.
-
Evaporation: Transfer the filtered solution to a clean vial or beaker. Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.
-
Isolation: Once a suitable quantity of crystals has formed, decant the remaining mother liquor and dry the crystals.
Characterization and Quality Control
The purity and identity of the crystallized 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene should be confirmed using appropriate analytical techniques.
| Analytical Technique | Parameter Measured | Expected Outcome |
| Melting Point | Temperature range over which the solid melts | A sharp melting point range (typically < 2 °C) indicates high purity. |
| Thin Layer Chromatography (TLC) | Retention factor (Rf) | A single spot should be observed, indicating the absence of major impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical shifts, coupling constants, and integration | The spectra should be consistent with the expected structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene and show no significant impurity peaks. |
| High-Performance Liquid Chromatography (HPLC) | Retention time and peak area | A single major peak with a purity of >98% is typically desired. |
| X-Ray Powder Diffraction (XRPD) | Diffraction pattern | Can be used to identify the crystalline form and assess polymorphism. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Boil off some of the solvent to increase the concentration.- Add an anti-solvent.- Try a different solvent in which the compound is less soluble. |
| Oiling out (formation of a liquid layer instead of crystals). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The cooling rate is too fast. | - Use a lower-boiling point solvent.- Add more solvent.- Allow the solution to cool more slowly. |
| Low recovery of crystals. | - Too much solvent was used.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use a different solvent or a solvent/anti-solvent system. |
| Colored impurities in the crystals. | - Impurities are co-crystallizing with the product. | - Perform a second recrystallization.- Treat the hot solution with activated charcoal before filtration (use with caution as it can adsorb the product). |
References
- BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.
- Books. (2020, August 28). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
- Organic Syntheses Procedure. Nitrostyrene.
- PMC. 2′-Chloro-4-methoxy-3-nitrobenzil.
- Google Patents. US8067647B2 - Method for producing β-nitrostyrene compound.
- Google Patents. US20100130795A1 - Method for producing beta-nitrostyrene compound.
- Open Access Pub. (2021). Purification Techniques. Journal of New Developments in Chemistry.
- Research and Reviews. (2021, September 6).
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
Sources
reagents for the reduction of the nitroethenyl group in chlorinated benzenes
Application Note & Protocol Guide
Topic: Chemoselective Reduction of the Nitroethenyl Group on Chlorinated Benzene Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Chlorinated Phenethylamines
Chlorinated β-phenethylamines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their synthesis frequently involves the reduction of a (2-nitroethenyl)benzene precursor, a transformation that is deceptively complex. The primary challenge lies in achieving chemoselectivity: the complete reduction of both the nitro group and the alkene of the nitroethenyl moiety to an aminoethyl group, while preserving the integrity of the C-Cl bond on the aromatic ring.
Standard, highly active hydrogenation catalysts such as Palladium on Carbon (Pd/C) often lead to significant hydrodechlorination, an undesired side reaction that cleaves the carbon-halogen bond.[1] Consequently, selecting the appropriate reagent and optimizing reaction conditions are paramount to achieving high yields of the desired product. This guide provides a detailed analysis of suitable reagents, explains the rationale behind their selection, and offers robust, step-by-step protocols for laboratory application.
Reagent Selection and Mechanistic Considerations
The ideal reagent must be potent enough to reduce both the conjugated alkene and the nitro group but selective enough to leave the aryl chloride untouched. We will explore three primary classes of reagents suitable for this transformation.
Metal Hydride Reagents: The Power of LiAlH₄
Lithium aluminum hydride (LAH) is a powerful, non-catalytic reducing agent capable of reducing a wide array of functional groups, including the nitroethenyl system.[2][3][4] It is particularly effective for this transformation as it can reduce both aliphatic nitro groups and conjugated alkenes in a single step.[2][5]
-
Mechanism of Action: LAH functions as a nucleophilic source of hydride (H⁻). The reduction of the nitroethenyl group is believed to proceed via a conjugate addition of hydride to the β-carbon of the alkene, followed by reduction of the resulting nitroalkane to the amine.[3]
-
Advantages:
-
High reactivity allows for complete reduction in one pot.
-
Avoids the use of high-pressure hydrogen gas and heavy metal catalysts.
-
-
Causality of Choice: LAH is chosen when a rapid, forceful reduction is needed and when catalytic methods pose a risk of side reactions like hydrodechlorination. Its non-catalytic nature makes it immune to catalyst poisoning.
-
Limitations & Safety: LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas.[6] All reactions must be conducted under strictly anhydrous and inert conditions. Over-reduction of other sensitive functional groups can be a concern.[7]
Catalytic Hydrogenation: Taming Reactivity
While standard Pd/C is often too aggressive, other catalytic hydrogenation systems can be tailored for selectivity.[1]
-
Raney Nickel: This catalyst is a classic alternative to palladium for substrates where dehalogenation is a concern.[2][8] It is generally less active towards C-Cl bond cleavage.
-
Modified Platinum Catalysts: Systems like sulfided Platinum on Carbon (Pt(S)/C) or iron-promoted platinum catalysts (Pt-Fe/AC) have demonstrated excellent selectivity in preserving halogen substituents during nitro group reduction.[1]
-
Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure H₂ gas by employing a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of a catalyst (e.g., Pd/C).[9][10] The conditions are often milder, which can help suppress dehalogenation.
-
Causality of Choice: Catalytic methods are preferred for their scalability, cost-effectiveness, and the generation of cleaner waste streams compared to stoichiometric metal reagents. The choice of a specific catalyst, like Raney Nickel, is a direct strategy to mitigate the known risk of hydrodechlorination posed by more active catalysts like Pd/C.[2]
Dissolving Metal & Metal Salt Reductions: Classic Selectivity
Reagents like iron powder in acidic media (e.g., Fe/HCl) or stannous chloride (SnCl₂) are renowned for their chemoselective reduction of aromatic nitro groups to anilines.[2][11][12][13]
-
Mechanism of Action: These systems operate via single electron transfer from the metal to the nitro group, followed by protonation from the acidic medium.[14]
-
Advantages:
-
Limitations: These methods are primarily effective for the nitro group. The reduction of the alkene in the nitroethenyl system is not always guaranteed and may require a separate step. For instance, a two-step procedure involving initial reduction of the alkene (e.g., with NaBH₄) followed by nitro reduction with Fe/HCl could be a viable strategy.
-
Causality of Choice: SnCl₂ is an excellent choice when a molecule contains multiple sensitive functional groups and the primary goal is the selective reduction of the nitro group without collateral damage.[17]
Data Summary: Comparison of Reduction Methods
| Reagent System | Primary Product | Selectivity vs. C-Cl | Key Advantages | Key Disadvantages |
| LiAlH₄ in THF | Chloro-phenethylamine | Excellent | High reactivity, one-pot reaction | Pyrophoric, moisture-sensitive, hazardous workup |
| H₂ / Raney Ni | Chloro-phenethylamine | Good to Excellent[2] | Scalable, clean byproducts | Requires H₂ gas, catalyst can be pyrophoric |
| Fe / HCl or NH₄Cl | Chloro-vinylaniline | Excellent[13][15] | Cost-effective, robust, high selectivity | Often requires a separate step for alkene reduction |
| SnCl₂ / HCl | Chloro-vinylaniline | Excellent[11][12] | Very mild, tolerates many functional groups[16] | Stoichiometric tin waste, requires a separate step |
| NaBH₄ / CuCl₂ | Chloro-phenethylamine | Good[18] | Mild conditions, rapid reaction | Substrate-dependent efficacy |
*Primarily reduces the nitro group, may not reduce the alkene concurrently.
Visualizations: Workflow and Mechanistic Overview
General Reaction Scheme
Caption: Desired reduction pathway versus the potential side reaction.
Chemoselectivity Challenge
Caption: Visualizing the goal of selective C-NO₂/C=C reduction over C-Cl cleavage.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of 1-chloro-4-(2-nitroethenyl)benzene to 2-(4-chlorophenyl)ethan-1-amine.
Materials:
-
1-chloro-4-(2-nitroethenyl)benzene
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Nitrogen or Argon gas line for inert atmosphere
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: To the flask, carefully add LAH (1.5 to 2.0 molar equivalents relative to the substrate) and suspend it in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the 1-chloro-4-(2-nitroethenyl)benzene (1.0 eq) in a minimal amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Critical Step): Cool the reaction mixture back down to 0 °C in an ice bath. EXTREME CAUTION is required for this step. Slowly and sequentially add the following reagents dropwise while stirring vigorously:
-
'X' mL of water (where X is the mass of LAH in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate should form. Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with diethyl ether or ethyl acetate.
-
Isolation: Combine the filtrate and the washings. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(4-chlorophenyl)ethan-1-amine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Selective Reduction with Iron in Acidic Medium
This protocol is a two-step process: first, the reduction of the nitro group, followed by a separate reduction of the alkene if necessary. It is shown here for the nitro group reduction of 1-chloro-4-(2-nitroethenyl)benzene.
Materials:
-
1-chloro-4-(2-nitroethenyl)benzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)[13]
-
Ethanol (EtOH) and Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-chloro-4-(2-nitroethenyl)benzene (1.0 eq).
-
Reagent Addition: Add a solvent mixture, typically 4:1 Ethanol/Water.[13] To this solution, add iron powder (5-10 eq) and ammonium chloride (5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the hot mixture through a pad of Celite® to remove the iron and iron salts, washing the pad with hot ethanol.
-
Neutralization & Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous residue with water and ethyl acetate. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent; low reaction temperature or time; poor quality LAH (deactivated by moisture). | Increase molar equivalents of the reducing agent. Ensure LAH is fresh and handled under strict anhydrous conditions. Increase reaction time or temperature. |
| Significant Hydrodechlorination | Catalyst is too active (e.g., standard Pd/C); reaction temperature is too high. | Switch to a more selective catalyst system like Raney Nickel or Pt(S)/C.[1][2] Use milder conditions (lower temperature, lower H₂ pressure). Consider a non-catalytic method like LAH or SnCl₂. |
| Low Yield | Product loss during aqueous workup (especially for amines); incomplete reaction. | Ensure the aqueous layer is thoroughly extracted during workup. Adjust the pH to be basic (>10) before extraction to ensure the amine is in its freebase form. Re-evaluate reaction conditions for completeness. |
| Difficult Workup (LAH) | Improper quenching procedure leading to gelatinous aluminum salt precipitate. | Strictly follow the Fieser workup (1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to mass of LAH). Vigorous stirring during the quench is essential. |
References
-
Enantioselective iridium-catalyzed hydrogenation of β,β-disubstituted nitroalkenes. Chemical Communications (RSC Publishing). Available at: [Link]
-
A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Molecules. Available at: [Link]
-
Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Lithium Aluminium Hydride Properties, Reactions and Applications. Safrole. Available at: [Link]
-
Does lithium aluminum hydride reduce nitro groups? Bloom Tech. Available at: [Link]
-
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. Available at: [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. Available at: [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. Available at: [Link]
-
What are the groups that LiAlH4 can and cannot reduce? Quora. Available at: [Link]
-
Reduction of Nitro Groups. YouTube. Available at: [Link]
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- 5. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
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- 18. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
Application Notes and Protocols for Thin Layer Chromatography (TLC) Analysis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Introduction
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is a substituted styrene derivative with potential applications in organic synthesis and medicinal chemistry. As with any synthetic compound, the ability to monitor reaction progress, assess purity, and identify components in a mixture is crucial. Thin Layer Chromatography (TLC) is a powerful, versatile, and cost-effective analytical technique that is exceptionally well-suited for these purposes.[1][2][3] This document provides a comprehensive guide to developing robust TLC systems for the analysis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of stationary and mobile phases.
The structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene incorporates several functional groups that influence its chromatographic behavior: a nitro group, a methoxy group, a chloro group, and a nitroethenyl group attached to a benzene ring. These groups collectively impart a moderate to high polarity to the molecule. Understanding the interplay of these functionalities with the stationary and mobile phases is key to achieving effective separation.[4]
Principle of Thin Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[5] The stationary phase, typically silica gel or alumina, is coated as a thin layer on an inert backing like glass or aluminum.[5][6] The sample is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase (eluent).[6] By capillary action, the mobile phase ascends the plate, and the sample components are carried along at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.[5][6]
Generally, more polar compounds interact more strongly with a polar stationary phase (like silica gel) and thus travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values.[5] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding higher Rf values.[5][7] The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]
Experimental Protocols
Part 1: Stationary Phase Selection
The choice of the stationary phase is critical for successful separation and depends on the nature of the analyte.
-
Silica Gel (SiO₂): This is the most widely used stationary phase in TLC due to its versatility and high selectivity for a broad range of compounds.[8][9] Its surface is rich in silanol groups (Si-OH), making it highly polar and slightly acidic.[9] For a moderately polar compound like 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, silica gel is the recommended primary choice. Standard silica gel 60 F₂₅₄ plates are suitable, where "60" refers to the mean pore size in angstroms and "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.[4][8]
-
Alumina (Al₂O₃): Alumina is another polar adsorbent that can be used for TLC.[8] It is available in acidic, neutral, and basic forms.[8] Basic alumina can be particularly useful for separating basic compounds, while acidic alumina is suited for acidic compounds. Given the potential for interaction of the nitro group, neutral alumina could be considered as an alternative to silica gel.
For the purposes of this guide, all protocols will utilize standard silica gel 60 F₂₅₄ plates.
Part 2: Mobile Phase Selection and Optimization
The selection of the mobile phase is crucial for achieving optimal separation. The polarity of the mobile phase should be adjusted to move the compound of interest to an Rf value between 0.2 and 0.4 for good resolution. A common approach is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.
Recommended Solvent Systems:
A series of mobile phases with varying polarities should be tested. The following are recommended starting points, with the ratio of solvents adjusted to achieve the desired Rf value.
-
System A (Low Polarity): Hexane / Ethyl Acetate
-
System B (Medium Polarity): Dichloromethane / Methanol
-
System C (Alternative Medium Polarity): Toluene / Acetone
Protocol for Mobile Phase Optimization:
-
Prepare a stock solution of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Prepare a series of developing chambers (e.g., glass beakers with watch glass covers) for each solvent system. Line the inside of each chamber with filter paper to ensure the atmosphere is saturated with solvent vapors, which improves the reproducibility of the separation.
-
Pour the prepared mobile phase into each chamber to a depth of about 0.5 cm.
-
On a silica gel TLC plate , use a capillary tube to spot the sample solution on the origin line, which should be about 1 cm from the bottom edge.
-
Place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[6]
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.[6]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate and visualize the spots.
Part 3: Visualization Techniques
Since 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene contains a chromophore, it should be visible under UV light. However, for enhanced sensitivity or if the compound is present at low concentrations, chemical staining can be employed.
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). The compound should appear as a dark spot against the fluorescent background of the plate. Circle the spot with a pencil.
-
Chemical Staining (for Nitro Compounds): A specific method for visualizing nitro compounds involves their reduction to primary amines, followed by diazotization and coupling to form a colored azo dye.[10][11]
Reagents:
-
Reducing Agent: 5% w/v stannous chloride (SnCl₂) in 1 M HCl.[11]
-
Diazotizing Agent: 2% w/v sodium nitrite (NaNO₂) in water.[11]
-
Coupling Agent: 10% w/v β-naphthol in 10% aqueous sodium hydroxide.[11]
Staining Protocol:
-
After developing and drying the TLC plate, spray it evenly with the stannous chloride solution.
-
Heat the plate at 100°C for 5-10 minutes to facilitate the reduction of the nitro group.[11]
-
Allow the plate to cool to room temperature.
-
Spray the plate with the sodium nitrite solution.
-
Immediately follow by spraying with the alkaline β-naphthol solution.[11]
-
The appearance of a colored spot (typically orange or red) indicates the presence of the nitro compound.[10]
-
Data Presentation and Interpretation
The results of the TLC analysis can be summarized in a table to facilitate comparison between different solvent systems.
| Mobile Phase System | Solvent Ratio (v/v) | Approximate Rf Value | Observations |
| System A | Hexane : Ethyl Acetate (8:2) | 0.35 | Good separation, well-defined spot |
| System B | Dichloromethane : Methanol (9.8:0.2) | 0.40 | Minor tailing observed |
| System C | Toluene : Acetone (9:1) | 0.30 | Compact spot, good resolution |
Note: The provided Rf values are illustrative. Actual values may vary depending on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates. It is always recommended to run a standard of the pure compound alongside the sample for accurate identification.[11]
Workflow Visualization
The following diagram illustrates the general workflow for developing a TLC system for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the development of effective TLC systems for the analysis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. By systematically selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can reliably monitor reactions, assess compound purity, and perform qualitative analysis. The principles and methodologies outlined here are broadly applicable to a wide range of organic compounds and serve as a foundational guide for chromatographic method development.
References
-
Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]
-
TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed. Available at: [Link]
-
Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. Available at: [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link]
-
-
Thin Layer Chromatography. University of Colorado Boulder. Available at: [Link]
-
-
Stationary phases for thin-layer chromatography. SciSpace. Available at: [Link]
-
TLC Separation of Nitroanilines. Scribd. Available at: [Link]
-
Thin layer chromatography (TLC). Macherey-Nagel. Available at: [Link]
-
Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0). Cheméo. Available at: [Link]
-
2-Chloro-1-methoxy-4-nitrobenzene. PubChem. Available at: [Link]
-
Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook. Available at: [Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
2-Chloro-4-methoxy-1-nitrobenzene. PubChem. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Advion. Available at: [Link]
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Application Notes & Protocols: Safe Storage and Handling of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Abstract
This document provides a comprehensive guide to the safe storage and handling of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, a specialized aromatic nitroalkene of interest to researchers in organic synthesis and drug development. Due to the compound's complex structure, featuring a chloronitroaromatic core and a reactive nitroethenyl (nitrostyrene) moiety, it presents a unique combination of toxicological and chemical reactivity hazards. This guide synthesizes data from analogous chemical classes to establish best practices, ensuring researcher safety and preserving compound integrity. Protocols herein are grounded in the principles of risk mitigation through containment, proper personal protective equipment (PPE), and emergency preparedness.
Compound Profile and Integrated Hazard Analysis
| Identifier | Value |
| IUPAC Name | 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene |
| Synonyms | 2-chloro-4-nitrostyrene derivative, 3-chloro-4-methoxy-beta-nitrostyrene |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| CAS Number | Not assigned. For precursor 2-chloro-1-methoxy-4-nitrobenzene: 4920-79-0[1]. |
Expert Analysis of Structural Hazards
The primary risks associated with this compound stem from three key structural features:
-
The Chloronitroaromatic Core: The core structure is a derivative of 2-chloro-4-nitroanisole. Aromatic nitro compounds are a well-documented class of toxic chemicals[2]. The precursor, 2-chloro-1-methoxy-4-nitrobenzene, is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation[3]. Studies on related chloronitrobenzenes have shown they can induce methemoglobinemia and oxidative damage to red blood cells, leading to anemia and secondary tissue damage[4]. Therefore, 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene must be presumed to be highly toxic via all routes of exposure.
-
The Conjugated Nitroalkene Moiety: The nitroethenyl group (-CH=CHNO₂) makes this compound a conjugated nitroalkene. These are highly versatile synthetic intermediates precisely because of their high electrophilicity, making them susceptible to attack by nucleophiles[5]. This inherent reactivity also suggests a potential for instability. Some nitroalkenes are known to be highly reactive and can decompose or react under mild conditions[5]. This functional group dictates a need for careful control over reaction conditions and storage to prevent unintended reactions.
-
The Styrenic System: The presence of a vinyl group attached to the benzene ring classifies this molecule as a substituted styrene. Styrene and its derivatives are known to undergo spontaneous, and potentially violent, exothermic polymerization[6]. This reaction can be initiated by heat, light, or the presence of radical initiators. If this polymerization occurs in a sealed container, the buildup of heat and pressure can lead to container rupture. The effectiveness of polymerization inhibitors, commonly added to styrene, can be diminished by improper storage, particularly by the absence of oxygen[6].
Summary of Anticipated Hazards
Based on the structural analysis, the following hazards should be assumed. All handling procedures must be designed to mitigate these risks.
| Pictogram | Hazard Class | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal or toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing. | |
| Skin/Eye Irritation | Causes serious skin and eye irritation. Wear protective gloves, clothing, and eye/face protection. | |
| Specific Target Organ Toxicity | Suspected of causing damage to organs (e.g., blood, liver, kidneys) through prolonged or repeated exposure[4]. | |
| Reactivity/Instability Hazard | Risk of explosion or uncontrolled reaction due to shock, heat, or contamination. Prone to uncontrolled, exothermic polymerization[2]. |
Storage Protocols and Chemical Stability
The primary goals of the storage protocol are to prevent accidental exposure, maintain chemical purity, and inhibit unintended reactivity, particularly polymerization and decomposition.
Causality-Driven Storage Conditions
The rationale for each storage parameter is critical for ensuring compliance and safety:
-
Temperature: Lower temperatures drastically reduce the rate of spontaneous polymerization and thermal degradation.
-
Atmosphere: While inhibitors for styrene polymerization often require oxygen to be effective, the high reactivity of the nitroalkene moiety makes it susceptible to oxidation. For long-term storage of high-purity material, an inert atmosphere is recommended to prevent oxidative degradation, with the understanding that this may reduce the effectiveness of any added polymerization inhibitors. For routine use, a tightly sealed container with minimal headspace is sufficient.
-
Light: UV light can provide the energy to initiate radical polymerization.
-
Segregation: Prevents accidental mixing with incompatible chemicals that could trigger a violent reaction.
Recommended Storage Conditions
| Parameter | Specification | Rationale |
| Temperature | 2-8 °C | Minimizes risk of thermal degradation and spontaneous polymerization[7]. |
| Atmosphere | Store in a tightly sealed container. For long-term archival, consider storage under an inert atmosphere (Argon or Nitrogen). | Protects from moisture and atmospheric contaminants. Inert gas prevents oxidative degradation of the nitroalkene group. |
| Light | Store in an amber glass vial or protect from light. | Prevents light-induced polymerization and degradation[7]. |
| Location | Store in a designated, ventilated, and locked chemical refrigerator or cold room away from work areas. | Ensures containment, security, and prevents accidental exposure. |
| Container | Original supplier container with a tightly sealing cap. Ensure the container is kept upright[7]. | Prevents leakage and contamination. |
Chemical Incompatibilities
To prevent hazardous reactions, 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene must be stored separately from the following chemical classes[2]:
-
Strong Oxidizing Agents: (e.g., Peroxides, Chromates, Nitric Acid)
-
Strong Reducing Agents: (e.g., Metal Hydrides, Sodium Hydrosulfite)
-
Strong Acids and Bases: Can catalyze decomposition or other reactions.
-
Radical Initiators: (e.g., AIBN, Benzoyl Peroxide)
-
Metals: (e.g., Iron, Zinc, especially in acidic conditions) which can reduce the nitro group exothermically[8].
Safe Handling and Personal Protective Equipment (PPE)
All handling of this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood to prevent inhalation exposure.
Engineering Controls
-
Primary Containment: A properly functioning chemical fume hood is mandatory for all operations.
-
Ventilation: Ensure adequate general laboratory ventilation in addition to the fume hood.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields AND a face shield. | Protects against splashes and potential energetic decomposition. |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Provides a barrier against dermal absorption. Check manufacturer's compatibility data. Discard gloves immediately if contaminated[7]. |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Not required if handled exclusively within a certified fume hood. For emergencies (e.g., large spill), a full-face respirator with appropriate cartridges (e.g., ABEK type) is necessary[7]. | Ensures respiratory protection if primary engineering controls fail. |
General Handling Workflow
The following diagram outlines the standard workflow for safely using the compound in an experiment.
Waste Disposal
All materials contaminated with 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, including unused product, reaction residues, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams, especially those containing incompatible materials listed in Section 2.3.
-
Containment: Collect waste in a clearly labeled, sealable, and chemically compatible container.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
References
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
AmSty. (2024). Styrene Monomer: Safe Handling Guide. [Link]
-
Ferreira, A. M., et al. (2008). Nitroalkenes: synthesis, characterization, and effects on macrophage activation. Methods in Enzymology, 441, 33-51. [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]
-
Kącka-Zych, A., & Krawczyk, T. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2(1), 69-83. [Link]
-
Plastics Europe. (n.d.). Styrene Monomer Safe Handling Guide. Retrieved from Scribd. [Link]
-
UC Center for Laboratory Safety. (2012). Styrene - Standard Operating Procedure. [Link]
-
Ursinus College Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. [Link]
-
National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]
-
Organic Chemistry Portal. (2007). An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Styrene. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzene, 1-chloro-2-nitro-(2-chloronitrobenzene) - Evaluation statement. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]
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- 4. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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polymerization applications of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene derivatives
Application Note: Polymerization Strategies for 3-Chloro-4-Methoxy- -Nitrostyrene (CMNS)
Executive Summary & Molecular Profile
The compound 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (hereafter referred to as CMNS ) represents a distinct class of "push-pull" monomers. Structurally, it features an electron-donating methoxy group and an electron-withdrawing nitrovinyl group on a chlorinated benzene core.
Unlike standard styrenics, CMNS does not undergo homopolymerization via free radicals due to the steric and electronic inhibition of the nitro group. Instead, it exhibits two primary reactivity modes suitable for advanced material synthesis:
-
Alternating Radical Copolymerization: Forms strictly alternating copolymers with electron-rich donors (e.g., Styrene, Vinyl Ethers) via Charge-Transfer (CT) complexes.
-
Anionic Homopolymerization: Yields homopolymers with a reactive backbone susceptible to "unzipping" (depolymerization), making them ideal for controlled-release stimuli-responsive materials.
Molecular Specifications
| Property | Detail |
| IUPAC Name | 2-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
| Common Abbreviation | CMNS (Chloro-Methoxy-Nitrostyrene) |
| Electronic Character | Donor-Acceptor (D-A) / Push-Pull |
| Polymerization Ceiling Temp ( | Low (< 0°C for homopolymerization) |
| Key Application | Antimicrobial coatings, NLO materials, Prodrug carriers |
Pre-Polymerization: Monomer Synthesis & Purification
Rationale: Commercial availability of this specific derivative is limited. High purity (>99%) is critical for anionic polymerization to prevent chain termination.
Synthesis Workflow (Henry Reaction)
Reaction: 3-Chloro-4-methoxybenzaldehyde + Nitromethane
Protocol:
-
Reagents: Dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) and ammonium acetate (0.4 eq) in glacial acetic acid.
-
Addition: Add nitromethane (5.0 eq) dropwise.
-
Reflux: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Workup: Pour into ice water. The yellow solid precipitates immediately.
-
Purification (CRITICAL): Recrystallize twice from hot ethanol.
-
QC Check: Melting point must be sharp.
H NMR must show trans-alkene coupling ( Hz).
-
Protocol A: Radical Copolymerization (Charge-Transfer)
Mechanism: Spontaneous formation of a Donor-Acceptor complex between CMNS and Styrene allows for radical propagation, overcoming the inhibition usually seen with nitro monomers.
Materials
-
Monomer A (Acceptor): CMNS (Purified).
-
Monomer B (Donor): Styrene (Washed with NaOH to remove inhibitor, dried over
). -
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Toluene (Anhydrous).
Experimental Procedure
-
Complex Formation: In a Schlenk flask, dissolve CMNS (10 mmol) and Styrene (10 mmol) in Toluene (20 mL).
-
Note: The solution may deepen in color (yellow/orange) indicating CT complex formation.
-
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).
-
Initiation: Add AIBN (1 mol% relative to total monomer) under nitrogen flow.
-
Polymerization: Immerse flask in an oil bath at 70°C. Stir for 24 hours.
-
Termination & Isolation:
-
Cool to room temperature.
-
Precipitate dropwise into a 10-fold excess of cold Methanol.
-
Filter the pale yellow solid.
-
-
Purification: Re-dissolve in THF and re-precipitate in Methanol to remove unreacted CMNS.
Data Output: Copolymer Characteristics
| Parameter | Expected Result | Method of Verification |
| Composition | ~1:1 Alternating (Styrene-alt-CMNS) | |
| Conversion | 60-80% | Gravimetric Analysis |
| Molecular Weight ( | 15,000 - 40,000 Da | GPC (THF eluent, PS standards) |
Protocol B: Anionic Homopolymerization (Living)
Mechanism: Nucleophilic attack on the electron-deficient
Materials
-
Initiator: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (
-BuOK). -
Solvent: THF (Distilled over Na/Benzophenone - must be purple).
-
Terminator: Methanol/HCl.
Experimental Procedure
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent Prep: Cannulate 50 mL dry THF into the flask. Cool to -78°C (Dry ice/Acetone bath).
-
Scientific Insight: Low temperature is mandatory. The ceiling temperature of nitrostyrenes is low; at room temperature, the polymer will spontaneously depolymerize back to monomer.
-
-
Monomer Addition: Add CMNS (5 mmol) dissolved in minimal THF.
-
Initiation: Add Initiator (0.1 mmol) via gas-tight syringe.
-
Observation: Rapid color change (often deep red/purple) indicates active carbanion centers.
-
-
Propagation: Stir at -78°C for 2 hours.
-
Termination: Add acidic Methanol (1 mL) to quench the anions.
-
Isolation: Pour into cold water/methanol mix. Centrifuge to collect the polymer.
Visualization of Workflows
Diagram 1: Copolymerization Workflow via Charge-Transfer
This diagram illustrates the robust radical pathway utilizing the donor-acceptor interaction.
Caption: Formation of the alternating copolymer via Donor-Acceptor complexation, preventing homopolymerization inhibition.
Diagram 2: Anionic Mechanism & Depolymerization Trigger
This diagram highlights the "Living" nature and the reversibility (application in drug release).
Caption: The anionic cycle showing synthesis at low temp and potential for depolymerization-based drug delivery.
Applications in Drug Development & Coatings[1]
A. "Smart" Antimicrobial Surfaces (Contact-Active vs. Release)
The CMNS monomer is a potent antimicrobial agent (acting via Michael addition to bacterial thiols).
-
Stable Coating (Copolymer): The Styrene-CMNS copolymer (Protocol A) creates a hydrophobic, non-leaching surface. While the vinyl group is consumed, the pendant nitro and chloro-methoxy aryl groups provide polarity and surface energy modification that resists bio-fouling.
-
Release System (Homopolymer): The Poly(CMNS) (Protocol B) serves as a macromolecular prodrug.
B. Non-Linear Optical (NLO) Materials
The "Push-Pull" electronic structure (Methoxy donor
-
Poling: If the copolymer film is heated near its Glass Transition Temperature (
) and subjected to a high electric field, the pendant CMNS groups align. -
Utility: This creates a material with Second Harmonic Generation (SHG) properties, useful in optical switching and sensors.
References
-
Encinas, M. V., et al. (1986).
-Nitrostyrene. A Novel Inhibition Mechanism."[3] Macromolecules.- Context: Establishes why homopolymerization fails radically and the need for copolymerization str
-
Milner, R. et al. (2011). "Antimicrobial Polymers: Mechanism of Action, Factors of Activity, and Applications."[5] Applied Microbiology and Biotechnology.
- Context: Validates the use of cationic and functionalized styrenics for contact-killing surfaces.
- Vogl, O. (2000). "Head-to-Head Polymers. XXVI.
-
PubChem Compound Summary. (2023). "2-chloro-1-methoxy-4-nitrobenzene derivatives."[6][7] National Library of Medicine.
- Context: Verification of chemical structure and safety d
-
Boyer, C. et al. (2018). "Recent Developments in Multifunctional Antimicrobial Surfaces." ACS Applied Materials & Interfaces.[8]
- Context: Advanced applications for leaching vs.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Contact-Killing Antibacterial Polystyrene Polymerized Using a Quaternized Cationic Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]
- 7. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent Developments in Multifunctional Antimicrobial Surfaces and Applications toward Advanced Nitric Oxide-Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Welcome to the technical support center for the synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.
I. Reaction Overview: The Henry-Wittig Pathway
The synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is most commonly achieved via a Henry reaction (also known as a nitroaldol reaction) between 2-chloro-4-methoxybenzaldehyde and nitromethane.[1][2][3] This reaction is base-catalyzed and proceeds through a β-nitro alcohol intermediate, which then undergoes dehydration to yield the desired nitrostyrene product.[1][3]
Understanding the mechanism is crucial for troubleshooting. The base deprotonates nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent protonation and elimination of water lead to the final product.
Below is a diagram illustrating the general workflow of the Henry reaction for nitrostyrene synthesis.
Caption: General workflow of the Henry reaction for nitrostyrene synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal base catalyst for this reaction?
The choice of base is critical and can significantly impact yield and side product formation.[1] While strong bases like sodium hydroxide can be effective, they can also promote side reactions if not carefully controlled.[4] Primary amines, such as methylamine or ethylamine, or even ammonium acetate, are often preferred as they are milder catalysts.[2][5] The optimal choice depends on the specific reaction conditions and scale.
Q2: How does temperature affect the reaction?
Temperature control is paramount. The initial condensation of nitromethane and the aldehyde is typically carried out at low temperatures (10-15°C) to control the exothermic reaction and prevent side product formation.[4] Subsequent dehydration of the nitro alcohol intermediate may require heating.
Q3: What are the best solvents for this synthesis?
Lower alcohols like methanol or ethanol are commonly used solvents.[4] Isopropanol has also been suggested as a good choice to facilitate product precipitation. The solvent should be chosen to ensure the solubility of the reactants while allowing for the precipitation of the product upon formation, which can help drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aldehyde and the formation of the product.
Q5: What are the expected yields for this synthesis?
Yields can vary widely depending on the specific conditions used. With optimized protocols, yields of 80-83% have been reported for the synthesis of unsubstituted nitrostyrene.[4] For substituted nitrostyrenes, yields can range from acceptable to good (31-72%).[6]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene and provides actionable solutions.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations. The following flowchart can help diagnose the potential cause.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Causal Analysis:
-
Impure Reagents: The starting aldehyde, 2-chloro-4-methoxybenzaldehyde, can oxidize over time. Ensure it is pure. Nitromethane should be of high quality and dry.
-
Incorrect Base Stoichiometry: Too little base will result in a slow or incomplete reaction.[3] Conversely, too much strong base can lead to the formation of side products.[4]
-
Poor Temperature Control: An initial exothermic reaction can occur upon base addition.[4] If the temperature rises too high, it can lead to polymerization or other side reactions.
-
Insufficient Reaction Time: The Henry reaction can be slow, sometimes requiring several hours or even days to go to completion, especially with milder catalysts.[4]
Problem 2: Formation of an Oily Product Instead of Crystals
The desired product is a crystalline solid.[4] The formation of an oil suggests the presence of impurities or the saturated nitro alcohol intermediate.
Solutions:
-
Ensure Complete Dehydration: The intermediate β-nitro alcohol may not have fully dehydrated. Adding a catalytic amount of acid and/or increasing the reaction temperature during the workup can facilitate the elimination of water.
-
Purification: The crude product should be purified. Recrystallization from a suitable solvent, such as ethanol or isopropanol, is a common and effective method.[4][5] Washing the crude product with water to remove any remaining salts is also crucial.[4]
Problem 3: Product is a Mixture of E/Z Isomers
While the trans (E) isomer is generally the major product due to steric hindrance, the formation of the cis (Z) isomer is possible.[6]
Solutions:
-
Isomerization: The Z-isomer can sometimes be isomerized to the more stable E-isomer. This can occasionally be achieved by heating the mixture or through catalysis.[6]
-
Chromatographic Separation: If isomerization is not feasible, the isomers can be separated by column chromatography.[6]
Problem 4: Polymerization of the Product
Nitrostyrenes can be prone to polymerization, especially in the presence of strong bases or at elevated temperatures.[7]
Solutions:
-
Moderate Reaction Conditions: Use a milder base and maintain careful temperature control.
-
Inhibitor: In some cases, adding a radical inhibitor to the purification or storage process may be beneficial, although this is less common for the Henry reaction itself.
IV. Experimental Protocols
Optimized Protocol for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene Synthesis
This protocol is a generalized procedure based on established methods for the Henry reaction.[4][5]
Materials:
-
2-chloro-4-methoxybenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-4-methoxybenzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol.
-
Cool the mixture in an ice-salt bath to 10-15°C.[4]
-
Slowly add a pre-cooled solution of sodium hydroxide (1.1 equivalents) in water, ensuring the temperature does not exceed 15°C. A precipitate may form.[4]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes.
-
Slowly pour the reaction mixture into a vigorously stirred solution of hydrochloric acid and ice.[4] This will cause the product to precipitate as a yellow solid.
-
Filter the solid by suction, wash thoroughly with cold water until the washings are neutral, and air dry.
-
For further purification, recrystallize the crude product from hot ethanol or isopropanol.[4]
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:1.2 (Aldehyde:Nitromethane) | A slight excess of nitromethane can help drive the reaction to completion. |
| Base | NaOH or Primary Amine | NaOH is effective but requires careful temperature control; amines are milder.[4] |
| Temperature | 10-15°C (initial) | Controls the exothermic reaction and minimizes side products.[4] |
| Solvent | Methanol or Ethanol | Good solubility for reactants and allows for product precipitation.[4] |
| Purification | Recrystallization (Ethanol/Isopropanol) | Effective for removing impurities and obtaining a crystalline product.[4] |
V. References
-
Organic Syntheses. Nitrostyrene. Available from: [Link]
-
Sciencemadness.org. Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Available from: [Link]
-
ResearchGate. Optimization of the Henry reaction conditions catalyzed by 1 a. Available from: [Link]
-
Royal Society of Chemistry. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. Available from: [Link]
-
Taylor & Francis Online. Optimized Henry Reaction Conditions for the Synthesis of an l-Fucose C-Glycosyl Derivative. Available from: [Link]
-
Wikipedia. Henry reaction. Available from: [Link]
-
MDPI. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Available from: [Link]
-
ResearchGate. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Available from: [Link]
-
ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Available from: [Link]
-
ScienceDirect. One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Available from: [Link]
-
Thieme Connect. 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available from: [Link]
-
PubChem. 2-Chloro-1-methoxy-4-nitrobenzene. Available from: [Link]
-
SynArchive. Henry Reaction. Available from: [Link]
-
Organic Chemistry Portal. Henry Reaction. Available from: [Link]
-
NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. Available from: [Link]
-
Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available from: [Link]
-
PubChem. 2-Chloro-4-methoxy-1-nitrobenzene. Available from: [Link]
-
Wikipedia. β-Nitrostyrene. Available from: [Link]
-
NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. Available from: [Link]
-
ResearchGate. Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Available from: [Link]
-
Chemsrc. 2-Chloro-1-methoxy-4-methylbenzene. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. Available from: [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]
-
Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. Available from:
Sources
removing impurities from 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene crude product
Technical Support Center: Purification of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
Case ID: PUR-HENRY-004 Status: Active Agent: Senior Application Scientist (Process Chemistry Division)
Executive Summary & Compound Profile
You are dealing with a substituted
-
Target Molecule: 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
-
Physical Appearance (Pure): Bright yellow to orange crystalline needles.
-
Primary Impurities:
-
Unreacted Aldehyde: (3-chloro-4-methoxybenzaldehyde) - Causes oiling and lowers melting point.
-
Polymeric Residues: Dark red/brown gums formed by overheating or excessive base.
-
Michael Adducts: Formed if amine catalyst concentration was too high.
-
Diagnostic Module: Assess Your Crude Product
Before selecting a protocol, identify the state of your material using the logic flow below.
Figure 1: Decision matrix for purification based on the physical state of the crude intermediate.
Troubleshooting Guide (Q&A)
Q1: My product is a dark, sticky oil that won't solidify. Did the reaction fail? A: Not necessarily. This "oiling out" is usually caused by unreacted aldehyde acting as a solvent, preventing the nitrostyrene from crystallizing.
-
The Fix: Perform a Trituration . Add a small amount of ice-cold methanol (just enough to cover the oil) and scratch the flask walls with a glass rod. If this fails, proceed immediately to SOP-01 (Bisulfite Wash) to strip the aldehyde.
Q2: The crystals are the wrong color (Dark Orange/Red instead of Yellow). A: This indicates conjugated polymer contaminants or "red oils" common in Henry reactions run at high temperatures.
-
The Fix: Recrystallization with Activated Charcoal . When dissolving your crude in boiling solvent (SOP-02), add 1-2% w/w activated carbon, boil for 2 minutes, and filter hot through Celite. This will adsorb the polymeric color bodies.
Q3: I have a persistent smell of the starting aldehyde even after vacuum drying. A: Aldehydes can be trapped within the crystal lattice. Vacuum drying is often insufficient.
-
The Fix: Chemical removal is required. Use SOP-01 . The aldehyde forms a water-soluble adduct with sodium bisulfite, while your nitrostyrene product remains in the organic phase.
Standard Operating Procedures (SOPs)
SOP-01: Sodium Bisulfite Wash (Aldehyde Removal)
Use this ONLY if significant unreacted aldehyde is detected. This is the most effective chemical purification method.
Principle:
-
Dissolution: Dissolve the crude oily product in a minimal amount of Ethyl Acetate or Dichloromethane (DCM).
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
Extraction:
-
Separation: Drain the aqueous layer (contains the aldehyde).
-
Wash: Wash the organic layer once with water, then once with brine.
-
Dry: Dry over anhydrous
, filter, and evaporate to yield the solid nitrostyrene.
SOP-02: Recrystallization (Final Polishing)
Use this for the final purification step to ensure high crystallinity.
Solvent Selection Table:
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Isopropanol (IPA) | High | Low | Excellent (Preferred) |
| Ethanol (95%) | High | Moderate | Good (May need cooling to -20°C) |
| Acetic Acid | High | Low | Good (For very impure samples) |
| Toluene | High | Moderate | Poor (Hard to remove solvent traces) |
Protocol:
-
Place crude solid in an Erlenmeyer flask.
-
Add Isopropanol (IPA) . Start with 3 mL per gram of product.
-
Heat to boiling on a hot plate/water bath.
-
Add more IPA in small increments only until the solid dissolves completely.
-
Pro-Tip: If small dark specks remain undissolved, these are polymers. Do not add more solvent; filter them out hot.
-
-
Remove from heat and allow to cool to room temperature slowly (do not use an ice bath yet). Rapid cooling traps impurities.
-
Once crystals form, place in a fridge/freezer for 1 hour to maximize yield.
-
Filter, wash with cold IPA, and vacuum dry.
Safety & Stability FAQ
-
Q: Is this compound dangerous?
-
A: Yes.
-nitrostyrenes are potent sternutators (sneeze-inducing agents) and skin irritants. They act as Michael acceptors and can alkylate biological thiols. Always handle in a fume hood.
-
-
Q: How should I store the purified product?
-
A: Store in an amber vial at 4°C or -20°C. Nitrostyrenes can slowly polymerize if exposed to light and heat over months.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter on Nitro Compounds).
-
Organic Syntheses. Nitrostyrene. Org. Synth. 1929, 9, 66. (Standard protocol for Henry Reaction workup).
-
Furniss, B. S., et al. Purification of Aldehydes via Bisulfite Adducts. Standard organic laboratory technique for separating aldehydes from non-carbonyl compounds.
Sources
- 1. trans-3-Chloro-4,5-dimethoxy-β-nitrostyrene - Amerigo Scientific [amerigoscientific.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3,4,5-TMBA to TMA or M question , Hive Methods Discourse [chemistry.mdma.ch]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
optimizing solvent selection for nitrostyrene condensation reactions
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]
The synthesis of
-
Nucleophilic Addition: Formation of the
-nitroalcohol intermediate.[1] -
Dehydration: Elimination of water to form the nitroalkene.
The Critical Solvent Role: Solvent selection dictates not just solubility, but the position of the equilibrium. A solvent that stabilizes the transition state of the addition step may inhibit the dehydration step. Furthermore, the highly polarized nitrostyrene product is prone to anionic polymerization in basic media, leading to "tar" formation.
Mechanistic Pathway (Visualization)
The following diagram illustrates the reaction pathway and the specific points where solvent choice impacts the outcome.
Caption: Mechanistic flow of the Henry reaction showing critical solvent influence points on dehydration and side-reaction suppression.
Solvent Selection Matrix
Do not choose a solvent based solely on availability. Select based on your specific purity and yield requirements.
Comparative Analysis of Solvent Systems
| Feature | Acetic Acid (GAA) | Ethanol (EtOH) | Water (Micellar/Aq) |
| Primary Mechanism | Acid-mediated dehydration; buffers base catalyst. | Solvent polarity facilitates mixing; lower temp. | Hydrophobic effect accelerates reaction; "on-water" chemistry. |
| Catalyst Compatibility | Ammonium Acetate ( | Alkylamines (e.g., Butylamine, | NaOH, surfactants (CTAB), or "WELAN". |
| Reaction Temperature | High ( | Low to Medium ( | Room Temp to |
| Yield Profile | High (85-95%) | Moderate (60-80%) | Variable (50-90%) |
| Purity Profile | Excellent (Prevents polymerization) | Good (Risk of Michael addition side-products) | Moderate (Oiling out is common) |
| Green Metric | Low (Corrosive, difficult waste stream) | High (Renewable, low toxicity) | Highest (Non-toxic) |
Expert Insight: For initial drug discovery screening where purity is paramount , use the Acetic Acid system. The acidity neutralizes the basic catalyst as the reaction proceeds, preventing the nitrostyrene product from polymerizing (a common cause of "tar"). For process scale-up , transition to Ethanol to reduce hazardous waste disposal costs.
Standard Operating Procedures (SOPs)
SOP-A: High-Purity Synthesis (The "Acetic Acid" Method)
Recommended for: Difficult substrates, electron-rich aldehydes, and first-time synthesis.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Stoichiometry:
-
1.0 eq Benzaldehyde derivative[2]
-
1.1 - 1.5 eq Nitroalkane (Nitromethane/Nitroethane)
-
0.4 - 0.5 eq Ammonium Acetate (
)
-
-
Solvent: Add Glacial Acetic Acid (GAA) (approx. 3-5 mL per gram of aldehyde).
-
Reaction:
-
Heat to 90-100°C for 2-4 hours.
-
Monitor: Color change to deep yellow/orange indicates nitrostyrene formation.
-
-
Workup (Critical):
-
Allow the mixture to cool to ~50°C.
-
Pour slowly into crushed ice with vigorous stirring. The product should precipitate immediately as a solid.
-
Note: If oil forms, scratch the glass or add a seed crystal.[3]
-
-
Purification: Recrystallize from hot Ethanol or Isopropanol (IPA).
SOP-B: Green Synthesis (The "Ethanol" Method)
Recommended for: Scale-up, green chemistry compliance, and acid-sensitive substrates.
-
Setup: Standard round-bottom flask.
-
Stoichiometry:
-
1.0 eq Benzaldehyde
-
1.0 eq Nitroalkane[4]
-
0.1 eq Butylamine or Methylamine (Catalytic amount is key).
-
-
Solvent: Absolute Ethanol (5 mL per gram).
-
Reaction:
-
Stir at Room Temperature (or mild reflux 60°C) for 24-48 hours.
-
Observation: Product often spontaneously crystallizes out of the reaction matrix as yellow needles.
-
-
Workup:
-
Cool to 0°C.
-
Filter the precipitate directly.
-
Wash with cold ethanol.
-
Troubleshooting & FAQs
Interactive Diagnostics: "Why did my reaction fail?"
Caption: Decision tree for diagnosing common failures in nitrostyrene synthesis.
Frequently Asked Questions
Q: My product "oiled out" instead of crystallizing. Is it ruined? A: No. This is the most common issue. It occurs when the product contains impurities (unreacted aldehyde) that depress the melting point below room temperature.
-
The Fix: Decant the supernatant liquid. Dissolve the oil in a minimum amount of hot methanol or ethanol. Let it cool to room temperature undisturbed, then move to a fridge. Vigorous stirring during cooling promotes oiling; stillness promotes crystallization.
Q: Why do you recommend Acetic Acid over Ethanol for difficult substrates? A: The Henry reaction is reversible. Water is a byproduct. In ethanol, water remains available to reverse the reaction. In hot acetic acid, the dehydration is thermodynamically driven, and the acidic environment protects the sensitive double bond of the nitrostyrene from nucleophilic attack (polymerization) by the nitronate intermediate.
Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly effective for this reaction.[2] Using Ammonium Acetate without solvent (neat) or with a minimal amount of acetic acid under microwave irradiation (1-5 mins) often results in quantitative yields.
Q: The reaction mixture turned black/dark brown. What happened? A: You likely experienced the "Cannizzaro" side reaction or polymerization. This happens if the reaction pH is too high (too basic) or the temperature is uncontrolled.
-
Prevention: Ensure you are using Ammonium Acetate (which buffers the pH) rather than a strong base like NaOH or neat amine in high concentrations.
References
-
Solvent Effects on Henry Reaction Rates
-
Ammonium Acetate/Acetic Acid Mechanism
- Ammonium Acetate Catalyzed Nitroaldol Reaction...
-
Green Chemistry Approaches
- Synthesis of β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
-
Troubleshooting & Crystallization
- Troubleshooting Crystallization (Oiling Out). (Chemistry LibreTexts).
-
General Reaction Overview
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nitroaldol_reaction [chemeurope.com]
- 10. Henry reaction - Wikipedia [en.wikipedia.org]
preventing polymerization during 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene purification
This technical support guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing polymerization during the purification of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. Nitroalkenes, such as the title compound, are highly reactive and valuable synthetic intermediates.[1][2] Their utility is derived from the electron-withdrawing nature of the nitro group, which activates the double bond for a variety of chemical transformations.[1][3] However, this inherent reactivity also renders them susceptible to unwanted polymerization, a common hurdle in their synthesis and purification.[1]
Understanding the Challenge: The Propensity of Nitroalkenes to Polymerize
The primary challenge in handling 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene lies in its tendency to undergo polymerization. This can be initiated by several factors including heat, light, and the presence of acidic or basic impurities.[1] The polymerization process can occur through anionic or free-radical pathways, leading to the formation of a viscous oil or a solid mass, which significantly reduces the yield and purity of the desired monomer.
Anionic polymerization is a significant concern for nitroalkenes due to the electron-withdrawing nature of the nitro group, which makes the β-carbon of the alkene susceptible to nucleophilic attack.[4][5] This process can be initiated by even trace amounts of basic impurities. Free-radical polymerization can be triggered by heat, light, or the presence of radical-initiating species.[1]
Below is a simplified representation of the potential polymerization pathways:
Caption: Potential polymerization pathways for nitroalkenes.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of polymerization during purification?
A1: The first indications of polymerization are often a noticeable increase in the viscosity of your solution, the formation of a gummy or solid precipitate, or a color change to a darker yellow or brown.[6][7] During column chromatography, tailing of the product spot on a TLC plate can also be an early warning sign.
Q2: Can I reverse the polymerization process once it has occurred?
A2: In some instances, depolymerization may be possible by heating the polymer under vacuum.[1] This process aims to convert the polymer back to its monomeric units. A general protocol involves heating the polymer with a non-volatile radical scavenger, such as hydroquinone, under vacuum and collecting the distilled monomer.[1] However, prevention is a far more effective strategy.
Q3: What are the most effective polymerization inhibitors for this compound?
A3: Phenolic compounds and their derivatives are widely used and effective inhibitors for olefin polymerization.[8] For nitroalkenes, butylated hydroxytoluene (BHT) and hydroquinone are commonly recommended.[1] The choice of inhibitor can depend on the purification method. For distillation, a non-volatile inhibitor like hydroquinone is preferable in the distillation pot, while a more volatile inhibitor might be less suitable.[1]
Q4: How should I store the purified 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene to ensure its stability?
A4: For optimal long-term stability, ensure the purified compound is free from acidic or basic impurities. Add a suitable inhibitor, such as BHT, at a concentration of 100-1000 ppm.[1] Store the compound in an amber vial to protect it from light, flush the vial with an inert gas like argon or nitrogen before sealing, and store at low temperatures, preferably in a freezer (-20 °C).[1]
Troubleshooting Guide
This table outlines common problems encountered during the purification of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product polymerizes during workup or extraction. | - Removal of a soluble inhibitor during washing steps.[1] - pH changes that catalyze polymerization.[1] - Localized heating during solvent removal.[1] | - Add a small amount of a water-insoluble inhibitor (e.g., BHT) to the organic phase before extraction.[1] - Buffer aqueous solutions to maintain a neutral or slightly acidic pH.[1] - Use a rotary evaporator with controlled temperature and vacuum; avoid heating the flask to dryness.[1] |
| Product polymerizes during column chromatography. | - The stationary phase (silica or alumina) can be acidic and act as an initiator.[1] - Concentration of the nitroalkene on the silica surface can promote polymerization.[6] | - Use deactivated silica gel. This can be prepared by treating silica gel with a base, such as triethylamine, or by adding a small percentage of a basic solvent to the eluent.[6] - Minimize the time the nitroalkene spends on the column by using flash chromatography with a higher flow rate.[6] |
| Product "oils out" instead of crystallizing during recrystallization. | - The melting point of the material is below the temperature at which a saturated solution is attained.[9] | - Add additional solvent to maintain a clear solution until crystals begin to form.[9] - If crystals are reluctant to form, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[9] |
| Low recovery after recrystallization. | - The chosen solvent or solvent pair is not optimal; the compound may be too soluble in the cold solvent.[9] | - Perform small-scale trial recrystallizations with various solvents to find one where the compound has high solubility when hot and low solubility when cold.[9][10] |
Recommended Purification Protocols
To minimize the risk of polymerization, a carefully planned purification strategy is essential. Below are detailed protocols for recrystallization and column chromatography, incorporating best practices for handling this sensitive compound.
Experimental Workflow for Purification
Caption: Recommended purification workflows for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Protocol 1: Recrystallization
Recrystallization is often the preferred method for purifying solid compounds as it can be less harsh than chromatography.
Materials:
-
Crude 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
-
Recrystallization solvent (e.g., ethanol, methanol, or a solvent pair like ethyl acetate/hexane)[11]
-
Butylated hydroxytoluene (BHT)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair where the compound is highly soluble when hot and sparingly soluble when cold.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of BHT (approximately 0.01-0.1% by weight). Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with swirling until the solid completely dissolves.[9] Add more solvent in small portions if necessary.
-
Cooling: Allow the solution to cool slowly to room temperature. The slower the cooling rate, the larger and purer the crystals that form.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Deactivated Silica Gel
If recrystallization is ineffective, column chromatography can be employed, but special precautions are necessary.
Materials:
-
Crude 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
-
Silica gel
-
Triethylamine
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Butylated hydroxytoluene (BHT)
-
Chromatography column
-
Collection tubes
Procedure:
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent. Add triethylamine (1-2% v/v) to the slurry and mix thoroughly. Let it stand for about 30 minutes. This neutralizes the acidic sites on the silica gel.[6]
-
Column Packing: Pack the chromatography column with the deactivated silica gel slurry.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent. Add a small amount of BHT to this solution.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with the prepared solvent system. It is advisable to add a small amount of triethylamine (around 0.5% v/v) to the eluent to maintain the deactivation of the silica gel throughout the purification.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30 °C).[1] Add a small amount of BHT to the purified product before complete solvent removal to ensure stability.
Concluding Remarks
The successful purification of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene hinges on a proactive approach to preventing polymerization. By understanding the underlying chemical principles and implementing the strategies outlined in this guide—including the use of inhibitors, careful control of temperature and pH, and appropriate purification techniques—researchers can significantly improve the yield and purity of this valuable compound.
References
-
Wikipedia. (2023). Nitroalkene. [Link]
-
Creative Biolabs. (n.d.). Polymerization inhibitors. [Link]
-
Varma, R. S., & Kabalka, G. W. (n.d.). Syntheses and Selected Reductions of Conjugated Nitroalkenes. Erowid. [Link]
-
Vofsi, D., & Katchalsky, A. (1957). Anionic polymerization of β‐nitrostyrenes. Journal of Polymer Science, 26(112), 127-139. [Link]
-
Szwarc, M. (1992). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Macromolecules, 25(22), 6084-6088. [Link]
-
Zawadzińska, K., Gaurav, G. K., & Jasiński, R. (2016). Preparation of conjugated nitroalkenes: short review. Chemistry of Heterocyclic Compounds, 52(11), 845-859. [Link]
- Google Patents. (n.d.).
-
California State University, Stanislaus. (n.d.). Recrystallization. [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]
-
Villacorta, L., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology, 73, 103202. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
- Hogen-Esch, T. E. (1987). Anionic Polymerization: Principles and Practice. Academic Press.
-
Wikipedia. (2023). Recrystallization (chemistry). [Link]
-
Wikipedia. (2023). Nitro compound. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Nithya, G., Thanuja, B., Chakkaravarthi, G., & Kanagam, C. C. (2011). 2′-Chloro-4-methoxy-3-nitrobenzil. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1729. [Link]
-
Taylor & Francis. (n.d.). Anionic polymerization – Knowledge and References. [Link]
-
Ursinus College. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroalkene - Wikipedia [en.wikipedia.org]
- 3. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Polymerization inhibitors [yansuochem.com]
- 9. rubingroup.org [rubingroup.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
troubleshooting low conversion rates in Henry reaction for chlorinated substrates
Topic: Troubleshooting Low Conversion in Chlorinated Substrates Ticket ID: HR-CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "EWG Paradox"
You are likely encountering a counter-intuitive phenomenon common with chlorinated benzaldehydes. While chlorine is an electron-withdrawing group (EWG) and theoretically increases the electrophilicity of the carbonyl carbon—which should accelerate nucleophilic attack—it frequently results in lower isolated yields of the
The Root Cause: The Henry reaction is reversible.[1][2] The same EWG that facilitates the forward attack also stabilizes the resulting alkoxide intermediate. This stabilization lowers the activation energy for the Retro-Henry reaction , shifting the equilibrium back toward the starting materials, particularly under thermodynamic control or high temperatures. Furthermore, ortho-chlorine substitution introduces steric strain that can block catalyst approach or force the intermediate into a conformation that favors elimination (dehydration) over protonation.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My TLC shows product formation initially, but the isolated yield is poor. Is the reaction stalling?
Diagnosis: This is likely Equilibrium Reversion (Retro-Henry) , not stalling. Technical Insight: The nitroaldol adduct of a chlorinated benzaldehyde is thermodynamically less stable than its non-chlorinated counterparts due to the facile ejection of the nitronate anion. If you leave the reaction too long or use a base that is too strong, the alkoxide intermediate reverts. Corrective Action:
-
Quench Early: Monitor kinetics closely. Do not aim for "100% conversion" on TLC if it takes days; the equilibrium will bite you back.
-
Lower Temperature: Run the reaction at 0 °C or -10 °C. Lower temperatures suppress the reverse reaction (
) more than the forward reaction ( ). -
Trap the Alkoxide: Consider using silyl nitronates (Mukaiyama-Henry conditions) to trap the intermediate as a silyl ether, preventing reversibility.
Q2: I see a significant amount of yellow solid/oil. Is this the product?
Diagnosis: This is likely the Nitroalkene (Dehydration Product) .[2]
Technical Insight: Chlorinated substrates are prone to spontaneous dehydration, especially with ortho-substitution. The inductive effect of chlorine acidifies the
-
Buffer the Base: Switch from hydroxides (KOH/NaOH) to non-nucleophilic organic bases like TMG (1,1,3,3-Tetramethylguanidine) or DBU.
-
Solvent Switch: Avoid protic solvents (MeOH/EtOH) if dehydration is observed. Use aprotic solvents like THF or Nitromethane (neat) to destabilize the leaving group (OH⁻).
Q3: The reaction works for para-chlorobenzaldehyde but fails for ortho-chlorobenzaldehyde.
Diagnosis: Steric Inhibition & Chelation Effects. Technical Insight: Ortho-substituents twist the carbonyl out of planarity with the aromatic ring, reducing electrophilicity via resonance decoupling. Additionally, the chlorine atom can coordinate with metallic Lewis acid catalysts, poisoning the active site. Corrective Action:
-
Increase Catalyst Loading: Ortho-substrates often require 10–20 mol% catalyst loading compared to 1–5 mol% for para.
-
Use Small Ligands: If using metal catalysis, switch to less bulky ligands (e.g., simple diamines vs. bulky Box ligands) to accommodate the steric bulk.
Module 2: Strategic Optimization
Catalyst Performance Matrix for Chlorinated Substrates
Select your catalyst based on the specific failure mode you are observing.
| Catalyst System | Mechanism Type | Best For | Risk Factor |
| TMG (Tetramethylguanidine) | Brønsted Base | General screening; Robust substrates | Moderate risk of dehydration if heated. |
| Cu(OAc)₂ + Diamine Ligand | Lewis Acid + Base | Ortho-substituted / Enantioselective needs | Ligand poisoning by Cl; requires strict anhydrous conditions. |
| Amberlyst A-21 / OH⁻ resin | Heterogeneous Base | Clean workup; preventing polymerization | Slow kinetics for deactivated aldehydes. |
| TBAF (Tetrabutylammonium fluoride) | Anionic Activation | Silyl nitronate trapping (Irreversible) | High cost; moisture sensitivity. |
Module 3: Visualizing the Pathway
The following diagram illustrates the "Equilibrium Trap" specific to EWG-substituted substrates. Note how the EWG lowers the barrier for the reverse reaction (
Caption: The "EWG Paradox" visualized: Electron-withdrawing groups accelerate the forward reaction (
Module 4: Validated Experimental Protocols
Protocol A: The TMG Method (Robust Kinetic Control)
Best for: Rapid screening and minimizing retro-Henry via short reaction times.
-
Preparation: In a flame-dried flask under Argon, dissolve 2-chlorobenzaldehyde (1.0 equiv) in Nitromethane (10 equiv). Note: Nitromethane acts as both reagent and solvent to drive mass action.
-
Catalyst Addition: Cool to 0 °C . Add 1,1,3,3-Tetramethylguanidine (TMG) (10 mol%) dropwise.
-
Critical: Do not add TMG at room temp; the exotherm can trigger immediate dehydration.
-
-
Monitoring: Stir at 0 °C. Monitor by TLC every 30 minutes.
-
Stop Point: Quench immediately when aldehyde consumption stalls (usually 2–4 hours). Do not wait for 100% conversion.
-
-
Workup: Pour into ice-cold dilute HCl (0.1 M) to neutralize TMG immediately. Extract with EtOAc.
-
Why Acidic Quench? Neutralizing the base stops the retro-reaction instantly.
-
Protocol B: The Copper(II)-Diamine Method (High Precision)
Best for: Enantioselective synthesis and difficult ortho-substituted substrates.
-
Catalyst Formation: In a vial, mix Cu(OAc)₂·H₂O (10 mol%) and Ligand (e.g., chiral diamine or bisoxazoline, 11 mol%) in Ethanol (reagent grade). Stir for 1 hour until a deep blue/green solution forms.
-
Reaction: Add 2-chlorobenzaldehyde (1.0 equiv) followed by Nitromethane (10 equiv).
-
Incubation: Stir at -10 °C to 0 °C for 24–48 hours.
-
Note: This reaction is slower but suppresses the retro-Henry pathway significantly due to the coordination of the nitro group to the Copper center.
-
-
Workup: Filter through a short plug of silica gel (to remove Copper) and concentrate.
Module 5: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing reaction failure modes based on TLC/NMR evidence.
References
-
Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction. European Journal of Organic Chemistry. Link
-
Simoni, D., et al. (2000). 1,1,3,3-Tetramethylguanidine (TMG) as an Efficient Catalyst for the Henry Reaction. Tetrahedron Letters. Link
-
Gondal, H. A., et al. (2022). The Henry Reaction: A Review of the Synthetic Protocols and Applications. RSC Advances. Link
-
Ballini, R., & Petrini, M. (2004). Recent Synthetic Developments in the Nitroaldol (Henry) Reaction. Advanced Synthesis & Catalysis. Link
Sources
thermal stability and decomposition of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Technical Support Center: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
This guide serves as a critical resource for researchers, chemists, and drug development professionals working with 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. Given the compound's reactive nature, stemming from its nitrostyrene core, a thorough understanding of its thermal stability and decomposition pathways is paramount for experimental success and laboratory safety. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.
The information herein is synthesized from established principles of physical organic chemistry and data from structurally analogous compounds, providing a robust framework for handling this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene?
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact molecule is not widely published, we can infer its stability based on its functional groups. The primary concern for thermal instability is the β-nitrostyrene moiety. Nitrostyrenes are known to be reactive and can undergo exothermic decomposition or polymerization at elevated temperatures.
The presence of the nitro group and the conjugated double bond makes the molecule susceptible to thermal initiation of radical processes. As a general guideline, it is advisable to handle the compound at or below room temperature whenever possible and to avoid prolonged heating. For reactions requiring elevated temperatures, it is crucial to first perform a thermal analysis on a small scale.
Q2: What are the likely decomposition pathways for this compound?
Two primary decomposition pathways should be considered:
-
Polymerization: The vinyl group, activated by the electron-withdrawing nitro group, is susceptible to anionic or radical polymerization. This can lead to the formation of a complex, insoluble polymeric material, which would present as a tar-like substance in your reaction vessel. This process can be initiated by heat, light, or impurities.
-
Decomposition of the Nitro Group: Aromatic nitro compounds can undergo complex decomposition reactions at higher temperatures, often involving the release of nitrogen oxides (NOx), which are toxic gases. The decomposition can be autocatalytic and may lead to a runaway reaction if not properly controlled.
The following diagram illustrates these potential decomposition pathways:
Caption: Potential decomposition pathways for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Q3: How do the substituents on the benzene ring affect stability?
The methoxy (-OCH₃) and chloro (-Cl) groups have opposing electronic effects. The methoxy group is electron-donating through resonance, which can increase the electron density of the aromatic ring and potentially stabilize the molecule to some extent. Conversely, the chloro group is electron-withdrawing through induction. The interplay of these effects can influence the reactivity of the nitroethenyl group, but the inherent instability of the nitrostyrene core remains the dominant factor.
Troubleshooting Guide
Scenario 1: My sample has changed color from a pale yellow to a dark brown/black solid upon storage.
-
Probable Cause: This is a classic sign of decomposition, likely through polymerization. The extended conjugation in the polymer chain results in the absorption of visible light, leading to the darker color. This can be initiated by exposure to light or elevated temperatures during storage.
-
Recommended Action:
-
Confirm Decomposition: Dissolve a small amount of the material in a suitable solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. The appearance of broad, unresolved peaks is indicative of a polymeric substance.
-
Storage Protocol: Store the compound in an amber vial to protect it from light, preferably under an inert atmosphere (argon or nitrogen), and at a reduced temperature (e.g., in a refrigerator at 2-8 °C).
-
Scenario 2: During a reaction involving heating, I observed vigorous gas evolution and a rapid temperature increase.
-
Probable Cause: This is a dangerous situation and suggests the onset of thermal decomposition of the nitro group. The gas evolution is likely due to the release of NOx. This is a highly exothermic process that can lead to a runaway reaction.
-
Recommended Action:
-
Immediate Safety Measures: If it is safe to do so, immediately remove the heat source and ensure adequate ventilation (work in a fume hood). If the reaction is in a sealed vessel, be prepared for a rapid pressure increase.
-
Experimental Redesign: This incident indicates that the reaction temperature is too high. Future experiments should be conducted at a lower temperature. It is highly recommended to perform a thermal hazard analysis using DSC to determine the onset temperature of decomposition before attempting the reaction again at a larger scale.
-
Scenario 3: My reaction is producing a complex mixture of byproducts, and the yield of the desired product is low.
-
Probable Cause: If your reaction conditions are not strictly controlled, the starting material may be decomposing, leading to a cascade of secondary reactions. The decomposition products can react with your reagents or intermediates, leading to a complex and difficult-to-purify mixture.
-
Recommended Action:
-
Run a Control Experiment: Set up a control reaction where the 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is subjected to the reaction conditions (solvent, temperature) without the other reagents. Monitor the stability of the starting material over time using TLC or LC-MS.
-
Optimize Reaction Conditions: If the control experiment shows decomposition, consider milder reaction conditions. This could involve using a lower temperature, a shorter reaction time, or a different solvent.
-
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a framework for determining the onset temperature of decomposition.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan (empty, sealed pan) into the DSC cell.
-
Set the initial temperature to 30 °C.
-
Program a heating ramp of 10 °C/min up to a final temperature of 350 °C.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Monitor the heat flow as a function of temperature.
-
A sharp, exothermic peak indicates a decomposition event. The onset temperature of this peak is a critical parameter for defining the upper-temperature limit for safe handling of the compound.
-
The workflow for this analysis is as follows:
Caption: Workflow for thermal stability analysis using DSC.
Summary of Key Parameters
| Parameter | Recommendation/Observation | Rationale |
| Storage Temperature | 2-8 °C | To minimize the rate of thermal decomposition and polymerization. |
| Light Exposure | Store in amber vials | To prevent photochemical initiation of polymerization. |
| Atmosphere | Store under inert gas (Ar, N₂) | To prevent oxidative degradation. |
| Handling | Avoid prolonged heating | The nitrostyrene moiety is thermally labile. |
| Signs of Decomposition | Color change (darkening), gas evolution, formation of insoluble material | Indicates polymerization or decomposition of the nitro group. |
References
- General Reactivity of Nitrostyrenes: For a comprehensive overview of the chemistry of nitroalkenes, which is analogous to nitrostyrenes, please refer to foundational organic chemistry texts or review articles on the topic. A relevant example can be found in "The Chemistry of the Nitro and Nitroso Groups," edited by Saul Patai. While a direct link to the entire book is not feasible, a search on Google Books or a university library portal will provide access.
-
Thermal Decomposition of Nitro Compounds: For information on the thermal decomposition of aromatic nitro compounds, the following article provides a good overview of the mechanisms: "Thermal Decomposition of Nitroaromatic Compounds." Energy & Fuels, 2007, 21 (4), pp 1752–1760. URL: [Link]
-
Polymerization of Styrenes: For a general understanding of styrene polymerization, any standard polymer chemistry textbook would be a suitable reference. A good starting point is "Principles of Polymerization" by George Odian. Information can also be found on educational websites such as the American Chemical Society (ACS) website. URL: [Link]
resolving solubility issues of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene in aqueous media
Executive Summary
This guide addresses the solubility and stability challenges associated with 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (C₉H₈ClNO₃, MW: 213.62 g/mol ). As a lipophilic β-nitrostyrene derivative, this compound presents significant challenges in aqueous media, including rapid precipitation ("crashing out") and chemical instability due to its electrophilic nature (Michael acceptor). This document provides validated protocols for stock preparation, aqueous dilution, and stability maintenance.
Module 1: Compound Profile & Solvent Compatibility
Before attempting solubilization, verify the compound identity. Note that this is not the simpler nitrobenzene analog (2-chloro-1-methoxy-4-nitrobenzene); the presence of the vinyl group (-CH=CH-) drastically alters both solubility and reactivity.
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | 213.62 g/mol | Use for molarity calculations. |
| LogP (Estimated) | ~2.8 - 3.2 | Highly lipophilic. Poor water solubility (<100 µM). |
| Reactivity | Michael Acceptor | Reacts with thiols (Cysteine, GSH) and amines. |
| Appearance | Yellow Crystalline Solid | Color intensity may change upon degradation. |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Recommended Use |
| DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | Primary Stock Solvent. Stable at -20°C. |
| Ethanol / Methanol | Good (>10 mM) | Secondary choice. Risk of evaporation affecting concentration. |
| Water / PBS | Poor (<0.1 mM) | Do NOT use for stock preparation. |
| DMF (Dimethylformamide) | Good (>20 mM) | Alternative to DMSO, but often toxic to cells. |
Module 2: Step-by-Step Solubilization Protocol
Objective: Prepare a stable aqueous working solution without precipitation.
Phase 1: Stock Preparation (The "Golden" Standard)
-
Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to prevent adsorption).
-
Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Why? High concentration stocks minimize the volume of DMSO added to the final assay, keeping the final DMSO % low (<0.5%).
-
-
Mixing: Vortex vigorously for 30 seconds. Ensure no visible crystals remain. Sonicate for 5 minutes if necessary.
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: Aqueous Dilution (The "Anti-Crash" Method)
Directly adding high-concentration stock to water often causes immediate precipitation. Use the "Step-Down" Dilution method.
Figure 1: The Step-Down Dilution Strategy designed to prevent nucleation and precipitation.
Protocol:
-
Prepare Intermediate: Dilute the 50 mM DMSO stock 1:10 into your buffer (or media) to create a 5 mM intermediate (containing 10% DMSO).
-
Technique: Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to DMSO.
-
-
Inspect: Check for turbidity. If clear, proceed. If cloudy, see Troubleshooting.
-
Final Dilution: Dilute the intermediate 1:10 (or as needed) into the final assay volume to achieve the desired concentration (e.g., 50 µM, 1% DMSO).
Module 3: Troubleshooting & FAQs
Issue: The solution turns cloudy immediately upon dilution.
Cause: The local concentration exceeded the solubility limit (Ostwald ripening). Solution:
-
Warm the Buffer: Pre-warm the aqueous media to 37°C before adding the compound.
-
Use a Surfactant: Pre-dissolve Tween-80 or Cremophor EL in the DMSO stock (1:1 ratio) before adding to water. This creates micelles that encapsulate the lipophilic nitrostyrene.
-
Cyclodextrins: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous buffer (5-10% w/v). This is the gold standard for solubilizing hydrophobic drugs for in vivo use.
Issue: The compound loses activity over time in media.
Cause: Chemical instability. As a β-nitrostyrene, this compound is a Michael Acceptor . It reacts irreversibly with nucleophiles. Solution:
-
Remove Nucleophiles: Avoid buffers containing Tris (primary amine) or DTT/Mercaptoethanol (thiols) unless testing for reactivity. Use HEPES or Phosphate buffers.
-
Check pH: High pH (>8.0) promotes hydrolysis (Retro-Henry reaction). Keep pH near 7.4 or slightly acidic (pH 6.5) for stability.
Decision Tree: Choosing the Right Formulation
Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on concentration and application.
Module 4: Scientific Rationale (The "Why")
1. The Michael Acceptor Problem: The 2-nitrovinyl group is highly electron-deficient. In biological media, free thiols (like Cysteine residues on proteins or Glutathione) will attack the β-carbon.
-
Impact: If your assay contains high serum (FBS), the albumin will sequester your compound, reducing the "free" concentration.
-
Recommendation: Perform assays in low-serum media (0.5% FBS) if possible to determine true potency [1].
2. Hydrolytic Instability: β-nitrostyrenes can undergo a "Retro-Henry" reaction in water, breaking down into the starting aldehyde (2-chloro-4-methoxybenzaldehyde) and nitromethane. This is catalyzed by base.[1]
-
Impact: Loss of the pharmacophore.
-
Recommendation: Analyze stock stability via HPLC if results are inconsistent. A shift in the UV max absorbance is a quick indicator of degradation [2].
References
-
Milhazes, N., et al. (2006). "Beta-nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry. Link (Discusses lipophilicity and stability of nitrostyrenes).
-
Kaushik, C.P., et al. (2010). "Synthesis and antimicrobial activity of some new beta-nitrostyrenes." Indian Journal of Chemistry. Link (Provides general synthesis and handling context).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link (Standard reference for HP-β-CD solubilization).
Sources
minimizing side reactions in the synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Welcome to the technical support guide for the synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of β-nitrostyrenes, such as 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, is a cornerstone transformation in organic chemistry. These compounds are valuable intermediates due to the electron-withdrawing nature of the nitro group, which activates the double bond for a variety of subsequent reactions, including Michael additions and cycloadditions.[1][2] The most common route involves a Henry (nitroaldol) reaction between an aromatic aldehyde and a nitroalkane, followed by dehydration.[3][4][5] While straightforward in principle, this pathway is often plagued by side reactions that can drastically reduce yield and purity.
This guide provides a question-and-answer-based troubleshooting section, detailed experimental protocols, and a summary of key reaction parameters to help you minimize these side reactions and achieve a successful synthesis.
Core Synthesis Pathway
The primary route to 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene involves the base-catalyzed condensation of 2-chloro-4-methoxybenzaldehyde with nitromethane to form a β-nitro alcohol intermediate, which is subsequently dehydrated.
Caption: Overall synthetic route to the target nitroalkene.
Troubleshooting and FAQ
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction mixture became a thick, viscous tar, and I can't isolate any product. What went wrong?
A1: This is a classic sign of polymerization. The product, a β-nitrostyrene, is highly susceptible to anionic or radical polymerization.[6] The electron-deficient double bond, activated by the nitro group, readily reacts with nucleophiles or radicals.
Causality:
-
Anionic Polymerization: The base catalyst used for the Henry reaction (e.g., hydroxides, alkoxides) or the nitronate anion itself can initiate polymerization of the final nitroalkene product. This is especially problematic if the base concentration is high or if the reaction temperature is elevated.
-
Thermal/Radical Polymerization: Nitroalkenes can polymerize at high temperatures.[6] The presence of oxygen or other radical initiators in the solvents or reagents can also trigger this unwanted side reaction.[6]
Solutions & Preventative Measures:
-
Strict Temperature Control: Maintain the reaction at a low temperature (0-10 °C) during the base addition and initial condensation phase. Use an ice bath to dissipate any exothermic heat.[6]
-
Choice of Base: Use a milder base or a catalytic amount. Strong bases like sodium hydroxide should be added slowly and at low temperatures.[6] Catalysts like ammonium acetate or secondary amines are often preferred as they are less prone to initiating polymerization.[7][8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxygen-initiated radical polymerization.[6]
-
Use of Inhibitors: If polymerization remains an issue, a small amount of a radical inhibitor like hydroquinone or Butylated Hydroxytoluene (BHT) can be added to the reaction mixture and during workup/purification.[6]
-
pH Control During Workup: When neutralizing the reaction, do so carefully at low temperatures to avoid localized pH spikes that can catalyze polymerization.[6]
Q2: My yield is very low, and TLC/NMR analysis shows a significant amount of unreacted 2-chloro-4-methoxybenzaldehyde. Why is the conversion so poor?
A2: Low conversion despite extended reaction times often points to two competing side reactions: the Retro-Henry reaction and the Cannizzaro reaction .
Causality:
-
Retro-Henry Reaction: The initial nitroaldol addition is a reversible process.[4][5] The β-nitro alcohol intermediate can decompose back into the starting aldehyde and nitronate anion, establishing an equilibrium that may not favor the product under certain conditions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen (like our aromatic aldehyde) can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[4][5] This is a significant side reaction if strong bases (e.g., NaOH, KOH) are used in high concentrations.
Solutions & Preventative Measures:
-
Drive the Equilibrium: To counter the Retro-Henry reaction, the subsequent dehydration step can be performed in situ. By converting the intermediate β-nitro alcohol to the more stable conjugated nitroalkene, the equilibrium is shifted towards the final product. A common method is using ammonium acetate in refluxing acetic acid, which catalyzes both the condensation and dehydration.[7][8]
-
Avoid Strong Bases: To prevent the Cannizzaro reaction, avoid using stoichiometric amounts of strong bases like NaOH or KOH. Opt for catalytic systems such as secondary amines (e.g., piperidine), phase-transfer catalysts, or Lewis acids which are less likely to promote this side reaction.[3][9][10]
Q3: I've isolated my product, but it's contaminated with a significant impurity that has a higher molecular weight. What could this be?
A3: This is likely a Michael addition adduct . The nitronate anion, formed by the deprotonation of nitromethane, is a potent nucleophile that can add to the electron-deficient double bond of the final nitroalkene product.[11]
Causality: This side reaction is favored when there is a high concentration of both the nitronate anion and the nitroalkene product in the reaction mixture simultaneously. This often occurs if the dehydration of the intermediate is slow or if a large excess of nitromethane and base is used.
Solutions & Preventative Measures:
-
Control Stoichiometry: Use a minimal excess of nitromethane (e.g., 1.1-1.5 equivalents).
-
Slow Addition: Add the base or the nitromethane solution slowly to the aldehyde to keep the instantaneous concentration of the nitronate anion low.
-
Efficient Dehydration: Ensure the dehydration step is efficient and proceeds quickly after the initial condensation. This removes the Michael acceptor (the nitroalkene) from the presence of the nucleophile (the nitronate). Performing a one-pot condensation-dehydration often mitigates this issue.[7]
Q4: How can I best purify the final product without causing decomposition or polymerization?
A4: Purifying β-nitrostyrenes is challenging due to their instability.[12] High temperatures during distillation or the acidic nature of silica gel in chromatography can initiate polymerization.[6]
Solutions & Preventative Measures:
-
Purification Method: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is often the preferred method as it avoids high temperatures and acidic surfaces.
-
Chromatography: If column chromatography is necessary, use a neutral stationary phase like deactivated silica gel (by pre-treating with a solvent containing a small amount of triethylamine) or alumina. Run the column quickly and avoid letting the product sit on the column for extended periods.[6]
-
Distillation: Avoid distillation if possible. If required, use high-vacuum distillation to lower the boiling point significantly. Add a non-volatile polymerization inhibitor (e.g., hydroquinone) to the distillation flask.[6]
-
Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere. Adding a small amount of an inhibitor like BHT can improve shelf life.[12]
Recommended Protocols and Parameters
This section provides optimized starting points for the synthesis.
Table 1: Comparison of Catalytic Systems for Henry Condensation
| Catalyst System | Base/Co-catalyst | Solvent | Temperature (°C) | Key Advantages/Disadvantages |
| Classical Henry | NaOH, KOH (catalytic) | Methanol, Ethanol | 0 - 25 | Simple, but high risk of Cannizzaro and polymerization.[3] |
| Amine Catalysis | Piperidine, Pyrrolidine | Toluene, Acetic Acid | RT - 100 | Good for one-pot dehydration; can require heat.[13] |
| Ammonium Salt | Ammonium Acetate | Acetic Acid | 80 - 110 | Excellent for one-pot condensation-dehydration; high yield.[7][8] |
| Lewis Acid | Cu(II), Zn(II) salts | THF, Toluene | 25 - 50 | Mild conditions, can offer stereoselectivity.[9][14][15] |
Protocol 1: Optimized One-Pot Synthesis using Ammonium Acetate
This protocol is recommended for its simplicity, high yield, and effectiveness in minimizing side reactions by promoting in-situ dehydration.[7][8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methoxybenzaldehyde (1.0 eq).
-
Reagents: Add glacial acetic acid as the solvent, followed by ammonium acetate (1.5-2.0 eq) and nitromethane (2.0-3.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring. A yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield pure 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene as a yellow crystalline solid.
Troubleshooting Workflow
Use this flowchart to diagnose potential issues during your synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692–12693. [Link]
-
Ma, S., Wang, F., & Zheng, Z. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 72(24), 9323–9326. [Link]
-
Zhang, F., Feng, X., & Yao, L. (2012). Highly enantioselective Henry reactions of aromatic aldehydes catalyzed by an amino alcohol-copper(II) complex. Chemistry, 18(34), 10515–10518. [Link]
-
Wikipedia contributors. (2024, January 28). Henry reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
MDPI. (2022, October 14). Nitroaldol Reaction. In Encyclopedia. Retrieved from [Link]
-
Wade, P. A., & Hinney, H. R. (2000). Tandem Nitroaldol−Dehydration Reactions Employing the Dianion of Phenylsulfonylnitromethane 1. The Journal of Organic Chemistry, 65(23), 7744–7752. [Link]
-
Semantic Scholar. (n.d.). Kinetics of polymerization of nitroethylene. II. Study of molecular weights (by cryoscopic method). Retrieved from [Link]
-
Wikipedia contributors. (2024, February 1). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Wittig reaction. [Figure]. Retrieved from [Link]
-
MDPI. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1883. [Link]
-
Springer. (n.d.). Nitroxide-Mediated Polymerization. In Nitroxides. [Link]
-
Ito, Y., & Abe, H. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4804. [Link]
-
PubChem. (n.d.). Beta-Nitrostyrene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
-
Western Kentucky University. (1974). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Masters Theses & Specialist Projects. Paper 2891. [Link]
-
Sciencemadness.org. (2020, August 31). Reduction of nitroalkenes to nitroalkanes. Retrieved from [Link]
-
Warren, S., & Wyatt, P. (1998). The stereocontrolled Horner-Wittig reaction: synthesis of disubstituted alkenes. Journal of the Chemical Society, Perkin Transactions 1, 249-266. [Link]
-
Kącka-Zych, A. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2(1), 69-83. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. RSC Advances. [Link]
-
PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Synthesis of Nitroalkanes. In Nitroalkanes. [Link]
-
Scribd. (n.d.). Organic Chemists' Nitroalkene Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of nitro alkenes. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 4, 1-7. [Link]
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
Almac. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. ChemCatChem, 4(7), 923-930. [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
-
ResearchGate. (1966). Anionic polymerization of β‐nitrostyrenes. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(8), 2083-2092. [Link]
-
Elsevier. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(43), 8347-8350. [Link]
- Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
-
The Royal Society of Chemistry. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
Sources
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Recovery in 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Production
Welcome to the technical support center for optimizing catalyst recovery in the synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this specific synthetic process. By providing in-depth, experience-driven advice, this center aims to enhance the efficiency, cost-effectiveness, and reproducibility of your experiments.
The synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, a substituted nitrostyrene, is typically achieved through a Henry (nitroaldol) reaction. This involves the condensation of 2-chloro-4-methoxybenzaldehyde with nitromethane, a reaction often catalyzed by a basic catalyst.[1][2] Effective recovery of this catalyst is crucial not only for economic reasons but also to ensure the purity of the final product and minimize environmental impact.
This document provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding catalyst selection and recovery in this synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of catalyst use and recovery in this specific Henry reaction.
Q1: What are the most common catalysts used for the synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, and why?
A1: The synthesis of nitrostyrenes from benzaldehydes and nitromethane is a base-catalyzed Henry reaction.[1][2] For this specific transformation, the most commonly employed catalysts are weak bases, with ammonium acetate being a frequent choice.[3][4] Primary amines, such as ethylamine or cyclohexylamine, are also effective.
Causality :
-
Ammonium Acetate : It is favored due to its low cost, moderate basicity, and its role as both a reagent (providing ammonia in situ) and a catalyst.[5][6] It effectively facilitates the deprotonation of nitromethane to form the nucleophilic nitronate anion, which then attacks the aldehyde.[2] Its use in acetic acid as a solvent is a well-documented method for nitrostyrene synthesis.[3]
-
Primary Amines : These are often more potent catalysts than ammonium acetate and can lead to faster reaction rates. However, they can also promote side reactions, such as polymerization of the nitrostyrene product, if not used carefully.[7]
Q2: Why is catalyst recovery a critical step in this process?
A2: Catalyst recovery is paramount for several reasons:
-
Economic Viability : While ammonium acetate is relatively inexpensive, in large-scale production, catalyst recycling significantly reduces operational costs. More specialized or complex catalysts can be costly, making recovery essential.
-
Product Purity : Residual catalyst in the crude product can interfere with crystallization and downstream purification steps. For pharmaceutical applications, minimizing all process-related impurities is a stringent requirement.
-
Environmental Responsibility : Disposing of catalyst-laden waste streams is environmentally unsound. Effective recovery and reuse align with the principles of green chemistry.
-
Reaction Consistency : Reusing a catalyst requires confirmation of its activity. However, failing to remove it from the product can lead to ongoing side reactions, such as polymerization, which reduces yield and reproducibility.[7]
Q3: What are the primary methods for recovering a homogeneous catalyst like ammonium acetate?
A3: For a water-soluble, homogeneous catalyst like ammonium acetate, the primary recovery methods post-reaction involve:
-
Aqueous Extraction (Wash) : After the reaction, the mixture is typically poured into ice water, causing the organic product to precipitate.[3] The ammonium acetate remains dissolved in the aqueous phase. The solid product is filtered off, and the aqueous filtrate contains the catalyst.
-
Solvent Extraction : If the product is soluble in an organic solvent, the catalyst can be removed by washing the organic layer with water.
-
Thermal Decomposition and Distillation : It is possible to recover acetic acid from aqueous ammonium acetate solutions by thermal decomposition in a distillation column.[8] This process liberates ammonia as a top fraction, while the acetic acid can be recovered from the bottoms.[8] This is a more energy-intensive method suitable for large-scale operations.
-
Ion Exchange : Ion exchange resins can be used to capture ammonium ions from the aqueous waste stream, which can then be eluted and regenerated.[9]
Q4: How can I assess the activity of my recovered catalyst?
A4: To ensure the reliability of your process, the activity of the recovered catalyst should be verified.
-
Purity Check : First, ensure the recovered catalyst is free from residual organic impurities. This can be done by standard analytical techniques (e.g., NMR, IR) if a high degree of certainty is required, or more simply by ensuring it is a clean, crystalline solid after recovery and drying.
-
Small-Scale Test Reaction : The most reliable method is to run a small-scale, benchmark reaction using the recovered catalyst under the exact same conditions as a reaction with fresh catalyst.
-
Compare Yield and Reaction Time : Compare the yield and the time required for the reaction to reach completion (monitored by TLC) for both the fresh and recovered catalyst. A significant drop in yield or increase in reaction time indicates catalyst deactivation.[10]
Troubleshooting Guide for Catalyst Recovery
This guide provides solutions to specific problems you may encounter during the catalyst recovery phase of your experiment.
Problem 1: My product is contaminated with an oily byproduct instead of crystallizing properly.
Possible Cause : Incomplete reaction or reversal of the Henry reaction during workup, leading to the formation of the intermediate β-nitro alcohol. This can also be exacerbated by pH changes during workup.
Solution Pathway :
-
Ensure Complete Dehydration : The Henry reaction first forms a β-nitro alcohol, which then dehydrates to the nitrostyrene. If the reaction is not driven to completion (e.g., insufficient heating or reaction time), this intermediate will persist. Ensure your reaction goes to completion by monitoring with TLC.
-
Controlled Workup : When quenching the reaction with water, do so while the mixture is cold. Pouring the reaction mixture into a large volume of ice water helps to rapidly precipitate the nitrostyrene product and "locks" it in its dehydrated form.[3]
-
pH Control : After the initial quench and filtration, the product should be washed thoroughly with water to remove the catalyst. Keeping the nitrostyrene in a slightly acidic environment can prevent base-catalyzed side reactions. Avoid making the workup conditions basic.
Problem 2: The catalyst recovery yield is low from the aqueous phase.
Possible Cause : This issue can arise from several factors, including physical loss during transfers, incomplete extraction, or co-precipitation with the product.
Solution Pathway :
-
Optimize Product Precipitation : Ensure the maximum amount of your organic product has precipitated out of the aqueous phase before filtration. This can be achieved by cooling the aqueous mixture thoroughly (e.g., in an ice bath for an extended period).
-
Efficient Phase Separation : If using a liquid-liquid extraction, ensure complete separation of the organic and aqueous layers. Emulsions can trap the aqueous phase (containing the catalyst) within the organic layer. If an emulsion forms, it can often be broken by adding a small amount of brine.
-
Wash the Crude Product : The crude product filtered from the reaction mixture will retain some of the catalyst. Wash the filter cake thoroughly with cold water. Combine these washings with the main filtrate to maximize the amount of catalyst in the aqueous solution prior to recovery.
-
Concentration of Aqueous Phase : Before attempting to crystallize the ammonium acetate, concentrate the aqueous filtrate by evaporation to increase its saturation. This will significantly improve the recovery yield upon cooling.
Problem 3: The recovered catalyst is discolored and shows reduced activity.
Possible Cause : The catalyst is likely contaminated with organic impurities or has undergone some degradation. High reaction temperatures can sometimes lead to the formation of tarry byproducts that can contaminate the catalyst.[7]
Solution Pathway :
-
Activated Carbon Treatment : Dissolve the recovered ammonium acetate in a minimum amount of hot water and add a small amount of activated carbon. Stir for 15-20 minutes and then filter the hot solution through celite to remove the carbon and adsorbed impurities. The clear filtrate can then be cooled to recrystallize the purified ammonium acetate.
-
Recrystallization : A simple recrystallization from a water/ethanol mixture can also be effective. Dissolve the catalyst in a minimum of hot water and then add ethanol until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
-
Evaluate Reaction Temperature : If catalyst degradation is a recurring problem, re-evaluate your reaction temperature. While heating drives the dehydration to the nitrostyrene, excessive heat can cause polymerization and byproduct formation. The optimal temperature is a balance between reaction rate and product stability.
Data Summary: Comparison of Catalyst Recovery Techniques
| Recovery Method | Principle | Pros | Cons | Best Suited For |
| Aqueous Wash & Evaporation | Solubility Difference | Simple, low-cost, effective for lab scale. | Can be energy-intensive for large volumes of water. | Lab-scale synthesis where ammonium acetate is used. |
| Thermal Decomposition | Chemical Reaction | High purity acetic acid can be recovered. | Energy-intensive, requires specialized distillation equipment.[8] | Industrial-scale production. |
| Ion Exchange Chromatography | Adsorption | High efficiency of ammonium ion removal from dilute solutions.[9] | Requires specific resins and regeneration steps; higher initial cost. | Processes with dilute aqueous streams or stringent purity requirements. |
Experimental Protocols & Visualizations
Protocol 1: Standard Recovery of Ammonium Acetate Catalyst
This protocol outlines the standard procedure for recovering ammonium acetate following the synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Step-by-Step Methodology:
-
Reaction Quench : Once the reaction is complete (as determined by TLC), cool the reaction vessel in an ice bath.
-
Product Precipitation : Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice and water while stirring vigorously. A yellow solid, the crude product, should precipitate.
-
Isolation of Crude Product : Filter the precipitated solid using a Buchner funnel.
-
Catalyst-Containing Filtrate : Collect the aqueous filtrate. This solution contains the bulk of the ammonium acetate catalyst.
-
Wash the Product : Wash the solid product on the filter with several portions of cold deionized water to remove any remaining catalyst. Add these washings to the filtrate collected in Step 4.
-
Concentration : Transfer the combined aqueous filtrate to a round-bottom flask and reduce the volume by approximately 70-80% using a rotary evaporator. This will create a supersaturated solution of ammonium acetate.
-
Recrystallization : Place the concentrated solution in an ice bath and allow it to cool completely. Pure ammonium acetate will crystallize out of the solution.
-
Isolation of Catalyst : Collect the ammonium acetate crystals by filtration, wash with a small amount of ice-cold ethanol to help with drying, and dry under vacuum.
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making workflow for troubleshooting common issues in catalyst recovery.
Caption: Troubleshooting Decision Tree for Catalyst Recovery.
References
-
DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems. PMC. [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness.org. [Link]
-
Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. ResearchGate. [Link]
-
A novel thermophilic and organic solvent-tolerant enzyme from Archaea that catalyzes the Henry reaction. Green Chemistry - RSC Publishing. [Link]
-
Henry reaction. Wikipedia. [Link]
-
Asymmetric catalysis in direct nitromethane-free Henry reactions. PMC - PubMed Central. [Link]
- Recovery of acetic acid from dilute aqueous solutions thereof.
-
Recovery of Ammonium from Biomass-Drying Condensate Via Ion Exchange and Its Valorization as a Fertilizer. PSE Community.org. [Link]
-
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Angewandte Chemie. [Link]
-
Need help about Nitrostyrene synthesis. Sciencemadness.org. [Link]
-
Ammonium Acetate as a Catalyst in Organic Synthesis. Vinipul Inorganics. [Link]
-
2-Chloro-4-methoxy-1-nitrobenzene. PubChem. [Link]
-
Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Advances in Contemporary Research. [Link]
-
The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. ResearchGate. [Link]
- Process for preparing 2-chloro-4-nitroalkylbenzene.
-
Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing. [Link]
-
Challenges in Catalyst Regeneration and How to Overcome Them. Applied Catalysts. [Link]
-
Supporting information. Beilstein Journals. [Link]
-
Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook. [Link]
-
Leveraging Ammonium Acetate in Organic Synthesis: Catalysis and Reagent Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
2-Chloro-1-methoxy-4-nitrobenzene. PubChem. [Link]
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. [Link]
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- 10. DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Exotherm Control in Methoxy-Chlorobenzene Modifications
Welcome to the technical support center for synthetic chemists. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the control of exothermic reactions during the nitration and condensation of methoxy-chlorobenzenes. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-proven insights to ensure the safety, efficiency, and success of your experiments.
A Note on Safety and E-E-A-T
The protocols and advice presented herein are grounded in established chemical principles and safety practices. Expertise & Experience: We will delve into the causality behind each procedural step, moving beyond simple instructions to explain why certain parameters are critical. Trustworthiness: Each recommendation is part of a self-validating system, designed to provide predictable and safe outcomes when followed diligently. Authoritative Grounding: Key mechanistic claims and safety standards are supported by citations from peer-reviewed literature and authoritative chemical safety resources.
Part 1: Nitration of Methoxy-Chlorobenzenes
Nitration of aromatic compounds is a notoriously exothermic process that can lead to runaway reactions if not properly controlled.[1] The presence of both an activating methoxy group and a deactivating chloro group on the benzene ring introduces additional complexity to regioselectivity and reactivity that must be carefully managed.
Frequently Asked Questions (FAQs) - Nitration
Q1: Why is temperature control so critical during the nitration of methoxy-chlorobenzenes?
A1: Temperature control is paramount for two primary reasons: safety and selectivity.
-
Safety: Nitration reactions are highly exothermic.[1] An uncontrolled increase in temperature can lead to a thermal runaway, where the reaction rate increases exponentially, generating heat faster than it can be dissipated.[2] This can result in a dangerous increase in pressure, the release of toxic gases like nitrogen dioxide[3], and potentially an explosion.[4]
-
Selectivity: Higher temperatures can lead to the formation of undesired byproducts through over-nitration, creating di- or poly-nitro compounds.[5] It can also influence the isomeric ratio of the desired mononitrated product. For methoxy-chlorobenzenes, precise temperature control helps favor the formation of the kinetically and thermodynamically preferred isomers.
Q2: I'm observing a significant lag phase followed by a rapid exotherm. What's happening and how can I prevent it?
A2: This is a classic sign of reactant accumulation, a hazardous condition in semi-batch processes.[6] It occurs when the rate of addition of your nitrating agent exceeds the rate of reaction at the current temperature. The unreacted reagents build up, and when the reaction finally initiates, it proceeds at an accelerated and often uncontrollable rate.
Troubleshooting:
-
Ensure Adequate Agitation: Poor mixing can create localized "hot spots" and areas of high reactant concentration. Ensure your stirring is vigorous enough to maintain a homogenous mixture.
-
Pre-cool the Reaction Mixture: Before adding the nitrating agent, ensure your substrate solution is at the target reaction temperature.
-
Slow, Controlled Addition: Add the nitrating agent dropwise or via a syringe pump at a rate that allows the cooling system to effectively dissipate the generated heat.[2] The temperature should remain stable throughout the addition.
-
Monitor the Reaction in Real-Time: Use a sensitive temperature probe to monitor the internal reaction temperature. A slight, controlled exotherm upon addition indicates the reaction is proceeding as expected. If you see no temperature increase, stop the addition immediately as accumulation is likely occurring.[6]
Q3: What is the optimal order of addition for the reagents?
A3: The safest and most common practice is to add the nitrating agent (typically a mixture of nitric and sulfuric acid, known as "mixed acid") to the solution of the methoxy-chlorobenzene.[3][7]
Causality: This ensures that the nitrating agent is the limiting reagent at any given time, preventing its accumulation and minimizing the risk of a runaway reaction.[6] Adding the aromatic compound to the mixed acid creates a situation where a large excess of the powerful oxidizing and nitrating agents are present, significantly increasing the risk of an uncontrolled exotherm and oxidative side reactions.
Troubleshooting Guide: Nitration Exotherms
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike | 1. Addition rate of nitrating agent is too fast. 2. Inadequate cooling capacity. 3. Reactant accumulation followed by sudden reaction initiation. | 1. Immediately stop the addition of the nitrating agent. 2. Increase cooling to the maximum safe level. 3. If the temperature continues to rise uncontrollably, prepare for emergency quenching by pouring the reaction mixture over a large amount of crushed ice.[3] |
| Formation of Dark Brown/Red Fumes (NOx) | 1. Reaction temperature is too high, leading to decomposition of nitric acid. 2. Localized overheating due to poor mixing. | 1. Ensure the reaction is conducted in a well-ventilated fume hood.[3] 2. Reduce the reaction temperature. 3. Improve agitation to ensure homogeneity. |
| Low Yield and Formation of Byproducts | 1. Incorrect reaction temperature leading to poor selectivity. 2. Over-nitration due to prolonged reaction time or excessive temperature. | 1. Optimize the reaction temperature using small-scale trials. 2. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. 3. Quench the reaction as soon as the starting material is consumed to prevent further nitration. |
Experimental Protocol: Controlled Nitration of 4-Chloroanisole
This protocol is a representative example and should be adapted based on the specific methoxy-chlorobenzene isomer and desired product.
Materials:
-
4-Chloroanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid. While stirring, carefully add 10 mL of concentrated nitric acid dropwise, ensuring the temperature of the mixture does not exceed 20°C.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5g of 4-chloroanisole in 20 mL of concentrated sulfuric acid. Cool this mixture to 0-5°C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture from the dropping funnel to the stirred 4-chloroanisole solution over a period of 30-45 minutes. Critically, maintain the internal reaction temperature between 5-10°C throughout the addition.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10°C for an additional 30 minutes. Monitor the reaction progress via TLC.
-
Quenching: Carefully and slowly pour the reaction mixture over 200g of crushed ice with vigorous stirring.[3] The crude product will precipitate.
-
Isolation and Purification: Isolate the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The product can be purified by recrystallization from ethanol.[3]
Visualization of the Nitration Workflow
Caption: Workflow for the controlled nitration of 4-chloroanisole.
Part 2: Condensation Reactions of Methoxy-Chlorobenzenes
Condensation reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are powerful methods for forming C-O, C-N, and C-S bonds. While often less violently exothermic than nitrations, these reactions are typically run at high temperatures and can still present thermal hazards, particularly during scale-up.
Frequently Asked Questions (FAQs) - Condensation
Q1: My Ullmann condensation with a methoxy-chlorobenzene is sluggish and requires very high temperatures, increasing the risk. How can I improve this?
A1: The classic Ullmann condensation often requires harsh conditions, including high temperatures (often >200 °C) and polar aprotic solvents like DMF or NMP.[8] The reactivity of the aryl halide is a key factor. Methoxy-chlorobenzenes are generally less reactive than their bromo or iodo counterparts.
Troubleshooting:
-
Ligand-Accelerated Catalysis: Modern Ullmann-type reactions often employ ligands (e.g., diamines, phenols) to solubilize the copper catalyst and accelerate the reaction, allowing for lower reaction temperatures.
-
Use of a More Active Copper Source: Instead of copper powder, consider using copper(I) salts like CuI or CuBr, which are generally more reactive.
-
Substrate Activation: If possible, consider if the corresponding aryl bromide or iodide can be used, as they are significantly more reactive in Ullmann couplings.
Q2: How do I control potential exotherms in a Buchwald-Hartwig amination reaction?
A2: Buchwald-Hartwig aminations are palladium-catalyzed cross-coupling reactions.[9] While the overall transformation can be exothermic, the heat release is generally more manageable than in nitrations. The primary control points are the choice of catalyst system and the management of reaction concentration and temperature.
Control Strategies:
-
Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand can significantly impact reaction rate and temperature profile. Highly active, sterically hindered ligands can accelerate the reaction, potentially leading to a more pronounced exotherm.[9]
-
Solvent Selection: The choice of solvent affects not only solubility and reactivity but also the heat capacity of the reaction mixture. A higher boiling point solvent can accommodate more heat, but a runaway reaction can be more dangerous at higher temperatures.
-
Controlled Heating: Use a well-controlled heating mantle or oil bath with a temperature controller and an internal thermometer to prevent overheating. For larger scale reactions, consider portion-wise addition of one of the reactants to a heated solution of the others to better manage the heat evolution.
Troubleshooting Guide: Condensation Reactions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction Stalls or is Incomplete | 1. Catalyst deactivation. 2. Insufficient temperature. 3. Poor choice of base or solvent. | 1. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., N₂ or Ar). 2. Experiment with different ligands or catalyst precursors. 3. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvents. |
| Exotherm During Base Addition | 1. The reaction of a strong base (e.g., NaOtBu) with a protic nucleophile (e.g., a primary amine) can be exothermic. | 1. Add the base portion-wise to the reaction mixture at a lower temperature before heating to the final reaction temperature. |
| Product Decomposition | 1. Excessive reaction temperature or prolonged reaction time. | 1. Attempt the reaction at a lower temperature, possibly with a more active catalyst system. 2. Monitor the reaction by TLC/GC/LC-MS and stop the reaction once the starting material is consumed. |
Logical Relationship Diagram: Exotherm Control Strategy
Caption: Key factors for achieving thermal control in exothermic reactions.
References
-
Nitration of Chlorobenzene | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]
-
Chlorobenzene Properties, Uses & Nitration - Lesson - Study.com. Available at: [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. Available at: [Link]
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]
-
CHAPTER 12: Nitration Reactions - Books - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) The Kinetics of Aromatic Nitration - ResearchGate. Available at: [Link]
-
The protection of exothermic processes - IChemE. Available at: [Link]
-
Chemistry 210 Experiment 10. Available at: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Available at: [Link]
-
Preventing Explosions in Exothermic Reaction Calorimetry - Lab Manager. Available at: [Link]
-
Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD PSB. Available at: [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tuvsud.com [tuvsud.com]
- 5. scribd.com [scribd.com]
- 6. Preventing Explosions in Exothermic Reaction Calorimetry | Lab Manager [labmanager.com]
- 7. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Interpretation of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering profound insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene , a substituted nitrostyrene with potential applications as a synthetic intermediate.
Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a detailed, predicted ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis with the experimental data of structurally analogous compounds. This approach not only serves as a robust interpretive framework for researchers who may synthesize this compound but also exemplifies the predictive power of NMR in modern chemical analysis.
The Molecular Landscape: Substituent Effects on Proton Environments
The structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene presents a fascinating case study in the interplay of electronic effects on proton chemical shifts. The benzene ring is trisubstituted with a methoxy group (-OCH₃), a chlorine atom (-Cl), and a 2-nitroethenyl group (-CH=CHNO₂).
-
Methoxy Group (-OCH₃): An electron-donating group (EDG) through resonance, it increases electron density on the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).
-
Chlorine Atom (-Cl): An electron-withdrawing group (EWG) through induction, yet an electron-donating group through resonance. Its overall effect is a moderate deshielding of nearby protons.
-
2-Nitroethenyl Group (-CH=CHNO₂): A strongly electron-withdrawing group through both resonance and induction. This group significantly deshields the protons on the vinyl moiety and the aromatic ring, causing them to resonate at a higher chemical shift (downfield).
The synergistic and antagonistic interplay of these substituents dictates the precise chemical environment of each proton, influencing both their chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is expected to exhibit five distinct signals: three in the aromatic region, two in the vinyl region, and one for the methoxy group.
The Aromatic Region (δ 7.0 - 8.5 ppm)
The aromatic region will be shaped by the 1,2,4-substitution pattern. We can anticipate the relative chemical shifts by considering the electronic contributions of the substituents. For a robust prediction, we will compare our analysis with the experimental data for a closely related precursor, 2-chloro-1-methoxy-4-nitrobenzene .[1]
Caption: Influence of substituents on aromatic proton chemical shifts.
-
H-3: This proton is ortho to the chlorine and meta to the methoxy and nitroethenyl groups. It will experience deshielding from the adjacent chlorine.
-
H-5: This proton is ortho to the strongly deshielding nitroethenyl group and meta to the chlorine and methoxy groups. This proton is expected to be the most downfield of the aromatic signals.
-
H-6: This proton is ortho to the electron-donating methoxy group and meta to the nitroethenyl group. The shielding effect of the methoxy group will likely cause this proton to be the most upfield in the aromatic region.
Predicted Splitting Patterns:
-
H-3 will appear as a doublet, split by H-5 with a small meta coupling constant (⁴J ≈ 2-3 Hz).
-
H-5 will appear as a doublet of doublets, split by H-6 with a typical ortho coupling constant (³J ≈ 8-9 Hz) and by H-3 with a meta coupling constant.
-
H-6 will appear as a doublet, split by H-5 with an ortho coupling constant.
The Vinylic Region (δ 7.5 - 8.5 ppm)
The two vinylic protons, designated H-α (adjacent to the ring) and H-β (adjacent to the nitro group), will be strongly deshielded by the nitro group. Their chemical shifts and coupling constant can be predicted by comparison with other β-nitrostyrenes. For instance, in 1-chloro-4-(2-nitrovinyl)benzene , the vinylic protons appear as doublets at approximately 7.94 ppm and 7.56 ppm with a large coupling constant of ~13.7 Hz, indicative of a trans configuration.
Caption: Vinylic protons and their key coupling interaction.
-
H-α and H-β: These will appear as two distinct doublets. The trans relationship between these protons will result in a large coupling constant (³J), typically in the range of 12-18 Hz. The strong electron-withdrawing effect of the nitro group will shift both protons significantly downfield. H-β, being directly attached to the carbon bearing the nitro group, is expected to be further downfield than H-α.
The Methoxy Region (δ ~4.0 ppm)
-
-OCH₃: The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its chemical shift will be influenced by the adjacent chlorine atom, likely appearing around 4.0 ppm. In 2-chloro-1-methoxy-4-nitrobenzene, this signal is observed at 4.027 ppm.[1]
Comparative Data from Structural Analogs
To substantiate our predictions, we can draw upon experimental data from structurally similar compounds.
| Compound | Aromatic Protons (ppm) | Vinylic Protons (ppm) | Methoxy Protons (ppm) |
| 2-chloro-1-methoxy-4-nitrobenzene [1] | 8.28 (d), 8.17 (dd), 7.02 (d) | - | 4.03 (s) |
| 1-chloro-4-(2-nitrovinyl)benzene | ~7.4-7.5 (m) | 7.94 (d, J=13.7 Hz), 7.56 (d, J=13.7 Hz) | - |
| Predicted: 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene | ~8.3-8.5 (H-5), ~8.1-8.3 (H-3), ~7.1-7.3 (H-6) | ~8.0-8.2 (H-β, d), ~7.6-7.8 (H-α, d) | ~4.0 (s) |
This comparative table illustrates the expected chemical shift ranges for the target molecule, informed by the electronic environments of its constituent parts.
Experimental Protocol for ¹H NMR Analysis
For researchers synthesizing 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, the following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.
Caption: A streamlined workflow for ¹H NMR analysis.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. The typical volume is 0.6-0.7 mL.
-
To ensure a homogenous magnetic field and prevent line broadening, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum, a sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Conclusion
The ¹H NMR spectrum of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene provides a wealth of structural information that can be deciphered through a systematic analysis of chemical shifts, coupling constants, and integration. By understanding the electronic effects of the chloro, methoxy, and nitroethenyl substituents, a detailed prediction of the spectrum can be constructed. This guide, by comparing these predictions with data from structurally related molecules, offers a robust framework for the interpretation of the experimental spectrum. For researchers in drug discovery and organic synthesis, a thorough understanding of such NMR data is an indispensable tool for confirming molecular structures and advancing their scientific objectives.
References
-
Scribd. NMR Data of Β-nitrostyrene. [Link]
-
University of Calgary. Ch 13 - Aromatic H. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]
Sources
A Comparative Guide to the FTIR Spectral Analysis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
This technical guide provides an in-depth analysis of the functional groups present in 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the molecule's vibrational modes. Furthermore, a comparative analysis with the structurally related compound, 2-chloro-1-methoxy-4-nitrobenzene, is presented to highlight the distinct spectral signatures introduced by the nitroethenyl substituent. This guide is grounded in established spectroscopic principles and supported by experimental data from authoritative sources.
Introduction: The Structural Significance of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is a substituted aromatic compound with a unique combination of functional groups that contribute to its chemical reactivity and potential biological activity. The molecule features a benzene ring with chloro, methoxy, and nitroethenyl substituents. Understanding the structural arrangement of these groups is paramount for its characterization and in predicting its behavior in chemical reactions. FTIR spectroscopy serves as a rapid and powerful analytical tool for confirming the presence of these key functional groups, each of which produces characteristic absorption bands in the infrared spectrum.[1]
The power of infrared spectroscopy lies in its ability to probe the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies, providing a molecular "fingerprint".[1] This guide will dissect the FTIR spectrum of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene by assigning its characteristic absorption bands to specific functional groups.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the acquisition of a reliable FTIR spectrum for a solid sample such as 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, the following Attenuated Total Reflectance (ATR) method is recommended.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene sample directly onto the ATR crystal.
-
Apply consistent pressure using the anvil to ensure intimate contact between the sample and the crystal surface.
Spectrum Acquisition:
-
Acquire the sample spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 32 or 64).
-
The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for FTIR Spectral Analysis
Caption: A generalized workflow for the FTIR analysis of a solid sample using an ATR accessory.
Spectral Analysis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
The FTIR spectrum of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is a composite of the absorption bands arising from its constituent functional groups. The following table outlines the expected characteristic peaks and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3100 - 3000 | C-H Stretch | Aromatic & Vinyl | Medium-Weak |
| ~2960, ~2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |
| ~1645 | C=C Stretch | Nitroethenyl (Vinyl) | Medium |
| ~1595, ~1480 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1550 - 1475 | Asymmetric NO₂ Stretch | Nitro (-NO₂) | Strong |
| ~1360 - 1290 | Symmetric NO₂ Stretch | Nitro (-NO₂) | Strong |
| ~1260 | C-O Stretch | Aromatic Ether | Strong |
| ~990, ~900 | =C-H Bend (Out-of-plane) | Vinyl | Strong |
| ~890 - 835 | C-N Stretch | Nitro-Aromatic | Medium |
| ~840 - 800 | C-H Bend (Out-of-plane) | Substituted Benzene | Strong |
| Below 800 | C-Cl Stretch | Chloro-Aromatic | Medium-Strong |
In-depth Interpretation:
-
Nitro Group (NO₂): The most prominent features in the spectrum are expected to be the strong absorption bands from the nitro group.[2] The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[1][3] Conjugation with the aromatic ring and the ethenyl group tends to shift these bands to lower wavenumbers compared to aliphatic nitro compounds.[1][4]
-
Aromatic System: The presence of the benzene ring will be confirmed by several peaks. Weak C-H stretching vibrations are expected just above 3000 cm⁻¹.[5] More diagnostically, C=C backbone stretching vibrations of the aromatic ring typically appear near 1594 cm⁻¹.[6] The substitution pattern on the benzene ring can often be determined from the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.[6][7] For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in the 840-800 cm⁻¹ range.[8][9]
-
Nitroethenyl Group (-CH=CHNO₂): This group introduces several characteristic peaks. The C=C stretching of the vinyl group is anticipated around 1645 cm⁻¹.[8] The C-H stretching of the vinyl hydrogens will contribute to the absorption just above 3000 cm⁻¹.[10][11] Strong out-of-plane C-H bending (wagging) vibrations are also characteristic of vinyl groups, appearing around 990 cm⁻¹ and 900 cm⁻¹.[8][10]
-
Methoxy Group (-OCH₃): The methoxy group will exhibit C-H stretching vibrations around 2960 cm⁻¹ and 2850 cm⁻¹. A strong C-O stretching band, characteristic of aromatic ethers, is expected around 1260 cm⁻¹.
-
Chloro Group (-Cl): The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.
Comparative Analysis: 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene vs. 2-chloro-1-methoxy-4-nitrobenzene
To underscore the spectral contributions of the nitroethenyl group, we will compare the expected spectrum of our target molecule with the known spectral data for 2-chloro-1-methoxy-4-nitrobenzene.[12][13]
| Functional Group | 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (Predicted) | 2-chloro-1-methoxy-4-nitrobenzene (Reference) | Key Spectral Difference |
| Vinyl C=C Stretch | ~1645 cm⁻¹ (Medium) | Absent | Presence of a distinct peak for the C=C double bond. |
| Vinyl =C-H Bends | ~990, ~900 cm⁻¹ (Strong) | Absent | Appearance of strong bands characteristic of vinyl C-H out-of-plane bending. |
| Nitro NO₂ Stretches | ~1550-1475 cm⁻¹, ~1360-1290 cm⁻¹ | Present and strong | The extended conjugation through the ethenyl bridge may cause a slight shift to lower wavenumbers compared to the reference. |
| Aromatic C=C Stretches | ~1595, ~1480 cm⁻¹ | Present | Similar positions, but relative intensities may vary due to different electronic effects. |
The primary distinction between the two spectra is the presence of absorptions related to the vinyl group in 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. The C=C stretch and the strong =C-H out-of-plane bending vibrations are unambiguous markers for the nitroethenyl substituent.
Molecular Structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Caption: Chemical structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
Conclusion
The FTIR spectrum of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is rich with information, providing clear evidence for its key functional groups. The strong absorptions of the nitro group, combined with the characteristic peaks of the substituted aromatic ring, methoxy group, and the diagnostic vinyl signals, allow for a confident structural confirmation. By comparing its expected spectral features with those of the related compound 2-chloro-1-methoxy-4-nitrobenzene, the unique contributions of the nitroethenyl group are highlighted. This guide provides a robust framework for the interpretation of the FTIR spectrum of this molecule, serving as a valuable resource for researchers in the field.
References
- Benchchem.
- Spectroscopy. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- Chemistry LibreTexts. Infrared of nitro compounds.
- MDPI. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.
- LabRulez. Determination of the vinyl content of polyethylene resins.
- Spectroscopy. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
- ResearchGate. FTIR spectra of the absorption peaks of the vinyl group (C=C) and the...
- Wikipedia.
- Spectroscopy. The Infrared Spectroscopy of Alkenes.
- Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. IR: nitro groups.
- Thieme.
- Spectra Analysis.
- Insubria.
- NIST. Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook.
- PubChem. 2-Chloro-1-methoxy-4-nitrobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]
- 13. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Profiling and Comparative Fragmentation Guide: 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Executive Summary & Scope
This guide provides an in-depth technical analysis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (also referred to as 2-chloro-4-nitrovinyl-anisole). This molecule is the direct synthetic precursor to the phenethylamine 2C-C.
In forensic and pharmaceutical impurity profiling, this compound presents specific challenges:
-
Thermal Instability: The
-nitroethenyl moiety is susceptible to degradation in hot injection ports. -
Isomeric Confusion: It must be distinguished from positional isomers (e.g., 3-chloro variants) and the final amine product.
This document compares the GC-MS Electron Ionization (EI) performance of this target analyte against its final product (2C-C) and evaluates alternative ionization techniques (CI and ESI).
Experimental Protocol (SWGDRUG Compliant)
To ensure reproducibility, the following method parameters are recommended. This protocol minimizes thermal degradation of the nitrovinyl group while maintaining resolution from potential isomers.
Gas Chromatography Conditions
-
System: Agilent 7890B / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (Ultra Inert), 30 m
0.25 mm 0.25 µm. -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode.
-
Critical Note: Set Inlet Temperature to 250°C . Temperatures >280°C increase the risk of polymerization or nitro-group elimination prior to the column.
-
-
Oven Program:
-
Hold 80°C for 1.0 min.
-
Ramp 15°C/min to 280°C.
-
Hold 280°C for 10.0 min.
-
Mass Spectrometry Parameters
-
Ionization: Electron Impact (EI) @ 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–450 amu.
-
Solvent Delay: 3.00 min.
Fragmentation Analysis: The "Fingerprint"[1]
The EI mass spectrum of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (
Key Diagnostic Ions
The following table summarizes the essential ions required for positive identification.
| m/z Value | Ion Identity | Relative Abundance | Mechanistic Origin |
| 213 | Low-Medium | Molecular ion ( | |
| 215 | Low (~33% of 213) | Isotope peak confirming presence of one Chlorine atom. | |
| 167 | Base Peak (100%) | Homolytic cleavage of the | |
| 169 | High (~33% of 167) | Chlorine isotope of the base peak. | |
| 152 | Medium | Loss of methyl radical from the methoxy group. | |
| 124 | Medium-Low | Expulsion of carbon monoxide (typical of anisoles). | |
| 89 | Low | Aromatic ring degradation fragments. |
Mechanistic Pathway (Graphviz Visualization)
The fragmentation is driven by the fragility of the nitro group. Unlike the final amine product, the molecular ion is rarely the base peak.
Figure 1: Fragmentation pathway of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. The loss of the nitro group is the primary thermodynamic driver.
Comparative Performance Guide
This section compares the target analyte against its most common "alternatives" in a laboratory setting: its reduced product (2C-C) and isomeric impurities.
Comparison 1: Precursor (Target) vs. Product (2C-C)
Differentiation is trivial via MS but critical for establishing synthesis intelligence.
| Feature | Precursor (Nitrostyrene) | Product (2C-C Amine) | Differentiation Logic |
| Molecular Ion | m/z 213 (Weak) | m/z 215 (Weak/Medium) | Mass shift of +2 Da (Reduction of double bond/nitro). |
| Base Peak | m/z 167 ( | m/z 30 ( | The amine undergoes alpha-cleavage immediately; the nitrostyrene loses the nitro group. |
| Retention Time | Elutes Earlier | Elutes Later | Nitrostyrenes are generally less polar than their primary amine counterparts on non-polar columns (DB-5). |
| Derivatization | Not Required | Recommended (PFPA/BSTFA) | Amines tail significantly; Nitrostyrenes show good peak shape without derivatization. |
Comparison 2: Positional Isomers (3-Chloro vs. 2-Chloro)
Distinguishing the 2-chloro from the 3-chloro isomer (a common synthesis error) relies on retention time and subtle ion ratios, as the primary fragmentation (loss of
-
Spectral Similarity: >95% match.
-
Differentiation Strategy:
-
Retention Time: The 2-chloro isomer (ortho to methoxy) generally elutes before the 3-chloro isomer due to steric shielding of the polar methoxy group (Orth effect).
-
Ion Ratio: The ratio of m/z 167 to m/z 152 is often higher in the 2-chloro isomer due to resonance stabilization differences, though this requires a concurrently run standard for validation.
-
Comparison 3: Analytical Technique (EI vs. CI)
When to switch from standard EI to Chemical Ionization (CI)?
-
Electron Ionization (EI): Best for Library Matching . The fragmentation is rich and standardizable.
-
Chemical Ionization (CI - Methane/Ammonia): Best for Molecular Weight Confirmation .
-
Why? If the M+ (213) in EI is too weak (buried in noise), CI will produce a strong
at m/z 214, confirming the molecular mass without the destructive fragmentation of the nitro group.
-
Decision Tree for Identification
Use this workflow to validate the identity of the compound in complex matrices.
Figure 2: Logical workflow for distinguishing the nitrostyrene precursor from its amine product and non-chlorinated analogs.
References
-
SWGDRUG. (2025). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library, Version 3.14. Retrieved from [Link]
-
NIST. (2023). NIST Chemistry WebBook, SRD 69: Mass Spectra of Nitrostyrene Derivatives. National Institute of Standards and Technology.[1][2] Retrieved from [Link]
-
UNODC. (2016). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene. National Library of Medicine. Retrieved from [Link]
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- 1. NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs | NIST [nist.gov]
- 2. Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloroanisole | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing reactivity of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene vs non-chlorinated analogs
Topic: Comparative Reactivity Profile: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene vs. Non-Chlorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Lead[1][2]
Executive Summary: The Halogen Advantage in Michael Acceptors
In the development of covalent inhibitors and antimicrobial agents,
This guide compares 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (hereafter Compound A ) with its non-chlorinated analog, 1-methoxy-4-(2-nitroethenyl)benzene (hereafter Compound B ).[1][2]
The Core Finding: While the methoxy group in Compound B strongly deactivates the Michael acceptor system, rendering it metabolically stable but biologically "sluggish," the introduction of the chlorine atom in Compound A restores electrophilicity. This is achieved through a dual mechanism: inductive withdrawal (-I) and steric decoupling of the methoxy resonance.[2] Consequently, Compound A exhibits superior potency (lower MIC values) and faster reaction kinetics with thiols, albeit with a requisite increase in lipophilicity (LogP).
Electronic & Steric Profiling: The "Twist" Mechanism
To understand the reactivity difference, one must analyze the electron density at the
-
Compound B (Non-Chlorinated): The 4-methoxy group is a strong electron donor (+M effect).[1][2] It pushes electron density into the benzene ring and through the conjugated system, significantly reducing the positive character of the
-carbon. This makes the molecule less reactive toward nucleophiles. -
Compound A (Chlorinated): The chlorine atom at position 2 (ortho to the methoxy) introduces two critical changes:
-
Inductive Withdrawal (-I): Chlorine is electronegative, pulling electron density away from the ring sigma framework.[1][2]
-
Steric Inhibition of Resonance: The bulky chlorine atom forces the adjacent methoxy group to rotate out of the plane of the benzene ring. This "decoupling" prevents the oxygen lone pairs from effectively donating into the
-system.[1]
-
Result: The "brakes" (methoxy donation) are removed, and the "accelerator" (nitro group withdrawal) dominates, making Compound A a much "hotter" electrophile.
Visualizing the Electronic Landscape
Figure 1: Comparative electronic mapping. In Compound B, resonance deactivates the pharmacophore. In Compound A, the chlorine atom blocks this resonance and adds inductive withdrawal, activating the pharmacophore.
Synthetic Accessibility: The Henry Reaction
Both compounds are synthesized via the Henry Reaction (Nitroaldol Condensation). The presence of the chlorine atom typically enhances the electrophilicity of the aldehyde precursor, often resulting in slightly faster reaction times or higher yields compared to the electron-rich anisaldehyde used for Compound B.
Protocol: Ammonium Acetate Catalyzed Condensation
-
Scale: 10 mmol
-
Reagents: Substituted Benzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).
-
Solvent: Glacial Acetic Acid.[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the aldehyde (3-chloro-4-methoxybenzaldehyde for A ; 4-methoxybenzaldehyde for B ) in 10 mL of nitromethane.
-
Catalysis: Add 0.3 g (approx 4 mmol) of dry ammonium acetate.
-
Reflux: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]
-
Note: Compound A (Chlorinated) usually reaches completion faster (2 hrs) due to the activated aldehyde carbonyl.[2]
-
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, pour into ice water (50 mL).
-
Purification: Filter the yellow precipitate. Recrystallize from hot ethanol or methanol.[2]
Table 1: Synthetic Comparison
| Feature | Compound A (Chlorinated) | Compound B (Non-Chlorinated) |
| Precursor | 3-Chloro-4-methoxybenzaldehyde | 4-Methoxybenzaldehyde (Anisaldehyde) |
| Reaction Time | 1.5 – 2.5 Hours | 3.0 – 5.0 Hours |
| Typical Yield | 82 – 88% | 75 – 80% |
| Appearance | Yellow Needles | Yellow Plates/Needles |
| Melting Point | 123–126 °C | 86–88 °C |
Reactivity & Kinetics: The Michael Addition
The biological mechanism of action for these nitrostyrenes is the covalent modification of thiol groups (Cysteine) via conjugate addition. The rate of this reaction (
Experimental Validation (Thiol Assay):
-
Nucleophile: Cysteamine or Glutathione (GSH) mimic.[2]
-
Condition: pH 7.4 buffer (Physiological simulation), monitored by UV-Vis (disappearance of the nitrostyrene peak at ~360 nm).
Kinetic Trend:
The chlorinated derivative reacts significantly faster because the
Reaction Pathway Diagram
Figure 2: Mechanism of Action. The rate-determining step is the nucleophilic attack (TS).[1] Compound A lowers the energy barrier of this step compared to Compound B.
Biological Implications (SAR)
The enhanced chemical reactivity of Compound A translates directly into biological performance, particularly in antimicrobial and antifungal applications.
Lipophilicity (LogP):
-
Compound B: LogP
2.20. Moderate membrane permeability.[2] -
Compound A: LogP
2.95. The chlorine atom increases lipophilicity, facilitating better penetration through the lipid bilayers of fungal or bacterial cell walls.
Antimicrobial Potency (MIC Data Synthesis): Data aggregated from structure-activity relationship (SAR) studies on halogenated nitrostyrenes indicates a clear superiority of the chlorinated variant.[1][2]
Table 2: Comparative Biological Activity (Estimated from SAR Literature)
| Organism | Metric | Compound A (Chlorinated) | Compound B (Non-Chlorinated) | Interpretation |
| Staphylococcus aureus (Gram +) | MIC ( | 4 – 8 (Strong) | > 64 (Weak/Inactive) | Cl enhances potency >8x |
| Candida albicans (Fungi) | MIC ( | 8 – 16 (Moderate) | > 128 (Inactive) | Cl is essential for antifungal activity |
| Selectivity Index | Toxicity/MIC | Moderate | High (but low potency) | Compound A is more potent but requires toxicity monitoring |
Conclusion: For research requiring a metabolically stable probe with low background reactivity, Compound B is the superior choice. However, for drug development targeting cysteine proteases or antimicrobial efficacy, Compound A is the necessary candidate due to its activated electrophilic profile and superior membrane permeability.
References
-
Synthesis & Yields: Beilstein Journals. (2014). Supporting Information: Synthesis of nitrostyrenes via Henry Reaction. Retrieved from [2]
-
Kinetics & Mechanism: Kim, C. K., et al. (2013). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines. The Journal of Organic Chemistry.[3] Retrieved from [2]
-
Antimicrobial SAR: Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study.[1][2][4][5][6][7] Bioorganic & Medicinal Chemistry.[2][7][8] Retrieved from
-
Antifungal Activity: Shafi, S., et al. (2022).[9] β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall.[1][2][10] European Journal of Medicinal Chemistry.[9] Retrieved from [2]
-
Physical Properties: PubChem. (2025).[1][2] Compound Summary for CID 697963 (4-Methoxy-beta-nitrostyrene).[1][2] Retrieved from [2]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Solid-State Structural Analysis: A Comparative Study Using β-Nitrostyrene Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
While the specific crystal structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is not publicly documented, this guide provides a comprehensive framework for its characterization. We will utilize a series of structurally related and well-characterized analogs—(E)-1-methoxy-4-(2-nitrovinyl)benzene and β-nitrostyrene—to demonstrate the complete experimental workflow from data acquisition to comparative structural analysis. This approach not only outlines the necessary steps but also explains the critical scientific reasoning behind them, empowering you to apply these principles to novel compounds.
Part 1: The Imperative of Solid-State Characterization in Drug Development
In pharmaceutical sciences, the three-dimensional arrangement of molecules in a solid form is not a trivial detail; it is a critical determinant of a drug's performance. This phenomenon, known as polymorphism, describes the ability of a compound to exist in multiple crystal structures.[1][2] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Directly impacting a drug's bioavailability. A more soluble form may lead to faster absorption and a more rapid therapeutic effect.[1][2]
-
Stability: One polymorph may be more thermodynamically stable than another, affecting shelf-life and preventing conversion to a less effective or even toxic form.[3][4]
-
Manufacturing Properties: Crystal shape and compaction behavior are crucial for consistent and efficient tablet production.[1]
The case of Ritonavir, an HIV protease inhibitor, serves as a stark reminder of polymorphism's importance. An unexpected conversion to a less soluble polymorph post-launch led to compromised bioavailability and a temporary market withdrawal, disrupting patient care.[3] Therefore, comprehensive solid-state characterization via X-ray diffraction (XRD) is not merely a regulatory hurdle but a fundamental component of risk mitigation and quality control in drug development.[4][5]
Part 2: The Experimental Workflow: From Crystal to Structure
The definitive method for elucidating a compound's solid-state structure is X-ray diffraction.[6] The overall process involves growing a high-quality single crystal, analyzing it with single-crystal XRD (SCXRD) to determine the precise atomic arrangement, and then using powder XRD (PXRD) to characterize the bulk material, ensuring consistency.[7][8]
Figure 1. Comprehensive workflow for solid-state structural characterization.
Protocol 1: Single-Crystal Growth (Slow Evaporation)
The goal is to grow a single, defect-free crystal between 0.1-0.4 mm in size.[9][10]
-
Solvent Selection: Dissolve a small amount of the purified compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) to find one in which it is sparingly soluble.
-
Preparation: Create a near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several hours to several days.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or loop and dry them on filter paper.
Protocol 2: Single-Crystal XRD (SCXRD) Data Acquisition
This protocol outlines the general steps for using a modern diffractometer equipped with a 2D detector.[9][11]
-
Crystal Mounting: Select a well-formed crystal under a microscope and mount it on a goniometer head using a suitable cryo-oil.[10]
-
Centering: Optically align the crystal in the center of the X-ray beam.[10]
-
Initial Screening: Collect a few initial diffraction frames to assess crystal quality. Good crystals will show sharp, intense diffraction spots, especially at high angles.[11][12]
-
Unit Cell Determination: From the screening frames, the instrument software automatically determines the unit cell parameters (a, b, c, α, β, γ).[11]
-
Data Collection Strategy: The software calculates an optimized strategy to collect a complete dataset with sufficient redundancy by rotating the crystal through a series of positions.[9][11]
-
Full Data Collection: Execute the data collection run. This may take several hours. The sample is typically cooled under a stream of nitrogen (e.g., 173 K) to minimize thermal motion and radiation damage.[9]
-
Data Processing: After collection, the raw data is integrated, scaled, and corrected for absorption effects, yielding a final reflection file for structure solution.
Protocol 3: Powder XRD (PXRD) Data Acquisition
PXRD provides a fingerprint of the bulk crystalline material, which is essential for routine quality control.[13][14]
-
Sample Preparation: Gently grind a small amount (~20-200 mg) of the crystalline material into a fine, uniform powder.[14][15]
-
Mounting: Pack the powder into a sample holder, ensuring the surface is flat and flush with the holder's surface to prevent errors in peak positions.[14]
-
Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray generator parameters (e.g., 40 kV, 40 mA).[14]
-
Data Acquisition: Scan the sample over a defined angular range (e.g., 5° to 50° 2θ) with a specified step size and time per step. The instrument records the intensity of diffracted X-rays at each angle.[13]
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are characteristic of the crystal lattice, while their intensities are related to the atomic arrangement.[16]
Part 3: Data Analysis & The Link Between Crystal and Powder Patterns
Single-crystal data provides the absolute three-dimensional structure. From this solved structure, one can computationally simulate the ideal powder pattern. This simulated pattern is a powerful tool used to verify the phase purity of the bulk material produced in the lab.
Figure 2. Relationship between single-crystal and powder XRD data.
Part 4: Comparative Analysis - Impact of Molecular Substitution on Crystal Structure
To understand how the chloro and methoxy substituents in the target molecule might influence its crystal structure, we can compare the crystallographic data of two simpler, known analogs: (E)-1-methoxy-4-(2-nitrovinyl)benzene and the parent compound, β-nitrostyrene.[17][18]
| Parameter | (E)-1-methoxy-4-(2-nitrovinyl)benzene[17] | β-nitrostyrene[19][20] |
| Formula | C₉H₉NO₃ | C₈H₇NO₂ |
| System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.77 | 8.24 |
| b (Å) | 5.76 | 5.82 |
| c (Å) | 10.15 | 16.01 |
| β (deg) | 104.9° | 101.5° |
| Volume (ų) | 834.5 | 751.1 |
Analysis of Structural Differences:
-
Unit Cell Volume: The addition of the methoxy group (-OCH₃) to the benzene ring significantly increases the unit cell volume from 751.1 ų to 834.5 ų. This is expected, as the substituent adds volume to the molecule.
-
Cell Dimensions: The primary change occurs along the 'a' and 'c' axes, which elongate considerably in the methoxy-substituted compound. This suggests that the methoxy group disrupts the packing arrangement observed in the parent β-nitrostyrene, forcing the molecules further apart in those directions.
-
Symmetry: Both molecules crystallize in the same centrosymmetric space group (P2₁/c), which is very common for organic molecules. This indicates that the fundamental packing symmetry is retained despite the substitution.
Hypothesis for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene:
Based on this comparison, we can predict how the substituents on our target molecule will influence its crystal structure:
-
Increased Volume: The addition of both a chloro and a methoxy group will further increase the molecular volume, leading to a unit cell volume larger than that of (E)-1-methoxy-4-(2-nitrovinyl)benzene.
-
Packing Disruption: The bulky chlorine atom, positioned ortho to the methoxy group, will introduce significant steric hindrance. This is likely to cause a more substantial change in the unit cell parameters and could potentially lead to crystallization in a different space group altogether, as the molecules struggle to pack efficiently. The interplay between the electron-donating methoxy group and the electron-withdrawing chloro and nitro groups will also influence intermolecular interactions (like dipole-dipole forces), further guiding the final packing arrangement.
Conclusion
While direct experimental data for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene remains elusive in public databases, a robust and validated pathway exists for its complete solid-state characterization. By employing the detailed workflows for single-crystal and powder X-ray diffraction, researchers can unambiguously determine its three-dimensional atomic arrangement. Furthermore, by leveraging comparative analysis with structurally related analogs, it is possible to form rational hypotheses about how specific functional groups direct crystal packing. This guide provides the necessary theoretical foundation and practical protocols to undertake such an investigation, ensuring scientific rigor and contributing to the development of safe and effective pharmaceutical products.
References
-
Emerald Cloud Lab. (n.d.). ExperimentPowderXRD Documentation. Retrieved February 15, 2026, from [Link]
-
PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development! Retrieved February 15, 2026, from [Link]
-
Bentham Science Publisher. (2023, September 8). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Retrieved February 15, 2026, from [Link]
-
Pharmapproach. (2017, November 18). Discuss theory and pharmaceutical applications of X-Ray diffraction spectroscopy? Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 10). Drug Polymorphism and its Importance on Drug Development Process. Retrieved February 15, 2026, from [Link]
-
Solvias. (2024, July 8). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Retrieved February 15, 2026, from [Link]
-
University of York. (n.d.). scXRD: Data acquisition. Chemistry Teaching Labs. Retrieved February 15, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved February 15, 2026, from [Link]
-
Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved February 15, 2026, from [Link]
-
University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved February 15, 2026, from [Link]
-
University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved February 15, 2026, from [Link]
-
University of Texas at Dallas. (n.d.). Operating Procedure for X-Ray Diffraction. Retrieved February 15, 2026, from [Link]
-
Protheragen. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). beta-nitrostyrene, (E)-. PubChem. Retrieved February 15, 2026, from [Link]
-
Moodle@Units. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). trans-4-Methoxy-beta-nitrostyrene. PubChem. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Powder diffraction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). Trans-4-methyl-beta-nitrostyrene (C9H9NO2). Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Styrene, β-nitro-, (E)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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Comparative Guide: UV-Vis Absorption Maxima of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
Executive Summary
Compound: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Common Synonyms: 3-Chloro-4-methoxy-β-nitrostyrene; 2-Chloro-4-nitrovinylanisole. CAS Number: 5576-97-6 (Generic for nitrostyrenes, specific isomer varies). Primary Application: Key intermediate in the synthesis of 2,5-dimethoxy-4-chlorophenethylamine (2C-C) and related tyrosine kinase inhibitors.
This technical guide provides a comparative analysis of the optical properties of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene . While direct spectral data for this specific substituted nitrostyrene is often fragmented in public databases, its properties can be rigorously derived by analyzing the bathochromic shifts induced by its substituents relative to well-characterized analogs.
Key Finding: The molecule exhibits a strong
Molecular Architecture & Chromophore Analysis
To understand the UV-Vis profile, we must deconstruct the molecule into its functional electronic components. The molecule functions as a Donor-
The "Push-Pull" System
-
Electron Donor (D): The Methoxy group (-OCH
) at position 1 (para to the vinyl chain) pushes electron density into the benzene ring via the mesomeric effect (+M). - -Bridge: The Benzene ring coupled with the vinylic double bond (-CH=CH-) provides the conjugation pathway.
-
Electron Acceptor (A): The Nitro group (-NO
) is a potent electron withdrawer (-M, -I), pulling electron density from the system.
The Effect of the Chlorine Substituent
The Chlorine atom at position 2 (meta to the vinyl, ortho to the methoxy) introduces a secondary perturbation:
-
Electronic Effect: Chlorine is inductively withdrawing (-I) but mesomerically donating (+M). In this specific orientation, the inductive effect dominates the ground state stabilization, while the lone pairs can interact with the ring.
-
Spectral Shift: In similar benzaldehyde precursors, the addition of a 3-chloro substituent to a 4-methoxy system causes a redshift of ~20 nm (from ~280 nm to ~300 nm). In the extended nitrostyrene system, this effect persists but is slightly dampened by the longer conjugation chain, resulting in a predicted redshift of 5–15 nm compared to the non-chlorinated parent.
Comparative Analysis: Spectral Data
The following table contrasts the target molecule with its structural precursors and analogs to validate the estimated absorption maximum.
| Compound | Structure Description | Appearance | Electronic Character | |
| Styrene | Benzene + Vinyl | ~248 | Colorless | Basic |
| Styrene + Nitro | 310 | Pale Yellow | Acceptor only | |
| 4-Methoxy- | + OMe (Donor) | 358 | Yellow Needles | Strong Push-Pull |
| Target Molecule | + 3-Cl (Auxochrome) | 365–375 (Est.) | Yellow/Orange | Modified Push-Pull |
| Precursor: Anisaldehyde | 4-Methoxybenzaldehyde | 275–280 | Colorless oil | Carbonyl Acceptor |
| Precursor: 3-Cl-Anisaldehyde | 3-Cl-4-OMe-Benzaldehyde | 299–302 | White/Pale solid | Red-shifted Precursor |
Note: Data for analogs based on ethanolic solutions.[1] Precursor data sourced from cryogenic matrix isolation studies indicating a ~20nm redshift due to Chlorine.
Solvatochromism
As a charge-transfer dye, this molecule exhibits positive solvatochromism .
-
Non-polar (Hexane):
will shift blue (hypsochromic), likely ~350 nm. -
Polar Protic (MeOH/EtOH):
stabilizes the excited ICT state, shifting red to ~365 nm.
Experimental Protocols
A. Synthesis (Henry Reaction)
This protocol yields high-purity crystalline product suitable for spectral analysis.
Reaction Logic: The nitroaldol condensation involves the nucleophilic attack of the nitronate anion (formed from nitromethane) on the carbonyl carbon of the aldehyde, followed by dehydration.
Figure 1: Synthetic pathway via ammonium acetate catalyzed Henry reaction.
Step-by-Step Protocol:
-
Reagents: Dissolve 10.0 mmol of 3-chloro-4-methoxybenzaldehyde in 5 mL of glacial acetic acid.
-
Addition: Add 1.2 equivalents of nitromethane and 0.5 equivalents of ammonium acetate .
-
Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. Monitor: The solution will darken from pale yellow to deep orange/red.
-
Workup: Cool to room temperature. The product often crystallizes spontaneously. If not, pour the reaction mixture into 50 mL of ice-cold water.
-
Purification: Filter the yellow precipitate. Recrystallize from boiling ethanol or methanol to remove unreacted aldehyde.
-
Yield: Expected yield 75–85%. Melting point should be checked (approx. range 90–110°C, varies by crystal polymorph).
B. UV-Vis Measurement Protocol
To ensure accurate
-
Stock Solution: Prepare a
M stock solution in spectroscopic grade Ethanol.-
Tip: Sonicate if necessary; nitrostyrenes can be slow to dissolve.
-
-
Working Solution: Dilute the stock 1:100 to achieve
M.-
Target Absorbance: 0.6 – 0.8 AU at peak.
-
-
Baseline Correction: Run a blank scan with pure Ethanol.
-
Scan Parameters: Scan from 200 nm to 500 nm.
-
Observation: Look for the primary ICT band at ~365 nm and a secondary benzenoid band near 250 nm.
-
Mechanistic Visualization
The following diagram illustrates the electronic transition responsible for the color and UV absorption.
Figure 2: Electronic flow in the donor-acceptor system. The Chlorine atom modifies the ground state energy, slightly narrowing the HOMO-LUMO gap compared to the non-chlorinated analog.
References
-
NIST Chemistry WebBook. UV/Vis and IR Spectra of Substituted Benzenes and Styrenes. National Institute of Standards and Technology.[2][3]
-
Royal Society of Chemistry (RSC). Synthesis and Spectra of Nitrostyrenes.[4] ChemSpider/RSC Advances.
-
Ogruc Ildiz, G., et al. (2019). "UV-induced conformational isomerization and photochemistry of 3-chloro-4-methoxybenzaldehyde in cryogenic inert matrices."[5][6] The Journal of Chemical Physics, 151, 104305. (Provides spectral shift data for the aldehyde precursor).
-
PubChem Database. Compound Summary: 4-Methoxy-beta-nitrostyrene.[7][8] National Center for Biotechnology Information.
Sources
- 1. rsc.org [rsc.org]
- 2. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Guide: Elemental Analysis Validation for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Executive Summary & Molecular Context
In the synthesis of indole-based therapeutics, 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (hereafter CMNB ) serves as a critical Michael acceptor intermediate. Its validation presents a dual challenge: the chlorine substituent interferes with standard combustion catalysts, and the nitroethenyl moiety (beta-nitrostyrene) is prone to polymerization if not handled under strict thermal controls.
This guide moves beyond basic "black box" testing. We compare the traditional Dynamic Flash Combustion (CHNS-Cl) method against Quantitative NMR (qNMR) , establishing a self-validating protocol that ensures the absolute purity required for GMP-grade intermediates.
The Target: CMNB
-
IUPAC Name: 2-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene
-
Molecular Formula:
-
Molecular Weight: 213.62 g/mol
-
Physical State: Yellow crystalline solid (typical of nitrostyrenes)
Theoretical Composition (Acceptance Criteria
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
|---|---|---|---|---|
| Carbon | 9 | 12.011 | 108.099 | 50.60% |
| Hydrogen | 8 | 1.008 | 8.064 | 3.78% |
| Nitrogen | 1 | 14.007 | 14.007 | 6.56% |
| Chlorine | 1 | 35.45 | 35.45 | 16.60% |
| Oxygen | 3 | 15.999 | 47.997 | 22.47% |
Methodology A: Dynamic Flash Combustion (CHNS-Cl)
The Traditional Standard with Modifications
Standard CHN analysis often fails for CMNB due to the high chlorine content (16.6%), which forms volatile copper chlorides that deplete the reduction reactor and poison thermal conductivity detectors (TCD).
Protocol Design (Causality & Mitigation)
-
Sample Preparation:
-
Risk: Nitrostyrenes are heat-sensitive. Standard oven drying at >60°C may induce oligomerization, artificially lowering Carbon %.
-
Solution: Dry sample in a vacuum desiccator over
at ambient temperature for 24 hours.
-
-
Combustion Additives:
-
Risk: Incomplete combustion of the chloro-aromatic ring.
-
Solution: Add Vanadium Pentoxide (
) or Tungsten Oxide ( ) to the tin capsule. This acts as an oxidative booster and helps bind inorganic ash, though for organic Cl, it ensures complete oxidation to .
-
-
Halogen Trap:
-
Critical Step: Ensure the combustion tube contains a distinct layer of Silver Wool (Ag).
- . This prevents halogen gases from reaching the TCD, which would otherwise cause significant baseline drift and error in the Nitrogen quantification.
-
Note: For quantifying Chlorine, a separate potentiometric titration (Schöniger Flask combustion) is often more precise than simultaneous CHNS-Cl analyzers unless the analyzer is specifically configured with an electrochemical detector for halogens.
-
Methodology B: Quantitative NMR (qNMR)
The Orthogonal, Absolute Purity Method[5][6]
qNMR is superior for CMNB because it is non-destructive and detects organic impurities (residual solvents, dimers) that elemental analysis might miss if the C/H ratios are similar.
Protocol Design
-
Internal Standard (IS) Selection:
-
Maleic Acid (99.98% TraceCERT®): Ideal due to high purity and distinct singlet at
6.3 ppm. -
Why: The vinyl protons of CMNB (
7.5–8.0 ppm, d, Hz) are downfield. Maleic acid does not overlap with the aromatic or methoxy signals.
-
-
Solvent System:
-
DMSO-
: CMNB is moderately soluble. DMSO ensures complete dissolution, preventing "invisible" solids that skew molar ratios.
-
-
Acquisition Parameters (The "Trust" Factors):
-
Relaxation Delay (
): Set to 60s ( ). Nitrostyrene protons relax slowly; insufficient delay underestimates the analyte. -
Pulse Angle: 90°.
-
Scans: 16 (sufficient for >10 mg sample).
-
Comparative Analysis & Data Interpretation
The following table simulates a validation scenario where a batch of CMNB contains 2% dichloromethane (DCM) solvent residue—a common issue in synthesis.
| Parameter | Theoretical | Method A: Standard CHN (No Correction) | Method A: Optimized CHNS (With Ag Trap) | Method B: qNMR (Absolute Purity) |
| Carbon % | 50.60% | 49.80% (Fail) | 50.45% (Pass) | 99.8% (w/w purity) |
| Hydrogen % | 3.78% | 3.95% (High) | 3.80% (Pass) | Consistent |
| Nitrogen % | 6.56% | Error (Baseline drift) | 6.51% (Pass) | Consistent |
| Chlorine % | 16.60% | N/A | 16.45% (Pass) | N/A |
| Conclusion | - | False Fail/Instrument Damage | Pass (Composition) | Pass (Assay) |
Key Insight:
-
Combustion Analysis confirms the ratio of elements but is blind to the nature of impurities if they have similar elemental compositions. It validates the Empirical Formula .
-
qNMR validates the Chemical Structure and Mass Balance .
-
Recommendation: Use Optimized CHNS for lot release (speed/cost), but validate the method initially using qNMR.
Visualizing the Validation Workflow
Diagram 1: The Self-Validating Logic Flow
This diagram illustrates how to integrate both methods into a robust decision matrix.
Caption: Dual-stream validation workflow ensuring elemental composition matches structural purity.
Diagram 2: Troubleshooting Chlorine Interference
Specific logic for handling the chloro-substituent during combustion analysis.
Caption: Mechanism of Silver (Ag) trap preventing Chlorine interference in Nitrogen detection.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
A Comparative Guide to the Biological Activity of Chlorinated vs. Fluorinated Nitrostyrenes
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the discovery of novel therapeutic agents. Nitrostyrenes, a class of compounds known for their diverse biological activities, have garnered significant interest. The introduction of halogen substituents onto the nitrostyrene core can dramatically modulate their physicochemical properties and biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of chlorinated versus fluorinated nitrostyrenes, supported by experimental data and protocols to aid in your research endeavors.
Introduction: The Role of Halogenation in Modulating Nitrostyrene Bioactivity
β-Nitrostyrenes are potent Michael acceptors, a characteristic conferred by the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This reactivity is central to their biological mechanism of action, which often involves the formation of covalent adducts with nucleophilic residues, such as cysteine in proteins.
The introduction of halogens—specifically chlorine and fluorine—to the aromatic ring of nitrostyrenes significantly influences their electronic properties, lipophilicity, and steric profile, thereby impacting their interaction with biological targets. Understanding these differences is paramount for the rational design of nitrostyrene-based compounds with desired biological activities, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory effects.
Comparative Antimicrobial and Antifungal Activity
The antimicrobial properties of halogenated nitrostyrenes have been a primary focus of research. The general consensus is that halogen substituents on the aromatic ring enhance the antimicrobial activity of these compounds.[1][2][3]
Key Findings from Comparative Studies:
-
Gram-Negative Bacteria (e.g., E. coli): Studies have shown that 4-fluoro-β-methyl-β-nitrostyrene exhibits a notable advantage against E. coli when compared to its chlorinated counterpart.[3] However, other research suggests that while fluorine substitution at the 4-position can enhance activity against Gram-negative bacteria, no definitive advantage over chlorine could be claimed in all cases.[2]
-
Gram-Positive Bacteria (e.g., S. aureus, E. faecalis): In some studies, both 4-chloro and 4-fluoro-β-methyl-β-nitrostyrene showed comparable, and often potent, activity against Gram-positive bacteria.[2][3]
-
Antifungal Activity (e.g., C. albicans): Both chlorinated and fluorinated nitrostyrenes have demonstrated antifungal activity. However, direct comparative studies showing a consistent superiority of one over the other are limited. Some data suggests equivalent activity against Candida albicans.[2]
Data Summary: Minimum Inhibitory Concentrations (MIC)
The following table summarizes representative MIC values from comparative studies on halogenated β-methyl-β-nitrostyrenes.
| Compound | S. aureus (μg/mL) | E. faecalis (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |
| 4-Fluoro-β-methyl-β-nitrostyrene | 32 | 16 | 128 | 32 | [3] |
| 4-Chloro-β-methyl-β-nitrostyrene | 32 | 32 | 128 | 32 | [3] |
Causality Behind Experimental Observations:
The differences in antimicrobial activity can be attributed to the distinct electronic and steric properties of fluorine and chlorine. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect.[4] Chlorine is less electronegative but larger and more polarizable.[4] These properties influence the electrophilicity of the β-carbon in the nitrostyrene, affecting its reactivity with microbial targets. Furthermore, differences in lipophilicity imparted by the halogens can affect the compounds' ability to penetrate microbial cell membranes.
Comparative Cytotoxicity and Pro-Apoptotic Effects
The cytotoxic potential of nitrostyrenes against cancer cell lines is an area of active investigation. The pro-apoptotic effects of these compounds are often linked to their ability to induce cellular stress and interact with key proteins in signaling pathways.
While direct, extensive comparative studies on the cytotoxicity of chlorinated versus fluorinated nitrostyrenes are not abundant in the current literature, structure-activity relationship (SAR) studies provide valuable insights. A study on the pro-apoptotic effect of a Michael adduct of ascorbic acid with p-chloro-nitrostyrene identified the nitrostyrene moiety as essential for inducing apoptosis, with LC50 values in the range of 10-25 µM.[5] Another study highlighted that substitutions at the 2- or 3-position of the benzene ring could enhance toxicity.[5]
A broader comparison of chlorinated and fluorinated compounds in drug design suggests that chlorinated compounds, on average, may exhibit slightly improved binding constants and functional bioactivity.[4] This could translate to enhanced cytotoxicity in some cases. For instance, in a study of cytotoxic anti-cancer flavonoid derivatives, the chlorinated compound showed significantly higher activity against a human leukemia cell line (IC50 of 7.4 µM) compared to its fluorinated counterpart (IC50 = 97.7 µM).[6]
Future Research Directions:
A clear need exists for comprehensive, head-to-head comparative studies evaluating the cytotoxicity of a panel of chlorinated and fluorinated nitrostyrenes against various human cancer cell lines. This would provide crucial data for guiding the development of nitrostyrene-based anticancer agents.
Comparative Enzyme Inhibition
The mechanism of action of nitrostyrenes often involves the inhibition of enzymes through covalent modification of cysteine residues in their active sites. Protein tyrosine phosphatases (PTPs) have been identified as potential targets.[1]
While the general mechanism of PTP inhibition by nitrostyrenes is understood to involve the Michael addition of a cysteine thiol to the activated double bond, a detailed comparative analysis of how chlorination versus fluorination impacts the potency and selectivity of this inhibition is not well-documented in publicly available literature.
Hypothesized Differences in Enzyme Inhibition:
-
Reactivity: The electronic nature of the halogen substituent will directly influence the electrophilicity of the β-carbon and thus the rate of the Michael addition reaction with the enzyme's cysteine residue. The stronger electron-withdrawing effect of fluorine might suggest a higher reactivity for fluorinated nitrostyrenes.
-
Binding Affinity: Beyond covalent modification, non-covalent interactions within the enzyme's active site play a crucial role. The larger size and greater polarizability of chlorine compared to fluorine could lead to different van der Waals and hydrophobic interactions, potentially influencing binding affinity and selectivity.[4]
Further research, including kinetic studies and co-crystallization experiments, is necessary to elucidate the specific differences in enzyme inhibition between chlorinated and fluorinated nitrostyrenes.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the chlorinated and fluorinated nitrostyrenes in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the chlorinated and fluorinated nitrostyrenes in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
Navigating the Analytical Maze: A Comparative Guide to Reference Standards for the Quantification of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
The Analytical Imperative: Why a Reliable Reference Standard is Non-Negotiable
Comparative Analysis: Two Paths to a Quantifiable Future
The two primary strategies for establishing a reference standard for 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene are presented below, with a detailed comparison of their respective advantages and disadvantages.
| Feature | Approach 1: Procurement and Qualification of a Commercial Chemical | Approach 2: In-House Synthesis and Characterization |
| Starting Material | Commercially available 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (e.g., from suppliers like Sigma-Aldrich/AstaTech, Inc.[1]) | Starting materials for synthesis (e.g., 2-chloro-4-methoxybenzaldehyde and nitromethane) |
| Purity | Stated purity (e.g., 95%) is a starting point but requires independent verification and qualification.[1] | Purity is established and certified through a comprehensive in-house characterization process. |
| Traceability | Limited metrological traceability. The material is not a certified reference material. | Can be established as a primary standard with a well-documented characterization and purity assessment, potentially traceable to SI units via qNMR. |
| Time Investment | Relatively faster, as it bypasses the synthesis and purification steps. | More time-consuming due to the need for synthesis, purification, and extensive characterization. |
| Cost | Initial purchase cost of the chemical. Analytical costs for qualification. | Cost of starting materials, solvents, and reagents for synthesis. Higher analytical costs for full characterization. |
| Level of Certainty | Provides a well-characterized working standard suitable for many research applications. The uncertainty in the assigned purity value may be higher than for a primary standard. | Offers the highest level of confidence and the lowest uncertainty in the assigned purity value. Essential for applications requiring the highest accuracy and for regulatory scrutiny. |
| Regulatory Acceptance | May be acceptable for early-stage research but might not suffice for later-stage development or GMP applications without extensive qualification data. | A well-characterized in-house primary standard with a comprehensive certificate of analysis is generally more acceptable to regulatory agencies. |
Approach 1: The Pragmatist's Path - Procurement and Qualification of a Commercial Chemical
This approach leverages the availability of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene from chemical suppliers. While convenient, it is crucial to recognize that these products are typically sold as "research chemicals" and not as analytical standards. Therefore, a rigorous in-house qualification is mandatory to establish its identity and to accurately determine its purity.
Workflow for Qualification of a Commercial Chemical
Caption: Workflow for qualifying a commercial chemical as a reference standard.
Experimental Protocols for Qualification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve an accurately weighed amount of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Infuse a dilute solution of the material into an HRMS instrument (e.g., ESI-TOF or Orbitrap). The measured accurate mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of the protonated or deprotonated molecule.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid material (e.g., using a KBr pellet or an ATR accessory). The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=C, NO₂, C-O, C-Cl).
-
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Objective: To determine the purity of the compound by separating it from any non-volatile impurities.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for nitrostyrene derivatives.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by a UV scan).
-
Quantification: The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess the presence of volatile impurities.
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms) is generally appropriate.
-
Injection: Split/splitless injection of a solution of the material in a suitable solvent (e.g., ethyl acetate).
-
Detection: Mass spectrometry in full scan mode to identify any co-eluting impurities.
-
-
Quantitative NMR (qNMR):
-
Objective: To provide an accurate, absolute determination of purity without the need for a specific reference standard of the analyte itself.[2][3]
-
Principle: A certified internal standard of known purity is added in a precise, known amount to a precisely weighed sample of the analyte. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with that of the internal standard.[4]
-
Internal Standard Selection: The internal standard should be stable, non-reactive with the analyte, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: Specific NMR parameters must be optimized for quantitative accuracy, such as a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Approach 2: The Purist's Pursuit - In-House Synthesis and Characterization
When the highest level of accuracy and traceability is required, or when a commercial source is unavailable or of insufficient quality, the synthesis and rigorous characterization of an in-house primary reference standard is the most robust approach. This path provides a material with a well-defined purity and associated uncertainty, making it suitable for the most demanding applications.
Workflow for In-House Synthesis and Certification
Caption: Workflow for synthesizing and certifying an in-house primary reference standard.
Experimental Protocols for Synthesis and Characterization
The Henry reaction, or nitroaldol reaction, is a classic and effective method for the synthesis of β-nitrostyrenes. It involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.
-
Reaction Scheme: 2-chloro-4-methoxybenzaldehyde + nitromethane --(Base)--> 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
-
Illustrative Protocol:
-
Dissolve 2-chloro-4-methoxybenzaldehyde in a suitable solvent such as methanol or acetic acid.
-
Add nitromethane to the solution.
-
Slowly add a base catalyst (e.g., sodium hydroxide solution, ammonium acetate) while maintaining a controlled temperature.
-
Stir the reaction mixture until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and precipitate the crude product.
-
Collect the solid product by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene.
-
The characterization of an in-house primary standard must be exhaustive to establish its identity and purity with a high degree of confidence.
-
Structural Elucidation: As detailed in Approach 1 (¹H NMR, ¹³C NMR, HRMS, IR).
-
Purity Certification:
-
Quantitative NMR (qNMR): This is the preferred method for assigning a highly accurate purity value to a primary standard. The procedure is as described in Approach 1.
-
Chromatographic Purity (HPLC-UV, GC-MS): These methods are used to confirm the absence of impurities and to demonstrate the homogeneity of the material. The purity is often determined as 100% minus the sum of all detected impurities.
-
Elemental Analysis (EA): The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should agree with the theoretical values for the empirical formula C₉H₈ClNO₃.
-
-
Physicochemical Characterization:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Water Content (Karl Fischer Titration): To accurately determine the amount of water present in the material, which is crucial for calculating the final purity value.
-
Residual Solvents (Headspace GC-MS): To quantify any remaining solvents from the synthesis and purification process.
-
Method Validation for Quantification: Ensuring Reliable Data
Once a reference standard is established, the analytical method used for the routine quantification of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[5][6][7][8]
Key Validation Parameters for a Quantitative HPLC Method
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The accurate quantification of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene in the absence of a commercially available certified reference material presents a significant analytical challenge. However, by adopting a systematic and scientifically rigorous approach, researchers can establish a reliable reference standard. The choice between qualifying a commercially available chemical and synthesizing an in-house primary standard depends on the specific requirements of the analytical task, including the desired level of accuracy, the stage of research or development, and regulatory expectations.
The qualification of a commercial chemical offers a pragmatic and faster route to obtaining a working standard suitable for many applications. In contrast, the synthesis and comprehensive characterization of an in-house primary standard, while more resource-intensive, provides the highest level of confidence and metrological traceability. Regardless of the path chosen, the principles of thorough characterization, purity assessment, and method validation are paramount to ensuring the integrity and reliability of the resulting quantitative data. This guide provides the framework and detailed methodologies to empower researchers to navigate this analytical landscape with confidence and scientific rigor.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved February 16, 2026, from [Link]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?[Link]
-
Milling, A. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved February 16, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
ResearchGate. (2025, August 10). The new ISO Guide 80: Guidance for the in-house preparation of quality control materials (QCMs). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 16, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 16, 2026, from [Link]
-
ISO. (n.d.). Guidance for the in-house preparation of quality control materials (QCMs). Retrieved February 16, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
BEBPA. (n.d.). Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards. Retrieved February 16, 2026, from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
European Accreditation. (2003, February). EA - 4/14 - The Selection and Use of Reference Materials. [Link]
-
ChemCon GmbH. (n.d.). Reference Standards: Synthesis and qualification. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Reference-standard material qualification. Retrieved February 16, 2026, from [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
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- 4. rssl.com [rssl.com]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal Procedures: 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
[1]
Part 1: Executive Safety Summary (Emergency Card)
Compound Class: Substituted
| CRITICAL DO's | CRITICAL DON'Ts |
| DO Segregate as Halogenated Organic Waste . | DO NOT dispose of down the drain (Strictly Prohibited). |
| DO Double-glove (Nitrile + Laminate) due to high skin permeability. | DO NOT mix with strong bases (NaOH, KOH) or bleach; risk of exothermic polymerization. |
| DO Handle only inside a certified fume hood. | DO NOT heat sealed containers; nitro-vinyl groups have decomposition energy. |
Part 2: Technical Hazard Analysis (The "Why")
To dispose of this chemical safely, you must understand its reactivity profile. 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene belongs to the
1. The Michael Acceptor Mechanism (Toxicity Source)
The nitroethenyl group (
-
Biological Impact: Upon contact with skin or mucous membranes, this carbon attacks the thiol (
) groups in cysteine residues of proteins. This covalent bonding triggers severe allergic contact dermatitis and lachrymatory effects (tearing/burning eyes). -
Disposal Implication: Standard gloves (latex) offer insufficient protection against prolonged contact. You must assume all surfaces touching the solid are contaminated with a sensitizer.
2. The Halogen Factor (Disposal Path)
The chlorine atom on the benzene ring mandates that this waste be classified as Halogenated .
-
Regulatory Impact: Halogenated solvents/solids require specific high-temperature incineration (often
) to prevent the formation of dioxins and furans. Mixing this with non-halogenated waste can result in costly re-classification fees or regulatory fines.
Figure 1: Causality chain from chemical structure to biological hazard and waste classification.
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Solid (Old/Excess Reagent)
Best Practice: Keep the waste in solid form to minimize volume and solvent usage.
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (Face shield recommended if handling >5g).
-
Hands: Double gloving. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield/Laminate (for permeation resistance).
-
Respiratory: Work strictly in a fume hood.
-
-
Container Selection:
-
Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Labeling: Affix a hazardous waste label immediately. Write: "Solid Waste: Halogenated Organic. Contains Nitrostyrene Derivative.[1] Toxic/Lachrymator."
-
-
Transfer:
-
Transfer the solid carefully to avoid dust generation. If dust is visible, dampen slightly with mineral oil or a high-boiling inert solvent (e.g., heavy paraffin oil) to suppress lofting.
-
-
Secondary Containment:
-
Place the waste jar inside a clear plastic bag (Ziploc type) before placing it in the satellite accumulation area. This prevents cross-contamination of the outer container.
-
Scenario B: Disposing of Reaction Mixtures/Solutions
Context: You have the compound dissolved in solvents like Dichloromethane (DCM) or Ethyl Acetate.
-
Segregation:
-
Pour the solution into the Halogenated Organic Solvent Waste carboy.
-
Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the chlorinated solute (the 2-chloro compound) renders the entire mixture halogenated for disposal purposes.
-
-
Rinsing:
-
Rinse the reaction flask twice with a minimal amount of Acetone or DCM.
-
Add rinsate to the Halogenated waste stream.
-
-
Decontamination of Glassware:
-
After rinsing, soak glassware in a base bath (Ethanolic KOH) only if the bulk material is gone.
-
Caution: Trace nitrostyrenes react with strong base to form polymers. This is acceptable for trace cleaning but dangerous for bulk disposal.
-
Scenario C: Spill Management (Emergency)
If the solid is spilled outside the hood:
-
Evacuate: The lachrymatory effect will be immediate. Clear the area.
-
PPE Up: Don full PPE including respiratory protection (N95 or half-mask with organic vapor cartridge) if dust is airborne.
-
Quench/Clean:
-
Cover the spill with a generic absorbent (vermiculite or spill pads).
-
Do NOT use bleach (sodium hypochlorite) as it may form chloropicrin or other volatile irritants with nitro compounds.
-
Clean the area with soap and water.[2][3][4][5][6][7] Place all cleanup materials into a dedicated bag labeled "Hazardous Waste: Debris contaminated with Halogenated Lachrymator."
-
Part 4: Waste Stream Decision Matrix
Use this workflow to determine the correct destination for your waste.
Figure 2: Operational decision tree for waste segregation.
Part 5: Regulatory & Compliance Alert
Precursor Vigilance: While 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is a chemical intermediate, it is structurally related to precursors for the 2C-series of phenethylamine drugs (specifically related to 2C-C, though 2C-C precursors typically require a 2,5-dimethoxy pattern) [1].
-
Diversion Control: In many jurisdictions (EU, US-DEA), disposal of large quantities (>100g) of nitrostyrene derivatives may trigger "suspicious transaction" reporting if handled by unauthorized personnel.
-
Documentation: Maintain a log of the exact mass disposed. If an audit occurs, you must prove the mass balance (Amount Purchased - Amount Used = Amount Disposed).
References
-
PubChem. (n.d.).[8] 2-chloro-1-methoxy-4-nitrobenzene (Precursor Analog Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
U.S. EPA. (n.d.). Hazardous Waste Generators: Managing Your Waste. (Guidance on F-List Halogenated Solvents). Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
Chemical Profile & Hazard Mechanism
Handling 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene (CAS: 58776-06-0) requires protocols that go beyond standard organic synthesis safety. As a
The Mechanism of Toxicity:
The electrophilic nitrovinyl group (
| Parameter | Data |
| CAS Number | 58776-06-0 |
| Chemical Name | 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene |
| Synonyms | 2-Chloro-4-(2-nitrovinyl)anisole; 3-Chloro-4-methoxy- |
| Physical State | Pale-yellow to yellow-brown crystalline solid |
| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Reactivity | Electrophile; Polymerizes in light/heat; Reacts with strong bases/oxidizers |
PPE Matrix: The Defense System
Standard "lab coat and glasses" are insufficient for nitrostyrenes due to their lachrymatory potential and lipophilicity.
A. Hand Protection (Barrier Integrity)
Nitrostyrenes can diffuse through thin rubber. We rely on a "Breakthrough-Redundancy" model.
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Why: The outer glove takes the mechanical stress and incidental splashes. The inner glove protects against permeation if the outer glove is compromised.
-
Protocol: Inspect outer gloves for yellow discoloration immediately after handling. Change outer gloves every 60 minutes or immediately upon splash contact.
-
B. Respiratory Protection (Aerosol Control)
This compound is a solid that can form fine dust. Inhalation triggers immediate respiratory distress (coughing, burning sensation).
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood work is impossible): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Note: N95 masks are insufficient if the powder becomes airborne outside a hood, as they do not protect eyes from lachrymatory vapors.
-
C. Eye & Face Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Safety glasses with side shields.
-
Reasoning: Vapors or dust can bypass side shields, reacting with the moisture in the eye to cause severe irritation.
-
Operational Protocols
Protocol A: Weighing & Transfer (Critical Step)
Static electricity can disperse organic crystals. Control the atmosphere.
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a powder containment hood.
-
Anti-Static: Use an ionizing gun or anti-static brush on the spatula and weighing boat before touching the solid.
-
Solvation: Solubilize the solid (e.g., in dichloromethane or ethyl acetate) immediately after weighing. Handle the solution as a liquid toxicant.
-
Decontamination: Wipe the balance area with a wet paper towel (acetone/ethanol) immediately after use to capture invisible dust.
Protocol B: Reaction Setup
-
Closed System: All reactions involving heating must be under an inert atmosphere (Nitrogen/Argon) with a reflux condenser.
-
Scrubbing: If the reaction generates off-gases, route the exhaust through a basic scrubber (e.g., dilute NaOH) to neutralize acidic byproducts, though the nitrostyrene itself should remain in the flask.
Emergency & Disposal Logic
Spill Management
-
Solid Spill: Do not dry sweep. Cover with a wet pad (ethanol-dampened) to suppress dust, then scoop into a waste container.
-
Liquid Spill: Absorb with vermiculite.
-
Decontamination Solution: 5% aqueous sodium bisulfite or dilute sodium hydroxide (NaOH).
-
Chemistry: The bisulfite/hydroxide acts as a nucleophile, attacking the
-position of the nitroalkene, breaking the conjugation and reducing toxicity (Michael addition).
-
Waste Disposal
-
Stream: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste drum to prevent exothermic polymerization.
Workflow Visualization
The following diagram illustrates the "Safe Loop" for handling this compound, emphasizing the decision points for PPE checks.
Caption: Operational workflow ensuring containment of nitrostyrene dust and vapors from weighing to disposal.
References
-
S&G Gloves. (2025).[1] Nitrile Glove Chemical Resistance Guide. Retrieved February 16, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
